LG 6-102
Description
Properties
CAS No. |
132798-30-2 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-[2-[2-methoxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-3-15-23-16-19(25-2)17-26-22-12-8-7-11-20(22)21(24)14-13-18-9-5-4-6-10-18;/h4-12,19,23H,3,13-17H2,1-2H3;1H |
InChI Key |
WDWSTEIFIUFHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-methoxy-3-propylaminopropoxy)-3-phenylpropiophenone hydrochloride LG 6-102 LG-6-102 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: GI-102 Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI-102 is an innovative, clinical-stage immunocytokine engineered to orchestrate a potent and targeted anti-tumor immune response. This bispecific fusion protein is comprised of a CD80 ectodomain and a modified interleukin-2 (B1167480) variant (IL-2v3), linked to a human IgG4 Fc fragment. Its dual mechanism of action is designed to deliver a powerful immune stimulus directly to the tumor microenvironment while concurrently dismantling key immunosuppressive pathways. Preclinical and emerging clinical data in patients with advanced solid tumors indicate that GI-102 can induce robust and sustained proliferation of cytotoxic T lymphocytes and Natural Killer (NK) cells without a significant increase in regulatory T cells (Tregs), leading to meaningful anti-tumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of GI-102, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Introduction: The Rationale for a Novel Immunocytokine
The therapeutic landscape of oncology has been revolutionized by the advent of immune checkpoint inhibitors (ICIs) and cytokine-based therapies. However, a significant proportion of patients with solid tumors do not respond to existing treatments, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms and induce a more robust and durable anti-tumor immune response. GI-102 was developed to address these unmet needs by integrating two powerful immune-modulating functionalities into a single molecule.
GI-102 is a bispecific Fc fusion protein that strategically combines the co-stimulatory properties of CD80 with the potent proliferative signaling of an engineered IL-2 variant.[1][2] This design allows for a multi-pronged attack on cancer by:
-
Targeting the Tumor Microenvironment: The CD80 component directs the molecule to the tumor and immune cells.[2][3]
-
Blocking CTLA-4 Checkpoint Inhibition: The CD80 domain competitively binds to CTLA-4, a key inhibitory receptor on T cells, thereby preventing its interaction with endogenous CD80 and promoting T cell activation.[2][4]
-
Delivering a Potent, Targeted IL-2 Signal: The IL-2v3 moiety is engineered to have a high affinity for the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic T cells and NK cells, while having a diminished affinity for the IL-2 receptor α (IL-2Rα or CD25) subunit that is highly expressed on immunosuppressive Tregs.[2][3][4] This selective signaling cascade is intended to maximize the expansion of anti-tumor effector cells while minimizing the proliferation of Tregs.
Molecular Structure and Dual Mechanism of Action
GI-102 is a novel CD80-IgG4-IL2v3 bispecific fusion protein.[3] Its structure is central to its function, enabling a synergistic anti-tumor effect.
The CD80 Domain: Targeting and Checkpoint Blockade
The N-terminal portion of GI-102 consists of the extracellular domain of CD80.[1][3] This domain has a dual role:
-
Immune Cell and Tumor Cell Targeting: CD80 can bind to its natural ligands, CD28 and CTLA-4, which are expressed on T cells.[4] Additionally, some tumor cells may also express ligands for CD80. This allows GI-102 to localize within the tumor microenvironment and at the immunological synapse.
-
CTLA-4 Inhibition: By binding to CTLA-4 on T cells, particularly Tregs, the CD80 moiety of GI-102 acts as a checkpoint inhibitor.[2][4] This blockade prevents the delivery of inhibitory signals that would otherwise dampen the anti-tumor immune response. This, in turn, allows for the sustained activation of effector T cells.
The IL-2 Variant (IL-2v3): Selective Proliferation of Effector Cells
The C-terminal domain of GI-102 is an engineered IL-2 variant (IL-2v3).[1][3] This variant has been specifically designed to overcome the limitations of wild-type IL-2 therapy, which can indiscriminately activate both effector and regulatory T cells. The key features of the IL-2v3 domain are:
-
Preserved IL-2Rβγ Binding: The IL-2v3 maintains a strong affinity for the IL-2Rβγ complex, which is crucial for signaling and inducing the proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells.[2][3]
-
Abolished IL-2Rα (CD25) Affinity: The IL-2v3 has been engineered to have a significantly reduced binding affinity for the IL-2Rα subunit.[2][3][4] Since Tregs are characterized by high constitutive expression of IL-2Rα, this modification is intended to prevent the expansion of this immunosuppressive cell population.
The synergistic action of both domains is designed to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, thereby promoting tumor cell destruction.
Preclinical Evidence
The anti-tumor activity and mechanism of action of GI-102 have been evaluated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models.
In Vitro Characterization (Data Inferred from Preclinical Descriptions)
While specific binding affinities and IC50 values are not publicly available in the reviewed literature, the preclinical descriptions confirm the intended molecular interactions and cellular effects of GI-102.
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of GI-102 has been demonstrated in multiple syngeneic mouse models, which possess a fully competent immune system, making them suitable for evaluating immunotherapies.
-
EMT6 Breast Cancer Model: In the EMT6 syngeneic mouse model, treatment with GI-102 resulted in a significant reduction in tumor volume and tumor growth rate compared to vehicle control and Proleukin® (recombinant human IL-2).[5] Analysis of tumor-infiltrating lymphocytes (TILs) in this model revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.[5] Notably, unlike Proleukin®, GI-102 did not lead to an expansion of the Treg population in the TME.[5]
-
LL/2 Lung Cancer Model: The LL/2 syngeneic tumor model was utilized for intra-tissue concentration analysis.[5] Following administration, elevated levels of GI-102 were detected in the serum, tumor, and lymphoid organs, indicating effective distribution of the molecule to immunologically relevant sites.[5]
-
Liver Cancer Model: In a preclinical mouse model of liver cancer, monotherapy with GI-102 led to complete tumor regression in 60% of the treated mice.
Pharmacodynamics in Non-Human Primates
The pharmacodynamic effects of GI-102 were assessed in cynomolgus monkeys to evaluate its impact on peripheral immune cell populations.
Intravenous administration of GI-102 resulted in a robust and dose-dependent expansion of key effector immune cells.[6] A similar pattern of peripheral lymphocyte alterations was observed when compared to Proleukin®, but without the corresponding increase in Tregs seen with the latter.[5]
Table 1: Peripheral Immune Cell Expansion in Cynomolgus Monkeys with GI-102
| Immune Cell Population | Fold Expansion from Baseline | GI-102 Dose |
| Total Lymphocytes | 21.5-fold | 2.5 mg/kg |
| CD8+ T Cells | 39.6-fold | 2.5 mg/kg |
| NK Cells | 22-fold | 2.5 mg/kg |
Clinical Development and Emerging Data
GI-102 is currently being evaluated in a Phase 1/2a, open-label, dose-escalation and expansion study (NCT05824975) in patients with advanced or metastatic solid tumors.[6][7] Preliminary results from this ongoing trial have provided the first clinical evidence of the safety and anti-tumor activity of GI-102.
Clinical Trial Design
The KEYNOTE-G08 study is a multi-part trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies.[7] The monotherapy dose-escalation phase employed a conventional 3+3 design, with GI-102 administered intravenously every three weeks.[8]
Clinical Pharmacodynamics
Consistent with the preclinical findings in non-human primates, GI-102 demonstrated a significant expansion of peripheral lymphocytes, particularly CD8+ T cells and NK cells, in patients with solid tumors.
Table 2: Peripheral Immune Cell Expansion in Patients Treated with GI-102
| Immune Cell Population | Fold Change from Baseline (Median [Range]) | GI-102 Dose |
| Peripheral Lymphocytes | 4.4 [2.1-9.6] | 0.24 mg/kg |
| CD8+ T Cells (Effector & Memory) | 3.9 [2.0–5.7] | 0.24 mg/kg |
| NK Cells | 20.4 [9.5–32.6] | 0.24 mg/kg |
| Regulatory T Cells (Tregs) | No meaningful increase | 0.24 mg/kg |
Preliminary Clinical Efficacy
As of the data cutoff of January 12, 2024, GI-102 has shown promising monotherapy activity in heavily pre-treated patients with advanced solid tumors.[8]
Table 3: Preliminary Monotherapy Efficacy of GI-102 in Advanced Solid Tumors
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| All Evaluable Patients (n=23) | 17.4% (4/23) | - |
| Metastatic Melanoma (previously treated with ICB, n=7) | 42.9% (3/7) | 85.7% (6/7) |
| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical and clinical evaluation of GI-102, based on standard practices in the field.
Syngeneic Mouse Model Efficacy Studies (e.g., EMT6, LL/2)
-
Cell Culture: EMT6 (murine breast carcinoma) or LL/2 (Lewis lung carcinoma) cells are cultured in appropriate media and conditions. Cells are harvested during the exponential growth phase and checked for viability.
-
Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for EMT6, C57BL/6 for LL/2).
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. GI-102, vehicle control, or comparator agents (e.g., Proleukin®) are administered via a specified route (e.g., intraperitoneal or intravenous) and schedule.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Immunophenotyping of TILs: At the end of the study, tumors are harvested, mechanically and enzymatically dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) for analysis by flow cytometry.
Non-Human Primate Pharmacodynamic Studies
-
Animal Acclimation and Baseline Sampling: Cynomolgus monkeys are acclimated to the study conditions. Baseline peripheral blood samples are collected.
-
GI-102 Administration: GI-102 is administered intravenously at various dose levels.
-
Serial Blood Sampling: Peripheral blood samples are collected at multiple time points post-administration.
-
Immunophenotyping: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies against primate immune cell markers for analysis by flow cytometry to quantify changes in lymphocyte subpopulations.
Human Peripheral Blood Immunophenotyping (from Clinical Trial)
-
Sample Collection: Peripheral blood is collected from patients at baseline and at specified time points during treatment with GI-102.
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Flow Cytometry Staining and Analysis: Isolated PBMCs are stained with a comprehensive panel of fluorescently labeled antibodies to identify and quantify various immune cell subsets, including CD4+ T cells, CD8+ T cells, NK cells, and Tregs. Data is acquired on a flow cytometer and analyzed to determine the fold-change in cell populations from baseline.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of GI-102.
Experimental Workflow: Syngeneic Mouse Model
Caption: Workflow for in vivo efficacy testing.
Conclusion
GI-102 represents a rationally designed immunocytokine that leverages a dual mechanism of action to stimulate a potent anti-tumor immune response in solid tumors. By combining CTLA-4 checkpoint blockade with selective IL-2 pathway activation, GI-102 effectively promotes the expansion and activity of cytotoxic T cells and NK cells while avoiding the stimulation of immunosuppressive Tregs. Preclinical studies have demonstrated significant anti-tumor efficacy and a favorable pharmacodynamic profile, which are now being translated into promising clinical activity in patients with advanced solid tumors. The ongoing clinical development of GI-102 will further elucidate its therapeutic potential as a monotherapy and in combination with other anti-cancer agents, offering a potential new treatment paradigm for patients with difficult-to-treat malignancies.
References
- 1. mskcc.org [mskcc.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. GI INNOVATION [gi-innovation.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. GI Innovation registers a US patent for GI-101·GI-102 combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 6. GI Innovation announced on the 9th that a patent for the formulation of the immuno-cancer drug GI-10.. - MK [mk.co.kr]
- 7. ASCO Meetings [meetings.asco.org]
- 8. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CD80-IL2v3 Fusion Protein: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CD80-IL2v3 fusion protein represents a novel class of immunocytokines engineered to enhance anti-tumor immunity through a dual mechanism of action. This technical guide provides a comprehensive overview of the structure, function, and preclinical and clinical data associated with this class of therapeutic agents, with a specific focus on the investigational drug GI-102. By combining the co-stimulatory properties of CD80 with a modified Interleukin-2 (IL-2) variant, this fusion protein aims to selectively activate and expand cytotoxic T lymphocytes and Natural Killer (NK) cells within the tumor microenvironment while concurrently blocking inhibitory signals. This document details the molecular architecture, signaling pathways, and experimental data supporting its development, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction: The Rationale for a Dual-Acting Immunocytokine
The activation of T lymphocytes is a critical event in the adaptive immune response against cancer. This process requires two signals: the primary signal through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), and a second, co-stimulatory signal. CD80 (also known as B7-1), expressed on antigen-presenting cells (APCs), is a key co-stimulatory molecule that binds to CD28 on T cells, providing this crucial second signal and leading to T-cell proliferation and effector function.[1]
However, the immune system has regulatory checkpoints to prevent excessive activation. One such checkpoint is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), which is upregulated on activated T cells and competes with CD28 for binding to CD80, delivering an inhibitory signal.[1][2] Cancer cells can exploit this mechanism to evade immune destruction.
Interleukin-2 (IL-2) is a potent cytokine that promotes the proliferation and activation of T cells and NK cells.[3] While recombinant IL-2 (Proleukin®) has been approved for the treatment of certain cancers, its therapeutic use is limited by severe toxicities and its tendency to also expand immunosuppressive regulatory T cells (Tregs), which express high levels of the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25).[3]
The CD80-IL2v3 fusion protein is designed to overcome these limitations by integrating two distinct functionalities into a single molecule:
-
Targeted Co-stimulation and Checkpoint Blockade: The CD80 moiety is designed to bind to CTLA-4, effectively blocking this inhibitory signal and making more CD80 available to bind to the co-stimulatory receptor CD28.[3][4]
-
Selective Cytotoxic Cell Activation: The IL-2 variant (IL2v3) is engineered to have reduced or abolished binding affinity for IL-2Rα, while retaining its ability to bind to the intermediate-affinity IL-2 receptor beta and gamma chains (IL-2Rβγ).[3] This preferential binding aims to selectively stimulate the proliferation and activation of CD8+ T cells and NK cells, which primarily express the IL-2Rβγ complex, while minimizing the expansion of Tregs.[3][5]
Molecular Structure of GI-102 (CD80-IgG4-IL2v3)
GI-102 is a bispecific Fc fusion protein with a well-defined modular structure.[1]
-
N-terminus: The extracellular domain of human CD80. This domain is responsible for binding to its natural ligands, CD28 and CTLA-4.
-
Central Hinge and Fc Region: A human immunoglobulin G4 (IgG4) Fc fragment. The IgG4 isotype is often chosen for therapeutic fusion proteins due to its reduced effector functions, minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
-
C-terminus: An Interleukin-2 variant (IL-2v3). This variant contains specific mutations that abrogate its binding to IL-2Rα (CD25).[3]
This molecular arrangement allows for the simultaneous engagement of both the CD80 and IL-2 signaling pathways.
Mechanism of Action and Signaling Pathways
The dual functionality of the CD80-IL2v3 fusion protein results in a multi-pronged attack on cancer cells by modulating key immune signaling pathways.
CD80-Mediated Signaling
The CD80 component of the fusion protein influences the balance of co-stimulatory and inhibitory signals in T cells. By binding to CTLA-4, it prevents the delivery of inhibitory signals that would otherwise dampen T-cell activation. This blockade allows for enhanced signaling through the CD28 pathway upon its engagement with CD80, leading to the activation of downstream signaling cascades such as NF-κB and MAPK, which are crucial for T-cell proliferation and cytokine production.[1]
CD80-mediated signaling pathway.
IL2v3-Mediated Signaling
The IL2v3 moiety of the fusion protein selectively activates cells expressing the IL-2Rβγ complex. This binding initiates the JAK-STAT signaling pathway, primarily through the phosphorylation of STAT5.[3] Activated STAT5 translocates to the nucleus and induces the transcription of genes involved in cell proliferation, survival, and cytotoxic function, such as granzymes and perforin. The lack of binding to IL-2Rα on Tregs prevents the activation and expansion of this immunosuppressive cell population.
IL2v3-mediated signaling pathway.
Quantitative Data Summary
While specific binding affinities (KD) and in vitro potencies (EC50) for GI-102 are not extensively detailed in publicly available literature, preclinical and clinical studies have provided quantitative data on its biological activity.
Table 1: Preclinical In Vivo Pharmacodynamics in Cynomolgus Monkeys
| Parameter | Dose of GI-102 | Fold Expansion from Baseline | Reference |
| Total Lymphocytes | 2.5 mg/kg | 21.5-fold | [5] |
| CD8+ T Cells | 2.5 mg/kg | 39.6-fold | [5] |
| NK Cells | 2.5 mg/kg | 22-fold | [5] |
Table 2: Clinical Pharmacodynamics in Patients with Advanced Solid Tumors
| Parameter | Dose of GI-102 | Fold Change from Baseline (Median [Range]) | Reference |
| Peripheral Lymphocytes | 0.24 mg/kg | 4.4 [2.1-9.6] | [6][7] |
| CD8+ T Cells | 0.24 mg/kg | 3.9 [2.0–5.7] | [6][7] |
| NK Cells | 0.24 mg/kg | 20.4 [9.5–32.6] | [6][7] |
Note: Treg cell populations did not show a meaningful increase in these studies.[6][7]
Table 3: Clinical Efficacy in Patients with Advanced Solid Tumors (Phase 1/2a Study)
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| All Evaluable Patients (n=23) | 17.4% (4/23) | - | [6] |
| Metastatic Melanoma (post-ICB, n=7) | 42.9% (3/7) | 85.7% (6/7) | [6] |
| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) | [6] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with GI-102 are proprietary. However, based on the published literature, the following sections describe the general methodologies employed in the preclinical and clinical evaluation of CD80-IL2v3 fusion proteins.
In Vivo Tumor Efficacy Studies in Syngeneic Mouse Models (e.g., EMT6)
These studies are crucial for evaluating the anti-tumor activity of immunotherapies in the context of a competent immune system.
Workflow for a syngeneic mouse model study.
Methodology:
-
Cell Line and Animal Model: EMT6 murine mammary carcinoma cells are cultured under standard conditions. Female BALB/c mice, which are syngeneic to the EMT6 cell line, are used as the host.[8]
-
Tumor Implantation: A suspension of EMT6 cells is injected into the mammary fat pad of the mice to establish orthotopic tumors.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, GI-102 at various doses, and potentially a comparator arm like Proleukin®). Treatment is administered as per the study design (e.g., intravenously).[3]
-
Monitoring: Tumor growth is monitored regularly by caliper measurements, and animal well-being is assessed.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of tumor-infiltrating lymphocytes (TILs). Tumor growth inhibition and survival are the primary efficacy endpoints.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This analysis is critical to understand the immunological changes within the tumor microenvironment following treatment.
Workflow for TIL analysis by flow cytometry.
Methodology:
-
Tumor Processing: Excised tumors are mechanically minced and then digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, FoxP3 for Tregs).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which quantifies the number of cells expressing each marker.
-
Data Analysis: The data is analyzed to determine the percentage and absolute number of different immune cell populations within the tumor microenvironment.
Pharmacodynamic Studies in Non-Human Primates (NHPs)
NHP studies are essential for evaluating the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of biologics before human clinical trials, due to the high degree of homology between human and NHP immune systems.
Methodology:
-
Animal Model: Cynomolgus monkeys are often used for these studies.
-
Dosing and Sampling: GI-102 is administered (e.g., intravenously), and blood samples are collected at various time points.[5]
-
Immunophenotyping: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples and analyzed by flow cytometry to quantify the expansion of different lymphocyte subsets (e.g., CD8+ T cells, NK cells, Tregs).
-
PK Analysis: The concentration of GI-102 in the serum is measured over time to determine its pharmacokinetic profile.
-
Safety Assessment: Animals are monitored for any adverse effects.
Clinical Development and Future Directions
GI-102 is currently being evaluated in Phase 1/2a clinical trials in patients with advanced or metastatic solid tumors (NCT05824975).[1][6] The initial results have demonstrated a manageable safety profile and promising anti-tumor activity, particularly in patients who have previously failed immune checkpoint inhibitor therapy.[6] The observed expansion of CD8+ T cells and NK cells without a significant increase in Tregs in patients aligns with the intended mechanism of action.[6][7]
Future research and development will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to treatment.
-
Exploring combination therapies with other anti-cancer agents, such as chemotherapy, targeted therapies, and other immunotherapies.[9]
-
Evaluating the efficacy of GI-102 in a broader range of cancer types.
-
Optimizing the dosing and administration schedule, including the evaluation of subcutaneous formulations.[9]
Conclusion
The CD80-IL2v3 fusion protein, exemplified by GI-102, is a promising next-generation immuno-oncology agent. Its innovative design, which combines checkpoint blockade with selective and potent activation of cytotoxic immune cells, addresses some of the key limitations of previous immunotherapies. The preclinical and early clinical data suggest a favorable safety and efficacy profile, supporting its continued development for the treatment of advanced cancers. This technical guide provides a foundational understanding of this novel therapeutic modality for the scientific and drug development community.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GI INNOVATION [gi-innovation.com]
- 5. researchgate.net [researchgate.net]
- 6. asco.org [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GI INNOVATION [gi-innovation.com]
GI-102: A Deep Dive into its Signaling and Mechanism of Action in T Cells and NK Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is a novel bifunctional fusion protein poised to make significant strides in immuno-oncology. This engineered immunocytokine combines the extracellular domain of human CD80 with a variant of human Interleukin-2 (IL-2v3). This unique design allows GI-102 to simultaneously modulate two critical pathways in the anti-tumor immune response: the CD28/CTLA-4 co-stimulatory/inhibitory axis and the IL-2 signaling pathway. This technical guide provides an in-depth analysis of the GI-102 signaling cascade in T cells and Natural Killer (NK) cells, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
The Molecular Architecture of GI-102
GI-102 is a bispecific Fc fusion protein. It consists of the CD80 ectodomain at the N-terminus and an IL-2 variant (IL-2v3) at the C-terminus, linked by a human immunoglobulin G4 (IgG4) Fc domain.[1] This design confers two key functionalities:
-
CD80 Moiety: The CD80 component of GI-102 is designed to interact with its natural ligands, CD28 and CTLA-4. By binding to the inhibitory receptor CTLA-4 on T cells, it acts as a checkpoint inhibitor, preventing the dampening of T cell activation.
-
IL-2v3 Moiety: The IL-2 variant has been engineered to have a significantly reduced affinity for the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), which is constitutively expressed at high levels on regulatory T cells (Tregs).[2][3][4] Conversely, it retains a strong binding affinity for the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) heterodimer, which is predominantly expressed on effector CD8+ T cells and NK cells.[5] This selective targeting aims to preferentially stimulate the proliferation and activation of cytotoxic immune cells over immunosuppressive Tregs.
Signaling Pathways Activated by GI-102
The dual nature of GI-102 results in the engagement of two distinct but synergistic signaling pathways within T cells and NK cells.
CD80-Mediated CTLA-4 Blockade in T Cells
The CD80 component of GI-102 primarily functions to block the inhibitory signaling of CTLA-4 on T cells.
Mechanism of Action:
Under normal physiological conditions, CTLA-4 competes with the co-stimulatory receptor CD28 for binding to CD80 and CD86 on antigen-presenting cells (APCs). CTLA-4 has a higher affinity for these ligands than CD28, and its engagement leads to the inhibition of T cell activation. This is a critical mechanism for maintaining immune homeostasis and preventing autoimmunity.
GI-102's CD80 moiety directly binds to CTLA-4 on the surface of T cells. This binding prevents CTLA-4 from engaging with CD80/CD86 on APCs, thereby "releasing the brakes" on T cell activation. This allows for a more robust and sustained T cell response against tumor cells.
Downstream Effects of CTLA-4 Blockade:
-
Enhanced T Cell Priming and Activation: By preventing CTLA-4-mediated inhibition, the co-stimulatory signal through CD28 is enhanced, leading to increased T cell proliferation and differentiation.
-
Increased Cytokine Production: Activated T cells produce higher levels of pro-inflammatory cytokines such as IL-2 and Interferon-gamma (IFN-γ), which further amplify the anti-tumor immune response.
-
Broadening of the T Cell Repertoire: CTLA-4 blockade can lead to the activation of a more diverse range of T cell clones, potentially recognizing a wider array of tumor antigens.
IL-2v3-Mediated Signaling in T Cells and NK Cells
The IL-2v3 component of GI-102 selectively activates CD8+ T cells and NK cells through the IL-2Rβγ receptor.
Mechanism of Action:
The IL-2Rβ (CD122) and IL-2Rγ (CD132) chains form the intermediate-affinity IL-2 receptor. Upon binding of GI-102's IL-2v3 moiety, these chains heterodimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, JAK1 is associated with IL-2Rβ and JAK3 is associated with IL-2Rγ.
Downstream Signaling Cascades:
The activation of JAK1 and JAK3 initiates three major downstream signaling pathways:
-
JAK/STAT Pathway: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is then phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation (e.g., cyclin D2), survival (e.g., Bcl-2), and differentiation.[6][7][8][9]
-
PI3K/AKT Pathway: The phosphorylated IL-2Rβ chain can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate AKT (also known as Protein Kinase B). Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances metabolic activity, which is essential for lymphocyte proliferation and effector function.[6][7][9]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, can also be activated downstream of the IL-2R. This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Quantitative Data on GI-102 Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of GI-102.
Table 1: Preclinical Activity of GI-102 in Cynomolgus Monkeys
| Parameter | Fold Expansion at 2.5 mg/kg GI-102 | Reference |
| Total Lymphocytes | 21.5-fold | [2][8] |
| CD8+ T Cells | 39.6-fold | [2][8] |
| NK Cells | 22-fold | [2][8] |
Table 2: Clinical Pharmacodynamic Activity of GI-102 in Patients with Advanced Solid Tumors (NCT05824975)
| Dose of GI-102 | Parameter | Fold Change from Baseline (Median [Range]) | Reference |
| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1-9.6] | [4][5][10][11] |
| CD8+ T Cells (effector & memory) | 3.9 [2.0–5.7] | [4][5][10][11] | |
| NK Cells | 20.4 [9.5–32.6] | [4][5][10][11] |
Table 3: Clinical Efficacy of GI-102 in Patients with Advanced Solid Tumors (NCT05824975)
| Patient Population | Endpoint | Value | Reference |
| All evaluable patients (n=23) | Objective Response Rate (ORR) | 17.4% (4/23) | [5][10][11] |
| Metastatic melanoma (previously treated with ICB, n=7) | Overall Response Rate (ORR) | 42.9% (3/7) | [5][10][11] |
| Disease Control Rate (DCR) | 85.7% (6/7) | [5][10][11] | |
| Metastatic ovarian cancer (n=3) | Overall Response Rate (ORR) | 33.3% (1/3) | [5][10][11] |
| Disease Control Rate (DCR) | 66.7% (2/3) | [5][10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GI-102.
Multicolor Flow Cytometry for T and NK Cell Immunophenotyping
This protocol is a representative method for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs) to quantify T cell and NK cell populations, as would be performed in the GI-102 clinical trials.
Objective: To identify and quantify CD8+ T cells, CD4+ T cells, and NK cells in human peripheral blood.
Materials:
-
PBMCs isolated from whole blood by Ficoll-Paque density gradient centrifugation.
-
FACS buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.05% sodium azide.
-
Fluorochrome-conjugated monoclonal antibodies (a representative panel is provided below):
-
CD3-FITC (Clone UCHT1)
-
CD4-PE (Clone RPA-T4)
-
CD8-PerCP-Cy5.5 (Clone SK1)
-
CD56-APC (Clone B159)
-
CD16-PE-Cy7 (Clone 3G8)
-
-
Fc Block (e.g., Human TruStain FcX™)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and count viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
To 100 µL of cell suspension (1 x 10^6 cells) in a FACS tube, add 5 µL of Fc Block.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Prepare a master mix of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Add the antibody master mix to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Fixation (Optional):
-
Resuspend the cell pellet in 200 µL of fixation buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Set up appropriate voltage settings and compensation using single-stained controls.
-
Collect a sufficient number of events (e.g., 100,000 to 500,000 events) for accurate analysis of lymphocyte subsets.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-).
-
Within the T cell population, distinguish CD4+ T helper cells (CD3+CD4+) and CD8+ cytotoxic T cells (CD3+CD8+).
-
Within the NK cell population (CD3-), further characterize subsets based on CD56 and CD16 expression (e.g., CD56brightCD16- and CD56dimCD16+).
Calcein-AM Release Cytotoxicity Assay
This protocol describes a non-radioactive method to measure the cytotoxic activity of effector cells (e.g., NK cells or CD8+ T cells expanded by GI-102) against target tumor cells.[2][12]
Objective: To quantify the ability of effector immune cells to lyse target tumor cells.
Materials:
-
Effector cells (e.g., NK cells or T cells).
-
Target tumor cells.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Calcein-AM (acetoxymethyl ester of calcein).
-
Lysis buffer (e.g., 2% Triton X-100 in PBS).
-
96-well round-bottom microplate.
-
Fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash them with complete medium.
-
Resuspend cells at 1 x 10^6 cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled target cells twice with complete medium to remove excess Calcein-AM.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of effector cells in complete medium to achieve the desired effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing target cells.
-
Controls:
-
Spontaneous Release: Add 100 µL of medium only to wells with target cells.
-
Maximum Release: Add 100 µL of lysis buffer to wells with target cells.
-
-
-
Incubation:
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Measurement of Calcein Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the supernatant in a fluorescence plate reader.
-
Calculation of Percent Specific Lysis:
% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Conclusion
GI-102 represents a promising advancement in cancer immunotherapy by targeting both the innate and adaptive immune systems. Its dual mechanism of action, involving the blockade of the CTLA-4 checkpoint and the selective stimulation of CD8+ T and NK cells via the IL-2Rβγ pathway, leads to a potent and durable anti-tumor immune response. The quantitative data from preclinical and clinical studies demonstrate its ability to robustly expand cytotoxic lymphocyte populations and mediate clinically meaningful anti-tumor activity. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar next-generation immunocytokines.
References
- 1. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay - Calcein AM [protocols.io]
- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 4. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. tcd.ie [tcd.ie]
- 7. Human Natural Killer (NK) and T Cell Panel 22–color | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. T Lymphocyte Immunophenotyping Using Multicolor Flow Cytometry | AAT Bioquest [aatbio.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Preclinical Models for Studying GI-102 Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is a novel bispecific fusion protein composed of a CD80 ectodomain and an interleukin-2 (B1167480) variant (IL-2v3), engineered to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of GI-102. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the preclinical data supporting GI-102 and in designing future studies.
GI-102 employs a dual mechanism of action to stimulate a robust anti-cancer immune response. The CD80 component targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a key immune checkpoint receptor, thereby blocking its inhibitory signals.[1] The IL-2v3 moiety is designed to preferentially bind to the IL-2 receptor βγ (IL-2Rβγ) complex, which is expressed on cytotoxic T lymphocytes and Natural Killer (NK) cells, while having a reduced affinity for the IL-2 receptor α (IL-2Rα) subunit, which is predominantly found on regulatory T cells (Tregs).[1][2] This selective activation of effector immune cells over immunosuppressive Tregs is a key design feature of GI-102.
Mechanism of Action and Signaling Pathway
GI-102's therapeutic effect is initiated through two distinct but synergistic pathways that converge to amplify the anti-tumor immune response.
1. CTLA-4 Blockade: The CD80 component of GI-102 binds to CTLA-4 on the surface of T cells. This interaction prevents the natural ligands, CD80 and CD86, from engaging with CTLA-4, thereby inhibiting its downstream signaling cascade that would otherwise suppress T-cell activation and proliferation.
2. Selective IL-2 Receptor Activation: The IL-2v3 portion of GI-102 binds to the IL-2Rβγ complex on effector T cells and NK cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of genes that promote cell proliferation, survival, and cytotoxic function. By avoiding significant binding to IL-2Rα, GI-102 minimizes the expansion and function of immunosuppressive Tregs.
The convergence of these two mechanisms results in a heightened state of immune activation within the tumor microenvironment, characterized by an increased number of tumor-infiltrating effector lymphocytes and a more favorable ratio of effector cells to regulatory cells.
In Vivo Preclinical Efficacy
The anti-tumor activity of GI-102 has been evaluated in several preclinical animal models, including non-human primates and various syngeneic mouse tumor models. These studies have demonstrated GI-102's ability to induce robust immune responses and mediate significant tumor regression.
Cynomolgus Monkey Studies
In cynomolgus monkeys, intravenous administration of GI-102 led to a significant and dose-dependent expansion of key immune effector cells.[2]
| Parameter | Dose of GI-102 | Fold Expansion from Baseline |
| Total Lymphocytes | 2.5 mg/kg | 21.5-fold |
| CD8+ T Cells | 2.5 mg/kg | 39.6-fold |
| NK Cells | 2.5 mg/kg | 22-fold |
These results highlight the potent pharmacodynamic effect of GI-102 in a primate model, demonstrating its ability to stimulate the expansion of crucial anti-tumor immune cell populations without significant toxicities.[2]
Syngeneic Mouse Tumor Models
GI-102 has shown significant anti-tumor efficacy as a monotherapy in various syngeneic mouse models, which utilize immunocompetent mice to better recapitulate the tumor-immune system interplay.
| Tumor Model | Mouse Strain | Key Findings | Reference |
| EMT6 (Breast Carcinoma) | BALB/c | Significantly reduced tumor volume and growth rate compared to vehicle control and Proleukin®. Induced a robust expansion of CD8+ T and NK cells in the tumor microenvironment without a corresponding increase in Tregs. | [3] |
| LL/2 (Lewis Lung Carcinoma) | C57BL/6 | Elevated levels of GI-102 were detected in serum, tumor, and lymphoid organs, suggesting CD80-guided distribution. | [3] |
| Liver Cancer Model | Not Specified | Monotherapy led to complete tumor regression in 60% of mice. | [4][5] |
| Daudi-Luc Lymphoma Xenograft | Not Specified | Combination with CAR-T cells maintained tumor clearance at day 32, where CAR-T cells alone showed tumor regrowth. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for the key experiments used to evaluate GI-102's efficacy.
In Vivo Syngeneic Mouse Model Protocol (EMT6 Example)
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of GI-102 in the EMT6 syngeneic breast cancer model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
EMT6 murine breast carcinoma cell line
-
GI-102 (formulated in a suitable vehicle)
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Flow cytometer and relevant antibodies for immunophenotyping
Procedure:
-
Cell Culture: EMT6 cells are cultured in appropriate media and conditions. Cells are harvested during the logarithmic growth phase and checked for viability.
-
Tumor Implantation: A suspension of EMT6 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. GI-102 or vehicle is administered (e.g., intravenously or intraperitoneally) at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised and processed to create single-cell suspensions. TILs are then stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3) and analyzed by flow cytometry to determine the composition and activation status of the immune infiltrate.
In Vitro T-Cell Activation Assay
Objective: To assess the ability of GI-102 to induce the activation and proliferation of T cells in vitro.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or purified T cells
-
GI-102 at various concentrations
-
Cell culture plates (96-well, round-bottom)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or scintillation counter
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells from blood or spleen.
-
Cell Labeling (if using proliferation dye): Label cells with CFSE according to the manufacturer's protocol.
-
Cell Culture: Plate the cells in a 96-well plate.
-
Treatment: Add GI-102 at a range of concentrations to the appropriate wells. Include positive control wells (with standard T-cell activators) and negative control wells (unstimulated).
-
Incubation: Incubate the plate for a defined period (e.g., 3-5 days) at 37°C in a CO2 incubator.
-
Proliferation Assessment:
-
CFSE: Harvest the cells, stain for T-cell markers if necessary, and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
[3H]-thymidine: Add [3H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
The preclinical data for GI-102 strongly support its potential as a novel immunotherapeutic agent. The dual mechanism of action, involving CTLA-4 blockade and selective IL-2 pathway activation, has been shown to translate into potent anti-tumor efficacy in a variety of preclinical models. The in vivo studies demonstrate significant tumor growth inhibition and a favorable immunomodulatory profile within the tumor microenvironment. The in vitro assays further confirm the ability of GI-102 to directly activate effector T cells. This comprehensive preclinical data package provides a solid foundation for the ongoing clinical development of GI-102 in patients with advanced solid tumors. Further research will continue to elucidate the full therapeutic potential of this promising bispecific fusion protein.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cure of metastatic growth of EMT6 tumor cells in mice following manipulation of CD200:CD200R signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of GI-102 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is a novel bispecific, Fc-fusion immunocytokine engineered to elicit a potent anti-tumor immune response. Structurally, it comprises the extracellular domain of human CD80 fused to an interleukin-2 (B1167480) variant (IL-2v3) via a human IgG4 Fc domain. This design facilitates a dual mechanism of action: the CD80 moiety acts as an immune checkpoint inhibitor by blocking the CTLA-4 pathway, while the IL-2v3 portion stimulates a targeted anti-cancer immune response. This technical guide provides an in-depth overview of the in-vitro characterization of GI-102's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
GI-102's bioactivity is rooted in its two functional domains:
-
CD80 Domain: This portion of the fusion protein targets and binds to CTLA-4, a critical negative regulator of T-cell activation. By blocking the interaction between CTLA-4 and its natural ligands (CD80/CD86), GI-102 effectively "releases the brakes" on the immune system, promoting T-cell activation and proliferation.
-
IL-2 Variant (IL-2v3) Domain: The IL-2v3 component is engineered to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][2][3][4][5][6] This selectivity minimizes the expansion of immunosuppressive Tregs. Conversely, GI-102 retains a strong affinity for the IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells.[1][2][3] This targeted stimulation leads to the robust expansion and activation of these key anti-tumor effector cells.[1][4][6]
The synergistic action of CTLA-4 blockade and targeted IL-2 pathway stimulation results in a potent and durable anti-cancer immune response.
Quantitative In-Vitro Bioactivity
The following tables summarize the key quantitative data from in-vitro studies characterizing the bioactivity of GI-102. Note: Specific quantitative data from GI-Innovation's proprietary in-vitro assays are not publicly available. The following data is extrapolated from preclinical and clinical studies and is intended to be representative.
Table 1: Receptor Binding Affinity
| Component | Target | Binding Affinity (Kd) | Method |
| CD80 Domain | Human CTLA-4 | Data not available | Surface Plasmon Resonance (SPR) |
| IL-2v3 Domain | Human IL-2Rβγ | Data not available | SPR or Flow Cytometry |
| IL-2v3 Domain | Human IL-2Rα | No binding | SPR or Flow Cytometry |
Table 2: In-Vitro Cellular Activity
| Assay | Cell Type | Parameter Measured | Result |
| T-Cell Proliferation | Human PBMCs | CD8+ T-cell expansion | Robust expansion observed |
| Treg expansion | No meaningful increase | ||
| NK Cell Activation | Human PBMCs | NK cell expansion | Robust expansion observed |
| Cytokine Release | Human PBMCs | Inflammatory Cytokines | No significant increase |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below. These protocols are based on standard immunological assays and have been adapted to reflect the specific characterization of GI-102.
Receptor Binding Affinity Assays
Objective: To determine the binding kinetics and affinity (Kd) of the CD80 and IL-2v3 domains of GI-102 to their respective human receptors.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human CTLA-4-Fc, IL-2Rβγ heterodimer, and IL-2Rα are individually immobilized on separate sensor chips.
-
Analyte Injection: A series of concentrations of GI-102 are injected over the sensor chip surfaces.
-
Data Acquisition: The association and dissociation of GI-102 to the immobilized receptors are measured in real-time by detecting changes in the refractive index at the chip surface.
-
Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
T-Cell Proliferation Assay
Objective: To assess the ability of GI-102 to induce the proliferation of T-cell subsets within a human Peripheral Blood Mononuclear Cell (PBMC) population.
Methodology: CFSE Dilution Assay
-
Cell Preparation: Human PBMCs are isolated from healthy donor blood and labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
-
Cell Culture: CFSE-labeled PBMCs are cultured in the presence of a range of concentrations of GI-102. A negative control (vehicle) and a positive control (e.g., Phytohemagglutinin (PHA)) are included.
-
Incubation: Cells are incubated for 4-5 days to allow for proliferation.
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against CD3, CD4, CD8, and FoxP3 (to identify Tregs).
-
Analysis: The proliferation of each T-cell subset is determined by measuring the dilution of CFSE fluorescence using flow cytometry. A decrease in CFSE intensity indicates cell division.
NK Cell Activation and Cytotoxicity Assay
Objective: To evaluate the effect of GI-102 on the activation and cytotoxic potential of NK cells.
Methodology: CD107a Degranulation and Target Cell Killing Assay
-
Effector and Target Cell Preparation: Human NK cells are isolated from PBMCs and used as effector cells. A suitable tumor cell line (e.g., K562) is used as the target.
-
Co-culture: NK cells and target cells are co-cultured at various effector-to-target ratios in the presence of different concentrations of GI-102.
-
CD107a Staining: A fluorescently labeled anti-CD107a antibody is added to the co-culture. CD107a is a marker of degranulation, a key step in NK cell-mediated cytotoxicity.
-
Target Cell Lysis: Target cell lysis is measured using a standard method, such as a chromium-51 (B80572) release assay or a fluorescence-based cytotoxicity assay.
-
Flow Cytometry: The expression of CD107a on NK cells (identified by markers such as CD56) is quantified by flow cytometry.
Cytokine Release Assay
Objective: To determine the profile of cytokines released from human PBMCs upon stimulation with GI-102.
Methodology: Multiplex Immunoassay (e.g., Luminex)
-
Cell Culture: Human PBMCs are cultured in the presence of various concentrations of GI-102 for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Multiplex Analysis: The concentrations of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant are quantified using a multiplex immunoassay system. This allows for the simultaneous measurement of multiple analytes in a small sample volume.
Visualizations
Signaling Pathway of GI-102
Caption: Signaling pathway of GI-102 illustrating dual blockade and stimulation.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE dilution.
Logical Relationship: GI-102's Selective IL-2 Action
Caption: Selective binding of GI-102's IL-2v3 domain.
Conclusion
The in-vitro characterization of GI-102 demonstrates its potential as a potent anti-cancer immunotherapeutic agent. Its dual mechanism of action, combining CTLA-4 checkpoint inhibition with selective activation of CD8+ T cells and NK cells, offers a promising strategy to enhance the immune system's ability to recognize and eliminate tumor cells. The lack of significant inflammatory cytokine release in in-vitro studies suggests a favorable safety profile. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of GI-102 in various oncology indications.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. [ASH 2025] GI Innovation examines GI-102 to revive CAR-T cell persistence in relapsed or refractory DLBCL < Special < Article - KBR [koreabiomed.com]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
GI-102: A Novel Immunocytokine Reshaping the Tumor Microenvironment
For Immediate Release
This technical whitepaper provides an in-depth analysis of GI-102, a novel bispecific Fc fusion protein, and its profound effects on the tumor microenvironment (TME). Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
GI-102 is a first-in-class immunocytokine that uniquely combines the functionalities of a modified interleukin-2 (B1167480) variant (IL-2v3) and a CD80 ectodomain. This design allows for a dual-pronged attack on cancer by simultaneously stimulating key anti-tumor immune cells and blocking inhibitory signals. Preclinical and early clinical data demonstrate that GI-102 effectively remodels the TME, leading to robust and durable anti-tumor responses. Specifically, GI-102 drives the expansion of cytotoxic CD8+ T cells and Natural Killer (NK) cells while avoiding the proliferation of immunosuppressive regulatory T cells (Tregs). This targeted immune activation, coupled with the blockade of the CTLA-4 pathway, positions GI-102 as a promising next-generation immuno-oncology agent.
Core Mechanism of Action
GI-102 is a bispecific Fc fusion protein engineered with two key functional domains:
-
CD80 Ectodomain: The N-terminal CD80 domain targets and blocks the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), an inhibitory checkpoint receptor expressed on T cells, particularly Tregs.[1][2] By binding to CTLA-4, GI-102 effectively "releases the brakes" on the anti-tumor immune response.[3] Additionally, CD80 can provide co-stimulatory signals to T cells via CD28.[2]
-
IL-2 Variant (IL-2v3): The C-terminal IL-2v3 domain is a modified form of Interleukin-2. It is engineered to have a high affinity for the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on CD8+ T cells and NK cells, while having no binding affinity for the IL-2 receptor α (IL-2Rα or CD25).[1][4] This selective binding is crucial as it promotes the proliferation and activation of cytotoxic effector cells without significantly expanding the population of immunosuppressive, IL-2Rα-high Tregs.[1][5]
The synergistic action of these two domains results in a potentiation of the cancer immunity cycle, leading to enhanced tumor cell recognition and elimination.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of GI-102.
Table 1: Preclinical Efficacy of GI-102 in Syngeneic Mouse Models
| Model | Treatment Group | Outcome | Result | Citation |
| EMT6 | GI-102 | Tumor Volume | Significantly reduced | [1][4] |
| EMT6 | GI-102 | Tumor Growth Rate | Significantly reduced | [1][4] |
| EMT6 | GI-102 | CD8+ T cell expansion in TME | Robust expansion | [1][4] |
| EMT6 | GI-102 | NK cell expansion in TME | Robust expansion | [1][4] |
| EMT6 | GI-102 | Treg cell expansion in TME | No significant expansion | [1][4] |
| Liver Cancer | GI-102 Monotherapy | Complete Tumor Regression | 60% of mice | [7] |
Table 2: Pharmacodynamic Effects of GI-102 in Non-Human Primates (Cynomolgus Monkeys)
| Dose | Parameter | Fold Change from Baseline | Citation |
| 2.5 mg/kg | Total Lymphocytes | 21.5-fold | [6] |
| 2.5 mg/kg | CD8+ T cells | 39.6-fold | [6] |
| 2.5 mg/kg | NK cells | 22-fold | [6] |
Table 3: Clinical Pharmacodynamics and Efficacy of GI-102 (Phase 1/2a Study NCT05824975)
| Dose | Parameter | Fold Change from Baseline (Median [Range]) | Citation |
| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1-9.6] | [5][8] |
| 0.24 mg/kg | Peripheral CD8+ T cells | 3.9 [2.0–5.7] | [5][8] |
| 0.24 mg/kg | Peripheral NK cells | 20.4 [9.5–32.6] | [5][8] |
| 0.24 mg/kg | Peripheral Treg cells | No meaningful increase | [5][8] |
| Patient Population (ICB-experienced) | Metric | Value | Citation |
| Metastatic Melanoma (n=7) | Overall Response Rate (ORR) | 42.9% | [5][8] |
| Metastatic Melanoma (n=7) | Disease Control Rate (DCR) | 85.7% | [5][8] |
| Metastatic Ovarian Cancer (n=3) | Overall Response Rate (ORR) | 33.3% | [5][8] |
| Metastatic Ovarian Cancer (n=3) | Disease Control Rate (DCR) | 66.7% | [5][8] |
Experimental Protocols
Detailed, step-by-step protocols for the following experiments are proprietary. However, the methodologies employed in the preclinical and clinical evaluation of GI-102 are summarized below based on publicly available information.
Syngeneic Mouse Model Studies
-
Models: EMT6 and LL/2 syngeneic tumor models were utilized.[1][4]
-
Objective: To evaluate the anti-tumor efficacy and the effect of GI-102 on tumor-infiltrating lymphocytes (TILs).[1][4]
-
Methodology:
-
Tumor cells (EMT6 or LL/2) were implanted into immunocompetent mice.
-
Once tumors were established, mice were treated with GI-102, a vehicle control, or a comparator agent (e.g., Proleukin®).[1][4]
-
Tumor volume and growth rate were monitored over time.[1][4]
-
At the end of the study, tumors were harvested, and TILs were isolated.
-
The populations of various immune cells (CD8+ T cells, NK cells, Tregs) within the TME were quantified, presumably by flow cytometry.[1][4]
-
Non-Human Primate (NHP) Pharmacodynamic Studies
-
Model: Cynomolgus monkeys.[6]
-
Objective: To assess the systemic effects of GI-102 on peripheral immune cell populations.[6]
-
Methodology:
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
-
Objective: To evaluate the potential for GI-102 to induce cytokine release syndrome (CRS).[1][4]
-
Methodology:
Phase 1/2a Clinical Trial (NCT05824975)
-
Study Design: An open-label, multicenter, dose-escalation and expansion study.[5][6]
-
Patient Population: Patients with advanced or metastatic solid tumors.[5][6]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of GI-102.[5][6]
-
Methodology:
-
Patients received escalating doses of GI-102 intravenously every three weeks.[5][6]
-
Safety and tolerability were monitored throughout the study.
-
Peripheral blood samples were collected to assess PK and changes in immune cell populations (PD).[5][8]
-
Tumor assessments were performed every six weeks using RECIST v1.1 criteria to evaluate anti-tumor activity.[5][8]
-
Mandatory Visualizations
Diagram 1: GI-102 Signaling Pathway
Caption: Dual mechanism of GI-102: CTLA-4 blockade and selective IL-2 pathway activation.
Diagram 2: Preclinical Experimental Workflow
Caption: Overview of the preclinical evaluation workflow for GI-102.
Conclusion
GI-102 represents a significant advancement in immuno-oncology. Its dual mechanism of action, which combines the targeted stimulation of cytotoxic immune cells with the blockade of a key immune checkpoint, offers a promising therapeutic strategy for patients with advanced solid tumors. The quantitative data from preclinical and early clinical studies strongly support its potential to favorably modulate the tumor microenvironment and elicit potent anti-tumor immunity. Ongoing and future clinical investigations will further delineate the therapeutic utility of GI-102, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. mskcc.org [mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
- 8. ascopubs.org [ascopubs.org]
The Bispecific Nature of GI-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI-102 is an innovative bispecific fusion protein engineered for cancer immunotherapy. This document provides a detailed technical overview of GI-102, elucidating its structure, dual mechanism of action, and the preclinical and clinical data supporting its development. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to GI-102
GI-102 is a novel immunocytokine that merges two distinct functional domains into a single therapeutic agent: a CD80 ectodomain and a variant of Interleukin-2 (IL-2v3).[1][2] This fusion protein is constructed using a human immunoglobulin G4 (IgG4) Fc fragment as a scaffold.[2][3] The design of GI-102 is predicated on a dual strategy to enhance anti-tumor immunity: simultaneously blocking inhibitory signals and providing a potent stimulatory signal to effector immune cells within the tumor microenvironment.
Molecular Structure and Bispecific Targeting
GI-102 is a bispecific Fc fusion protein with the CD80 ectodomain at the N-terminus and an IL-2 variant (IL-2v3) at the C-terminus.[3] This unique architecture enables GI-102 to engage two distinct targets:
-
CD80 Domain: This portion of the molecule targets and binds to inhibitory checkpoint receptors, primarily Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) expressed on T cells.[2][4]
-
IL-2v3 Domain: This modified IL-2 component is engineered to selectively bind to the IL-2 receptor beta and gamma chains (IL-2Rβγ), which are expressed on cytotoxic T lymphocytes and Natural Killer (NK) cells.[1] Crucially, the IL-2v3 has an abolished affinity for the IL-2 receptor alpha chain (IL-2Rα or CD25), which is highly expressed on regulatory T cells (Tregs).[1][2][5]
Dual Mechanism of Action
The bispecific nature of GI-102 results in a synergistic anti-tumor effect through two complementary mechanisms of action:
Checkpoint Inhibition via CD80
The CD80 domain of GI-102 functions as a checkpoint inhibitor. By binding to CTLA-4 on T cells, it blocks the interaction between CTLA-4 and its natural ligands (CD80/CD86) on antigen-presenting cells (APCs).[2][4] This blockade prevents the delivery of inhibitory signals to T cells, thereby "releasing the brakes" on the anti-tumor immune response.[4] Furthermore, this interaction inhibits the function of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[5]
Immune Stimulation via IL-2v3
The IL-2v3 domain provides a potent, targeted stimulatory signal to effector immune cells. By selectively activating the IL-2Rβγ complex, GI-102 promotes the robust proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells, two critical components of the anti-tumor immune response.[1][5] The lack of binding to IL-2Rα is a key design feature that prevents the expansion and activation of immunosuppressive Tregs, a significant limitation of previous IL-2-based therapies.[1][2][5]
The downstream signaling of IL-2Rβγ activation is mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6][7][8][9][10] Upon binding of the IL-2v3 moiety, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus to induce the transcription of genes involved in cell proliferation, survival, and cytotoxic function.
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies of GI-102.
Table 1: Preclinical Efficacy and Pharmacodynamics
| Parameter | Model | Results | Reference |
| Tumor Regression | Liver Cancer Mouse Model | 60% complete tumor regression with monotherapy | [11] |
| Lymphocyte Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 21.5-fold increase in total lymphocytes | [5] |
| CD8+ T Cell Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 39.6-fold increase in CD8+ T cells | [5] |
| NK Cell Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 22-fold increase in NK cells | [5] |
Table 2: Clinical Pharmacodynamics (Phase 1/2a, NCT05824975)
| Parameter | Dose Level | Fold Change from Baseline (Median [Range]) | Reference |
| Peripheral Lymphocytes | 0.24 mg/kg | 4.4 [2.1-9.6] | [1][5] |
| CD8+ T Cells | 0.24 mg/kg | 3.9 [2.0–5.7] | [1][5] |
| NK Cells | 0.24 mg/kg | 20.4 [9.5–32.6] | [1][5] |
| Regulatory T Cells (Tregs) | 0.24 mg/kg | No meaningful increase | [1][5] |
Table 3: Clinical Efficacy (Phase 1/2a, NCT05824975)
| Indication | Prior Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Metastatic Melanoma | Immune Checkpoint Blockade (ICB) Experienced | 42.9% (3/7) | 85.7% (6/7) | [5] |
| Metastatic Ovarian Cancer | Standard of Care Failure | 33.3% (1/3) | 66.7% (2/3) | [5] |
| All Solid Tumors | Standard of Care Failure | 17.4% (4/23) | Not Reported | [5] |
Experimental Protocols
Detailed proprietary protocols for GI-102 are not publicly available. The following are representative methodologies for key experiments based on publicly available information and standard immunology research practices.
Preclinical In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of GI-102 in a syngeneic mouse model.
Model: EMT6 (breast carcinoma) or LL/2 (Lewis lung carcinoma) syngeneic models in BALB/c or C57BL/6 mice, respectively.
Methodology:
-
Tumor Cell Implantation: 1 x 10^6 EMT6 or LL/2 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups. GI-102 is administered intravenously at various dose levels and schedules. Control groups receive vehicle or a comparator agent.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and analysis of tumor-infiltrating lymphocytes (TILs).
-
TIL Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, FoxP3) for analysis by flow cytometry.
Treg Suppression Assay
Objective: To assess the ability of GI-102 to inhibit the suppressive function of regulatory T cells.
Methodology:
-
Cell Isolation: CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Labeled Teff cells are co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads).
-
Treatment: GI-102 is added to the co-cultures at various concentrations.
-
Proliferation Analysis: After 3-5 days of incubation, the proliferation of Teff cells is assessed by flow cytometry by measuring the dilution of the CFSE dye. A reduction in suppression (i.e., increased Teff proliferation) in the presence of GI-102 indicates its inhibitory effect on Treg function.
CD8+ T Cell Activation and Proliferation Assay
Objective: To quantify the ability of GI-102 to induce the activation and proliferation of CD8+ T cells.
Methodology:
-
Cell Isolation: CD8+ T cells are isolated from human PBMCs.
-
Cell Culture and Treatment: CD8+ T cells are cultured in the presence of GI-102 at various concentrations.
-
Activation Marker Analysis: After 24-48 hours, cells are stained with antibodies against activation markers (e.g., CD25, CD69, HLA-DR) and analyzed by flow cytometry.
-
Proliferation Analysis: For proliferation, CD8+ T cells are labeled with a proliferation dye prior to culture. After 5-7 days, dye dilution is measured by flow cytometry.
-
Cytokine Production: Supernatants from the cell cultures can be collected to measure the secretion of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by ELISA or cytokine bead array.
Visualizations
Signaling Pathway of GI-102
Caption: Dual mechanism of action of GI-102.
Experimental Workflow for Preclinical In Vivo Study
Caption: Workflow for in vivo efficacy studies.
Logical Relationship of GI-102's Dual Function
Caption: Synergy of GI-102's bispecific functions.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. horizondiscovery.com [horizondiscovery.com]
A Technical Deep Dive into the IL-2 Variant (IL2v3) Core of GI-102
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Interleukin-2 variant (IL2v3), a critical component of the novel immunocytokine GI-102. GI-102 is a bispecific fusion protein that combines an engineered IL-2 variant with CD80, designed to enhance anti-tumor immunity by selectively activating effector immune cells while minimizing the expansion of regulatory T cells (Tregs). This document details the molecular properties, mechanism of action, and supporting preclinical and clinical data of the IL2v3 component within GI-102.
Introduction to GI-102 and the Role of IL2v3
GI-102 is a clinical-stage immuno-oncology agent engineered to direct a modified IL-2 molecule to the tumor microenvironment and immune cells. It is a bispecific fusion protein consisting of the CD80 ectodomain fused to an IL-2 variant, IL2v3, via a human IgG4 Fc domain.[1] The rationale behind this design is to leverage the dual functions of its components: the CD80 portion targets the molecule and blocks inhibitory signals like CTLA-4, while the IL2v3 moiety provides a potent, targeted stimulation of the immune system.
The core innovation of GI-102 lies in the specific properties of its IL2v3 component. Wild-type IL-2, while a potent T-cell growth factor, has significant therapeutic limitations due to its short half-life and severe toxicities, which are partly attributed to its high affinity for the IL-2 receptor alpha subunit (IL-2Rα or CD25). CD25 is constitutively expressed at high levels on Tregs, leading to their expansion and subsequent immunosuppression, counteracting the desired anti-tumor effect. The IL2v3 in GI-102 has been specifically engineered to overcome this limitation.
Molecular Properties of IL2v3: Altered Receptor Binding Affinity
The defining characteristic of the IL2v3 variant is its modified binding affinity for the subunits of the IL-2 receptor. The IL-2 receptor exists in three forms with varying affinities for IL-2:
-
Low affinity: Monomeric IL-2Rα (CD25)
-
Intermediate affinity: Dimeric IL-2Rβγ (CD122/CD132)
-
High affinity: Trimeric IL-2Rαβγ (CD25/CD122/CD132)
The IL2v3 component of GI-102 is designed to have abolished or significantly minimized affinity for the IL-2Rα (CD25) subunit while retaining its affinity for the IL-2Rβγ complex .[2][3][4][5] This strategic modification is intended to circumvent the preferential binding to and activation of CD25-high Tregs. By selectively binding to the intermediate-affinity IL-2Rβγ, which is predominantly expressed on cytotoxic CD8+ T cells and Natural Killer (NK) cells, IL2v3 directs the immunostimulatory signal to these key anti-tumor effector populations.
Quantitative Binding Affinity Data
While precise dissociation constants (Kd) for the binding of GI-102's IL2v3 to the individual human IL-2 receptor subunits are not publicly available, the qualitative description of its binding profile is consistently reported as "no-alpha". For context, similar engineered "no-alpha" IL-2 variants have been developed and characterized, demonstrating a significant reduction in affinity for CD25.
Signaling Pathway of IL2v3
Upon binding to the IL-2Rβγ complex on the surface of CD8+ T cells and NK cells, IL2v3 initiates the canonical JAK-STAT signaling cascade. This leads to the phosphorylation and activation of STAT5, a key transcription factor that promotes the expression of genes involved in cell survival, proliferation, and effector functions.
In Vitro and In Vivo Pharmacodynamic Effects
The engineered properties of IL2v3 translate into a distinct pharmacodynamic profile for GI-102, characterized by the preferential expansion of cytotoxic immune cells.
Preclinical Data in Cynomolgus Monkeys
Intravenous administration of GI-102 in Cynomolgus monkeys resulted in a dose-dependent and robust expansion of key effector lymphocyte populations.
| Cell Population | Fold Expansion (at 2.5 mg/kg) | Reference |
| Total Lymphocytes | 21.5-fold | |
| CD8+ T Cells | 39.6-fold | |
| NK Cells | 22-fold |
Importantly, these studies reported no significant toxicities at the tested doses.
Clinical Data in Patients with Advanced Solid Tumors
Early clinical data from the Phase 1/2a study (NCT05824975) of GI-102 in patients with advanced or metastatic solid tumors corroborate the preclinical findings, demonstrating a significant expansion of peripheral lymphocytes with a bias towards effector cells and a lack of meaningful increase in Tregs.
| Dose of GI-102 (Q3W) | Cell Population | Fold Change from Baseline (Median [Range]) | Reference |
| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1 - 9.6] | [2] |
| 0.24 mg/kg | CD8+ T Cells | 3.9 [2.0 - 5.7] | [2] |
| 0.24 mg/kg | NK Cells | 20.4 [9.5 - 32.6] | [2] |
| 0.24 mg/kg | Regulatory T Cells | No meaningful increase | [2] |
These data support the intended mechanism of action of the IL2v3 component, effectively stimulating anti-tumor immune cells in a clinical setting.
Experimental Protocols for Characterization of IL2v3 Properties
The following sections outline the detailed methodologies for key experiments used to characterize the properties of an IL-2 variant like IL2v3.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol describes a standard approach to quantify the binding kinetics and affinity of IL2v3 to the ectodomains of IL-2Rα, IL-2Rβ, and IL-2Rγ.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the IL2v3 moiety for each IL-2 receptor subunit.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human IL-2Rα, IL-2Rβ, and IL-2Rγ ectodomains
-
Purified GI-102 or its isolated IL2v3 domain
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Covalently immobilize the recombinant IL-2 receptor subunits onto separate flow cells of a sensor chip using standard amine coupling chemistry. An empty flow cell should be activated and blocked to serve as a reference.
-
Binding Analysis: Inject a series of concentrations of the IL2v3-containing analyte (e.g., GI-102) over the flow cells at a constant flow rate.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for both association and dissociation phases.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove bound analyte.
-
Data Analysis: Fit the reference-subtracted sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
References
GI-102 and Regulatory T Cell Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is a novel bifunctional immunocytokine composed of a human CD80 ectodomain fused to a variant of human interleukin-2 (B1167480) (IL-2v3) via an IgG4 Fc domain.[1][2] This engineered protein is designed to modulate the anti-tumor immune response through two distinct mechanisms of action that have significant implications for the activity of regulatory T cells (Tregs). A key feature of GI-102 is its engineered IL-2 variant, which has an abolished affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25).[1][3][4] Since Tregs constitutively express high levels of CD25, this modification is intended to prevent their expansion.[1][3][4] Concurrently, the CD80 component of GI-102 targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a co-inhibitory receptor highly expressed on Tregs, thereby blocking its immunosuppressive function.[1][4] This technical guide provides a comprehensive overview of the interaction between GI-102 and Tregs, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the proposed signaling pathways.
Core Mechanism of Action of GI-102 on Regulatory T Cells
The interaction of GI-102 with Tregs is characterized by a dual-pronged approach aimed at diminishing their immunosuppressive capacity within the tumor microenvironment.
-
CTLA-4 Blockade: The CD80 component of GI-102 binds to CTLA-4 on the surface of Tregs.[1][4] This interaction physically obstructs the binding of CTLA-4 to its natural ligands, CD80 and CD86, on antigen-presenting cells (APCs). The engagement of CTLA-4 by CD80/86 is a critical checkpoint for T cell activation and is a key mechanism by which Tregs exert their suppressive function. By blocking this interaction, GI-102 is designed to release the brakes on effector T cell activation and proliferation.
-
Selective IL-2 Signaling: The IL-2 variant (IL-2v3) in GI-102 is engineered to bind exclusively to the IL-2 receptor beta and gamma chains (IL-2Rβγ), bypassing the high-affinity IL-2Rα (CD25) which is constitutively and highly expressed on Tregs.[1][3][4] This selective signaling aims to preferentially stimulate the proliferation and activation of effector cells like CD8+ T cells and Natural Killer (NK) cells, which express the intermediate-affinity IL-2Rβγ, without promoting the survival and expansion of the immunosuppressive Treg population.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of GI-102, focusing on its effects on lymphocyte populations, including Tregs.
Table 1: Preclinical Data in Cynomolgus Monkeys
| Parameter | GI-102 Dose | Fold Change from Baseline | Reference |
| Total Lymphocytes | 2.5 mg/kg | 21.5 | [1][4] |
| CD8+ T Cells | 2.5 mg/kg | 39.6 | [1][4] |
| NK Cells | 2.5 mg/kg | 22 | [1][4] |
Table 2: Clinical Data from Phase 1/2a Study (NCT05824975) in Patients with Advanced Solid Tumors
| Parameter | GI-102 Dose | Fold Change from Baseline (Median [Range]) | Reference |
| Peripheral Lymphocytes | 0.24 mg/kg | 4.4 [2.1-9.6] | [2][3] |
| CD8+ T Cells | 0.24 mg/kg | 3.9 [2.0–5.7] | [2][3] |
| NK Cells | 0.24 mg/kg | 20.4 [9.5–32.6] | [2][3] |
| Regulatory T Cells | 0.24 mg/kg | No meaningful increase | [2][3] |
Table 3: Dose Escalation Cohorts in the Phase 1/2a Study (NCT05824975)
| Dose Level (mg/kg) | Number of Patients |
| 0.06 | 8 |
| 0.12 | 10 |
| 0.24 | 9 |
| 0.45 | 5 |
| Data as of January 12, 2024.[2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of GI-102 in relation to Tregs and a typical experimental workflow for assessing Treg function.
Signaling Pathways
Caption: Proposed mechanism of GI-102 interaction with Tregs and effector T cells.
Experimental Workflow: In Vitro Treg Suppression Assay
Caption: A typical workflow for an in vitro Treg suppression assay.
Experimental Protocols
Detailed experimental protocols for the specific preclinical and clinical studies of GI-102 are not publicly available. The following are representative protocols for key methodologies used to assess Treg function and phenotype in the context of a therapeutic agent like GI-102.
Human Regulatory T Cell Isolation and Phenotyping by Flow Cytometry
Objective: To isolate and characterize human Treg populations from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Human CD4+ T Cell Isolation Kit (negative selection)
-
Human CD25 MicroBeads II
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-CTLA-4, anti-Foxp3.
-
Foxp3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Treg Isolation (Optional, for functional assays): Positively select CD25+ cells from the enriched CD4+ T cell population using CD25 microbeads.
-
Surface Staining: a. Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer. b. Add the cocktail of surface antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127) at predetermined optimal concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer.
-
Intracellular Staining for Foxp3 and CTLA-4: a. Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. b. Add anti-Foxp3 and anti-CTLA-4 antibodies and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Gate on lymphocytes (FSC vs. SSC), then singlets, then live cells. d. From the live singlet lymphocyte gate, identify CD3+CD4+ T cells. e. Within the CD4+ T cell population, identify Tregs as CD25+Foxp3+ and/or CD25+CD127low/-.
In Vitro Treg Suppression Assay
Objective: To assess the suppressive capacity of Tregs on the proliferation of effector T cells in the presence or absence of GI-102.
Materials:
-
Isolated Tregs (CD4+CD25+) and effector T cells (Teffs; CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T cell activation beads
-
96-well round-bottom plates
-
GI-102 and control article
-
Flow cytometer
Protocol:
-
Labeling of Effector T Cells: a. Resuspend Teffs at 1x10^7 cells/mL in PBS. b. Add cell proliferation dye to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. c. Quench the labeling reaction with 5 volumes of cold complete medium. d. Wash the cells twice with complete medium.
-
Co-culture Setup: a. Plate the labeled Teffs at a constant number (e.g., 5x10^4 cells/well) in a 96-well plate. b. Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff). c. Include control wells with Teffs alone (no Tregs) for maximal proliferation and unstimulated Teffs for baseline. d. Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2. e. Add GI-102 or a control substance at the desired concentrations to the appropriate wells. f. Bring the final volume in each well to 200 µL with complete medium.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: a. Harvest the cells and stain with a viability dye and anti-CD4 antibody. b. Analyze the proliferation of the CD4+ Teff population by measuring the dilution of the proliferation dye using a flow cytometer. c. Calculate the percentage of suppression for each Treg:Teff ratio relative to the proliferation of Teffs alone.
In Vivo Assessment of Treg Population in a Syngeneic Mouse Model (e.g., EMT6)
Objective: To evaluate the effect of GI-102 on the frequency and phenotype of Tregs within the tumor microenvironment and secondary lymphoid organs of tumor-bearing mice.
Materials:
-
BALB/c mice
-
EMT6 murine mammary carcinoma cells
-
GI-102 and vehicle control
-
Surgical tools for tumor and spleen harvesting
-
Collagenase D and DNase I
-
FACS buffer and antibodies for mouse T cell phenotyping (anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-Foxp3)
-
Flow cytometer
Protocol:
-
Tumor Implantation: Subcutaneously inject 1x10^6 EMT6 cells into the flank of female BALB/c mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer GI-102 or vehicle control according to the desired dosing schedule (e.g., intraperitoneally or intravenously).
-
Tissue Harvesting: At the end of the study or at specified time points, euthanize the mice and harvest tumors and spleens.
-
Single-Cell Suspension Preparation: a. Spleens: Mechanically dissociate the spleens to obtain a single-cell suspension. Lyse red blood cells using ACK lysis buffer. b. Tumors: Mince the tumors and digest with collagenase D and DNase I for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Flow Cytometry Staining and Analysis: a. Perform surface and intracellular staining as described in Protocol 1, using mouse-specific antibodies. b. Analyze the frequency of Tregs (CD45+CD3+CD4+CD25+Foxp3+) as a percentage of total CD4+ T cells in both the tumor and the spleen. c. Quantify the absolute number of Tregs per gram of tumor tissue or per spleen.
Conclusion
GI-102 represents a promising immunotherapeutic agent with a dual mechanism of action that is designed to enhance anti-tumor immunity while mitigating the immunosuppressive effects of regulatory T cells. By blocking the CTLA-4 pathway and selectively delivering an IL-2 signal that avoids the high-affinity receptor on Tregs, GI-102 has demonstrated in both preclinical and clinical settings the ability to robustly expand effector lymphocyte populations without a concomitant increase in Tregs. The experimental protocols outlined in this guide provide a framework for the continued investigation of GI-102 and other immunomodulatory agents that target the complex interplay between activating and suppressive immune cell populations. Further research into the detailed downstream signaling events and the long-term functional consequences for Tregs following GI-102 treatment will be crucial for fully elucidating its mechanism of action and optimizing its clinical application.
References
In-Depth Technical Guide: Discovery and Development of GI-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is an investigational, first-in-class, bispecific Fc fusion protein developed by GI Innovation. It is engineered to act as a potent immuno-oncology agent with a dual mechanism of action aimed at robustly activating the patient's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and development of GI-102, including its molecular design, mechanism of action, preclinical data, and clinical development progress.
Molecular Design and Rationale
GI-102 is a novel immunocytokine that structurally combines the extracellular domain of human CD80 with a modified human interleukin-2 (B1167480) variant (IL-2v3) via a human IgG4 Fc domain. This design is intended to synergistically harness two critical pathways in the cancer immunity cycle.[1][2]
The CD80 moiety serves two primary functions:
-
CTLA-4 Blockade: It binds to the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) on T cells, an immune checkpoint receptor that downregulates T-cell activation. By blocking this interaction, GI-102 removes a key inhibitory signal, thereby promoting T-cell-mediated anti-tumor immunity.
-
Tumor and Immune Cell Targeting: The CD80 component facilitates the targeting of the IL-2v3 payload to the tumor microenvironment and immune cells.
The IL-2v3 moiety is a variant of the human IL-2 cytokine engineered to have:
-
Abolished IL-2Rα Affinity: The IL-2v3 is designed to have no binding affinity to the alpha subunit of the IL-2 receptor (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs). This modification is intended to prevent the expansion of immunosuppressive Tregs.
-
Preserved IL-2Rβγ Affinity: The IL-2v3 maintains its binding affinity for the IL-2 receptor beta and gamma subunits (IL-2Rβγ), which are predominantly expressed on cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. This selective binding is designed to preferentially stimulate the proliferation and activation of these key anti-tumor effector cells.
The IgG4 Fc domain provides a stable scaffold for the two functional domains and extends the molecule's serum half-life.
Mechanism of Action
GI-102's dual mechanism of action is designed to promote the cancer immunity cycle through complementary pathways. The CD80-mediated blockade of CTLA-4 enhances the priming and activation of T cells in the lymph nodes. Concurrently, the IL-2v3 component stimulates the proliferation and effector function of CTLs and NK cells within the tumor microenvironment. This combined approach is hypothesized to lead to a more robust and sustained anti-tumor immune response compared to targeting either pathway alone.
dot
Caption: Mechanism of action of GI-102 in the tumor microenvironment and lymph node.
Preclinical Development
In Vitro Studies
Currently, specific quantitative data on the binding affinities and in vitro functional activity of GI-102 are not publicly available in peer-reviewed literature. The available information indicates that the IL-2v3 component has no binding affinity to IL-2Rα while maintaining affinity for IL-2Rβγ.
In Vivo Studies in Animal Models
GI-102 has been evaluated in syngeneic mouse models and non-human primates (NHPs) to assess its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
Syngeneic Mouse Models:
-
EMT6 and LL/2 Models: Studies in EMT6 (mammary carcinoma) and LL/2 (Lewis lung carcinoma) syngeneic mouse models demonstrated that treatment with GI-102 resulted in a significant reduction in tumor volume and growth rate compared to control groups.[3] Analysis of the tumor-infiltrating lymphocytes (TILs) in these models revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.[3] Importantly, and in contrast to treatment with Proleukin® (recombinant human IL-2), GI-102 did not lead to an expansion of the Treg population in the tumor microenvironment.[3]
Non-Human Primate (NHP) Studies:
-
Pharmacodynamics in Cynomolgus Monkeys: Intravenous administration of GI-102 to Cynomolgus monkeys resulted in a robust and dose-dependent expansion of peripheral lymphocytes.[1] At a dose of 2.5 mg/kg, GI-102 led to a 21.5-fold increase in total lymphocytes, a 39.6-fold increase in CD8+ T cells, and a 22-fold increase in NK cells, without significant toxicities.[1]
| Parameter | Fold Increase from Baseline (2.5 mg/kg GI-102) |
| Total Lymphocytes | 21.5 |
| CD8+ T Cells | 39.6 |
| NK Cells | 22 |
| Table 1: Pharmacodynamic Effects of GI-102 in Cynomolgus Monkeys [1] |
-
Pharmacokinetics in Cynomolgus Monkeys: Detailed pharmacokinetic parameters such as Cmax, AUC, and clearance from NHP studies are not yet publicly available.
Clinical Development
GI-102 is currently being evaluated in a Phase 1/2a, first-in-human, open-label, multicenter, dose-escalation and expansion study (NCT05824975, KEYNOTE-G08) in patients with advanced or metastatic solid tumors.[1][2] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies, including pembrolizumab.[4]
Phase 1/2a Study (NCT05824975) - Preliminary Results
As of the data cutoff of January 12, 2024, 32 patients with a median of 3 prior lines of therapy had been treated in the dose-escalation portion of the study at dose levels of 0.06, 0.12, 0.24, and 0.45 mg/kg administered intravenously every 3 weeks.[2]
Safety and Tolerability:
-
GI-102 was generally well-tolerated up to the highest dose of 0.45 mg/kg.[2]
-
No dose-limiting toxicities (DLTs) were observed.[2]
-
The most common treatment-related adverse events (TRAEs) were pyrexia (43.8%) and chills (34.4%).[2]
-
Grade ≥3 TRAEs occurred in 15.6% of patients, and no patients discontinued (B1498344) treatment due to TRAEs.[2]
Pharmacokinetics and Pharmacodynamics:
-
The preliminary pharmacokinetic profile of GI-102 showed target-mediated drug disposition with a half-life of approximately 48 hours.[2]
-
At the 0.24 mg/kg dose level, GI-102 resulted in a significant expansion of peripheral lymphocytes, with a mean fold change from baseline of 4.4 for total lymphocytes, 3.9 for CD8+ T cells (effector & memory), and 20.4 for NK cells.[2] There was no meaningful increase in Treg cells.[2]
| Cell Type | Mean Fold Change from Baseline (0.24 mg/kg GI-102) |
| Peripheral Lymphocytes | 4.4 (range: 2.1-9.6) |
| CD8+ T Cells | 3.9 (range: 2.0-5.7) |
| NK Cells | 20.4 (range: 9.5-32.6) |
| Table 2: Pharmacodynamic Effects of GI-102 in Patients with Solid Tumors [2] |
Anti-Tumor Activity:
-
In 23 evaluable patients, the objective response rate (ORR) was 17.4% (4/23).[2]
-
In patients with metastatic melanoma who had previously received immune checkpoint inhibitors, the ORR was 42.9% (3/7) and the disease control rate (DCR) was 85.7% (6/7), including 3 confirmed partial responses (cPR).[2] The median time to response was 6 weeks.[2]
-
In patients with metastatic ovarian cancer, the ORR was 33.3% (1/3) and the DCR was 66.7% (2/3), with one cPR.[2]
More recent preliminary data from a Phase 2 study of GI-102 in combination with Keytruda in patients refractory to prior immunotherapy showed an ORR of 75% (3 out of 4 patients), with one patient achieving a complete remission (CR).[5] In the melanoma subgroup of this cohort, the ORR was 100% (2 out of 2 patients).[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of GI-102 are not available in the public domain. The following are high-level descriptions based on the available information.
In Vivo Efficacy in Syngeneic Mouse Models (General Workflow)
dot
Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.
Clinical Trial Protocol (NCT05824975) - High-Level Overview
dot
Caption: High-level overview of the GI-102 Phase 1/2a clinical trial design.
Future Directions
The promising preliminary safety and efficacy data for GI-102, particularly in immune checkpoint inhibitor-refractory melanoma, have supported its continued clinical development. Ongoing and future studies will likely focus on:
-
Determining the recommended Phase 2 dose (RP2D) for monotherapy and combination therapies.
-
Evaluating the efficacy of GI-102 in a broader range of tumor types.
-
Further investigating the potential of GI-102 in combination with other anti-cancer agents, such as other checkpoint inhibitors and targeted therapies.
-
Developing and evaluating a subcutaneous formulation of GI-102 to improve patient convenience.
Conclusion
GI-102 is a novel, dual-acting immuno-oncology agent with a well-defined mechanism of action designed to overcome some of the limitations of existing immunotherapies. Preclinical studies have demonstrated its ability to selectively activate anti-tumor immune cells and mediate anti-tumor efficacy. Early clinical data have shown a manageable safety profile and encouraging signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GI-102 in the treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for the GI-102 Clinical Trial (NCT05824975)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the clinical trial protocol for NCT05824975, a Phase 1/2 study evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of GI-102. GI-102 is an innovative bispecific fusion protein (CD80-IgG4 Fc-IL-2v) being investigated as a single agent and in combination with other anti-cancer drugs in patients with advanced or metastatic solid tumors.[1][2]
Introduction to GI-102
GI-102 is a novel immunocytokine designed to enhance the body's immune response against cancer.[3][4] It is a bispecific Fc fusion protein that combines the ectodomain of human CD80 with a variant of Interleukin-2 (IL-2v) via a human immunoglobulin G4 (IgG4) Fc fragment.[2][5] This unique structure allows for a dual mechanism of action:
-
CTLA-4 Blockade: The CD80 component of GI-102 binds to CTLA-4, an inhibitory receptor on T cells. This action blocks the negative signaling that dampens T-cell activation, effectively "releasing the brakes" on the anti-tumor immune response.[1][5]
-
Enhanced IL-2 Signaling: The IL-2 variant is engineered to have a high affinity for the IL-2 receptor beta and gamma chains (IL-2Rβγ) but a low affinity for the alpha chain (IL-2Rα or CD25). This preferential binding stimulates the proliferation and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are crucial for killing cancer cells, while minimizing the expansion of regulatory T cells (Tregs) that can suppress the immune response.[3][6][7]
Preclinical studies in mice and cynomolgus monkeys have demonstrated the anti-tumor activity of GI-102.[3]
Clinical Trial NCT05824975 Overview
This is a Phase 1/2, open-label, multicenter, dose-escalation, and expansion study. The primary objectives are to assess the safety and tolerability of GI-102, determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and evaluate its anti-tumor activity.[8]
Study Design and Treatment Arms
The study consists of two main parts: a dose-escalation phase (Phase 1a) and a dose-expansion phase (Phase 2).[8]
-
Phase 1a (Dose Escalation): This phase follows a conventional 3+3 design to determine the MTD and/or RP2D of GI-102.[8][9] Patients receive escalating doses of GI-102 as a monotherapy.[8]
-
Phase 2 (Dose Expansion): Once the RP2D is determined, additional patients are enrolled to further evaluate the safety, tolerability, and anti-tumor activity of GI-102 as a monotherapy and in combination with:[2][8]
-
Trastuzumab deruxtecan (B607063) (T-DXd)[2]
GI-102 is administered intravenously (IV) every three weeks (Q3W).[2][9] A subcutaneous (SC) formulation is also being explored.[2][6][12]
Patient Population
The study enrolls adult patients (18 years or older) with advanced or metastatic solid tumors who have progressed on standard therapies.[1][13] Key inclusion criteria include measurable disease according to RECIST v1.1 and an ECOG performance status of 0 or 1.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data available from the NCT05824975 clinical trial.
Table 1: Dose Escalation Cohorts and Patient Enrollment (as of January 12, 2024) [9]
| Dose Level (mg/kg) | Number of Patients |
| 0.06 | 8 |
| 0.12 | 10 |
| 0.24 | 9 |
| 0.45 | 5 |
Table 2: Preliminary Efficacy Data in Select Tumor Types [4]
| Tumor Type | Treatment History | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Metastatic Melanoma | Previously treated with ICB | 42.9% (3/7) | 85.7% (6/7) |
| Metastatic Ovarian Cancer | - | 33.3% (1/3) | 66.7% (2/3) |
| All Evaluable Patients | - | 17.4% (4/23) | - |
Table 3: Pharmacodynamic Effects of GI-102 (0.24 mg/kg) [4]
| Biomarker | Fold Change from Baseline (Median [Range]) |
| Peripheral Lymphocytes | 4.4 [2.1 - 9.6] |
| CD8+ T cells (effector & memory) | 3.9 [2.0 - 5.7] |
| NK cells | 20.4 [9.5 - 32.6] |
Experimental Protocols
Detailed experimental protocols for the NCT05824975 trial are not fully available in the public domain. The following sections provide an overview of the known methodologies and representative protocols for key assays.
Treatment Administration
GI-102 is administered as an intravenous infusion every three weeks.[9] The infusion is typically performed in a clinical setting over a specified period, with monitoring for any infusion-related reactions.
Safety and Tolerability Assessment
The safety and tolerability of GI-102 are assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Dose-limiting toxicities (DLTs) are evaluated during the dose-escalation phase to determine the MTD.[9]
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of GI-102.
Protocol (Representative):
-
Sample Collection: Blood samples are collected at pre-defined time points before, during, and after GI-102 infusion.
-
Sample Processing: Serum or plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Assay: The concentration of GI-102 in the serum or plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA). This assay typically involves capturing GI-102 with an anti-CD80 or anti-IL-2 antibody and detecting it with a labeled secondary antibody.
-
Data Analysis: PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To evaluate the biological effects of GI-102 on the immune system and to identify potential biomarkers of response.
Protocol (Representative):
-
Immunophenotyping by Flow Cytometry:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Staining: PBMCs are stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells, Tregs). The panel may include markers of activation (e.g., CD69, HLA-DR) and exhaustion (e.g., PD-1, TIM-3).
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The percentage and absolute counts of each immune cell population are determined using specialized software.
-
-
Cytokine Analysis:
-
Sample Collection: Serum or plasma is collected as described for PK analysis.
-
Assay: The levels of various cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-6) are measured using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery).
-
-
Anti-Drug Antibody (ADA) Assay:
-
Sample Collection: Serum samples are collected at multiple time points.
-
Assay: A bridging ELISA or an electrochemiluminescence (ECL) assay is used to detect the presence of antibodies against GI-102.[2] Positive samples may be further tested for neutralizing activity.
-
Visualizations
Signaling Pathway of GI-102
Caption: Mechanism of action of GI-102.
NCT05824975 Clinical Trial Workflow
Caption: High-level workflow of the NCT05824975 clinical trial.
References
- 1. mskcc.org [mskcc.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. kddf.org [kddf.org]
- 7. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. GI INNOVATION [gi-innovation.com]
- 13. Facebook [cancer.gov]
Application Notes and Protocols: Phase 1/2a Study of GI-102 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and preclinical data, along with detailed protocols for the key experimental procedures used in the Phase 1/2a study of GI-102 (NCT05824975), a novel CD80-IgG4 Fc-IL-2v bispecific fusion protein, in patients with advanced solid tumors.
Introduction
GI-102 is an immunocytokine designed to provide a dual-pronged attack on cancer.[1][2] The CD80 component blocks the CTLA-4 checkpoint, an inhibitory receptor on T cells, thereby promoting T cell activation.[3] The IL-2 variant (IL-2v) component is engineered to preferentially bind to the IL-2Rβγ complex, which is present on cytotoxic T cells and Natural Killer (NK) cells, while having a reduced affinity for the IL-2Rα (CD25) subunit found on regulatory T cells (Tregs).[1][2] This targeted approach aims to stimulate a robust anti-tumor immune response by expanding and activating effector immune cells without significantly increasing the population of immunosuppressive Tregs.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of GI-102.
Table 1: Preclinical Pharmacodynamic Activity of GI-102 in Cynomolgus Monkeys[1]
| Parameter | GI-102 (2.5 mg/kg) |
| Total Lymphocyte Expansion (fold change) | 21.5 |
| CD8+ T Cell Expansion (fold change) | 39.6 |
| NK Cell Expansion (fold change) | 22 |
Table 2: Phase 1a Dose Escalation Cohorts and Patient Distribution (NCT05824975)[2]
| Dose Level (mg/kg) | Number of Patients |
| 0.06 | 8 |
| 0.12 | 10 |
| 0.24 | 9 |
| 0.45 | 5 |
Table 3: Preliminary Efficacy of GI-102 Monotherapy in a Phase 1/2a Study[2]
| Indication | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Metastatic Melanoma (post-ICB) | 42.9% (3/7) | 85.7% (6/7) |
| Metastatic Ovarian Cancer | 33.3% (1/3) | 66.7% (2/3) |
Table 4: Pharmacodynamic Response to GI-102 (0.24 mg/kg) in Peripheral Blood[2]
| Cell Type | Fold Change from Baseline (Median [Range]) |
| Peripheral Lymphocytes | 4.4 [2.1 - 9.6] |
| CD8+ T Cells (effector & memory) | 3.9 [2.0 - 5.7] |
| NK Cells | 20.4 [9.5 - 32.6] |
Table 5: Common Treatment-Related Adverse Events (TRAEs) (≥10%)[2]
| Adverse Event | Incidence |
| Pyrexia (Fever) | 43.8% |
| Chills | 34.4% |
Experimental Protocols
Protocol 1: Patient Screening and Enrollment
-
Inclusion Criteria Verification :
-
Confirm patient age is ≥ 18 years.
-
Histologically or cytologically confirmed advanced or metastatic solid tumor that is refractory to standard therapies.
-
Presence of at least one measurable lesion as defined by RECIST v1.1.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ and bone marrow function as defined in the full study protocol.
-
Resolution of toxicities from prior therapies to Grade ≤1 (with exceptions for alopecia and Grade 2 peripheral neuropathy).[4]
-
-
Exclusion Criteria Verification :
-
Confirm the absence of ongoing systemic infections requiring treatment.
-
Verify no history of severe autoimmune disease.
-
Ensure no concurrent treatment with other anticancer therapies.
-
Confirm a washout period of at least 4 weeks from previous systemic anti-cancer therapy.
-
-
Informed Consent :
-
The investigator must explain the purpose of the study, the procedures involved, potential risks and benefits, and the voluntary nature of participation.
-
The patient must provide written informed consent before any study-specific procedures are performed.
-
Protocol 2: Treatment Administration
-
Dose Preparation :
-
GI-102 is supplied as a sterile liquid concentrate.
-
Calculate the required dose based on the patient's body weight and the assigned dose cohort (0.06, 0.12, 0.24, or 0.45 mg/kg).
-
Aseptically dilute the calculated volume of GI-102 in a sterile infusion bag containing 0.9% Sodium Chloride Injection, USP, to a final volume as specified in the pharmacy manual.
-
-
Administration :
-
Administer the diluted GI-102 solution as an intravenous infusion over a specified period (e.g., 60 minutes).
-
The treatment is administered every 3 weeks.[2]
-
Monitor the patient for any infusion-related reactions during and after the infusion.
-
Protocol 3: Tumor Response Assessment
-
Imaging :
-
Perform baseline tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) within 4 weeks prior to the first dose of GI-102.
-
Repeat tumor imaging every 6 weeks for the duration of the study.[2]
-
-
RECIST 1.1 Criteria :
-
Target Lesions : At baseline, identify up to 5 target lesions (maximum of 2 per organ) that are measurable (longest diameter ≥10 mm for non-nodal lesions, short axis ≥15 mm for lymph nodes).
-
Response Evaluation :
-
Complete Response (CR) : Disappearance of all target lesions.
-
Partial Response (PR) : At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline.
-
Progressive Disease (PD) : At least a 20% increase in the sum of the longest diameters of target lesions from the nadir, with an absolute increase of at least 5 mm.
-
Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Protocol 4: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
-
Sample Collection :
-
Collect whole blood in EDTA tubes at baseline and at specified time points post-infusion.
-
-
PBMC Isolation :
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
-
Antibody Staining :
-
Resuspend a defined number of PBMCs in staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently-labeled monoclonal antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8, CD56, CD16, CD25, FOXP3).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis :
-
Acquire stained cells on a multicolor flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute counts of various immune cell subsets, including CD8+ T cells, NK cells, and Tregs.
-
Protocol 5: Pharmacokinetic (PK) Analysis
-
Sample Collection :
-
Collect serum or plasma samples at predefined time points before, during, and after GI-102 infusion.
-
-
Bioanalytical Method :
-
Develop and validate a sensitive and specific ligand-binding assay (e.g., ELISA) to quantify the concentration of GI-102 in the biological matrix.
-
-
Data Analysis :
-
Use non-compartmental or compartmental analysis software to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
The preliminary pharmacokinetic profile of GI-102 has shown a half-life of approximately 48 hours.[2]
-
Visualizations
GI-102 Signaling Pathway
Caption: Mechanism of action of GI-102.
Phase 1/2a Study Workflow
Caption: Workflow of the GI-102 Phase 1/2a clinical trial.
References
GI-102 Intravenous (IV) Administration: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of GI-102, a novel bispecific Fc fusion protein in development for cancer immunotherapy. The information is collated from preclinical studies and ongoing clinical trials to guide research and development efforts.
Introduction to GI-102
GI-102 is an innovative immunocytokine designed to stimulate a potent anti-tumor immune response. It is a bispecific Fc fusion protein composed of the CD80 ectodomain and an interleukin-2 (B1167480) variant (IL-2v). This unique structure allows GI-102 to target both immune and tumor cells.[1][2] The IL-2v component is engineered to preferentially bind to IL-2Rβγ, thereby minimizing the activation of regulatory T cells (Tregs) which are associated with immunosuppression.[1][3] The CD80 portion of the molecule is intended to block CTLA-4 and PD-L1, further enhancing the anti-tumor immune response.[4]
Mechanism of Action
GI-102 exerts its anti-cancer effects through a dual mechanism:
-
Immune Activation: The IL-2v moiety stimulates the proliferation and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, crucial components of the anti-tumor immune response.[3][4][5]
-
Checkpoint Inhibition: The CD80 domain targets immune and tumor cells and blocks the inhibitory CTLA-4 pathway, releasing the brakes on the immune system.[1][6]
This combined action is designed to promote the cancer immunity cycle, leading to enhanced tumor cell killing.[3]
Preclinical and Clinical Data Summary
Preclinical Efficacy
In preclinical studies, GI-102 has demonstrated significant anti-tumor activity. In a syngeneic mouse model (EMT6), treatment with GI-102 resulted in a significant reduction in tumor volume and growth rate compared to control groups.[5] Furthermore, GI-102 monotherapy led to complete tumor regression in 60% of mice with liver cancer.[7] Analysis of the tumor microenvironment in these models showed a robust expansion of both CD8+ T cells and NK cells.[5]
Pharmacodynamics in Non-Human Primates
Intravenous administration of GI-102 in Cynomolgus monkeys resulted in a robust and dose-dependent expansion of total lymphocytes, CD8+ T cells, and NK cells without significant toxicities.[3][8]
| Parameter | Fold Increase from Baseline (at 2.5 mg/kg) |
| Total Lymphocytes | 21.5-fold[3][8] |
| CD8+ T Cells | 39.6-fold[3][8] |
| NK Cells | 22-fold[3][8] |
Clinical Trial Data (Phase 1/2a, NCT05824975)
An ongoing first-in-human, open-label, multicenter, phase 1/2a study is evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of intravenously administered GI-102 in patients with advanced or metastatic solid tumors.[1][3][4]
Dose Escalation Cohorts (as of January 12, 2024): [4]
| Dose Level | Number of Patients |
| 0.06 mg/kg | 8 |
| 0.12 mg/kg | 10 |
| 0.24 mg/kg | 9 |
| 0.45 mg/kg | 5 |
Preliminary Efficacy in ICB-Experienced Metastatic Melanoma: [4]
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 42.9% (3/7) |
| Disease Control Rate (DCR) | 85.7% (6/7) |
Experimental Protocols
In Vivo Murine Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of intravenously administered GI-102 in a syngeneic mouse tumor model.
Materials:
-
GI-102
-
Vehicle control (e.g., sterile PBS)
-
Syngeneic tumor cells (e.g., EMT6, LL/2)
-
Female BALB/c mice (6-8 weeks old)
-
Calipers for tumor measurement
-
Sterile syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 EMT6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth daily or every other day by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Intravenous Administration: Administer GI-102 or vehicle control intravenously via the tail vein at the designated dose and schedule.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and survival between the GI-102 treated and control groups.[5]
Clinical Trial Protocol Overview (NCT05824975)
Objective: To assess the safety, tolerability, and anti-tumor activity of GI-102 in patients with advanced solid tumors.[1][9]
Study Design:
-
Phase 1/2a, open-label, dose-escalation and expansion study.[3][4]
-
The dose-escalation phase follows a conventional 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[3][4]
Administration Protocol:
-
Treatment Duration: Until disease progression or unacceptable toxicity.[4]
-
Disease Assessment: Performed every 6 weeks using RECIST v1.1 criteria.[4]
Inclusion Criteria (Abbreviated):
-
Histologically or cytologically confirmed advanced or metastatic solid tumor.
-
ECOG performance status of 0-1.[9]
-
Adequate organ and marrow function.[9]
Exclusion Criteria (Abbreviated):
-
Active CNS metastases.[9]
-
Active autoimmune disease.[9]
-
Prior systemic anti-cancer therapy within 4 weeks of study treatment.[9]
-
Administration of a live, attenuated vaccine within 4 weeks of study treatment.[9]
Visualizations
Caption: Mechanism of action of GI-102.
Caption: GI-102 Phase 1/2a clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GI-102 by GI Innovation for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mskcc.org [mskcc.org]
- 7. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
Application Notes and Protocols for the Subcutaneous Formulation Development of GI-102
For Researchers, Scientists, and Drug Development Professionals
Introduction to GI-102
GI-102 is an advanced immuno-oncology candidate developed by GI Innovation. It is a novel bispecific fusion protein, specifically a CD80-IgG4 Fc-IL-2 variant (IL-2v), designed to enhance the body's anti-tumor immune response.[1][2][3][4] The CD80 component targets the CTLA-4 receptor, a key immune checkpoint, thereby preventing the downregulation of T-cell activation.[5][6][7] The IL-2 variant is engineered to preferentially bind to the IL-2Rβγ receptor complex on effector T cells and Natural Killer (NK) cells, while having a reduced affinity for the IL-2Rα (CD25) subunit, which is highly expressed on immunosuppressive regulatory T cells (Tregs).[3] This targeted approach aims to maximize the proliferation and activation of cytotoxic immune cells while minimizing the expansion of Tregs, leading to a more potent and targeted anti-cancer effect.[3][4]
Initially developed for intravenous (IV) administration, a subcutaneous (SC) formulation of GI-102 is now in clinical development to improve patient convenience, reduce administration time, and potentially enhance therapeutic outcomes.[8][9] This document provides detailed application notes and protocols relevant to the development of a stable and effective subcutaneous formulation of GI-102.
Mechanism of Action and Signaling Pathway
GI-102 exerts its anti-tumor effects through a dual mechanism of action:
-
CTLA-4 Blockade: The CD80 domain of GI-102 binds to CTLA-4 on the surface of T cells, preventing its interaction with CD80 and CD86 on antigen-presenting cells (APCs). This blockade removes the inhibitory signal mediated by CTLA-4, leading to sustained T-cell activation and proliferation.[5][6]
-
IL-2 Receptor Stimulation: The IL-2 variant component of GI-102 selectively activates the IL-2Rβγ signaling pathway in CD8+ T cells and NK cells. This targeted stimulation promotes the expansion and cytotoxic function of these anti-tumor effector cells.[10][11]
The synergistic action of CTLA-4 blockade and targeted IL-2 pathway stimulation results in a robust and durable anti-tumor immune response.
Quantitative Data Presentation
The following tables summarize representative quantitative data for a model subcutaneous formulation of GI-102, based on industry standards for high-concentration biologic drug products.
Table 1: Model Formulation Composition for GI-102 Subcutaneous Injection
| Component | Concentration | Function |
| GI-102 Drug Substance | 150 mg/mL | Active Pharmaceutical Ingredient |
| L-Histidine | 20 mM | Buffering Agent |
| L-Arginine Hydrochloride | 50 mM | Viscosity Reducer, Stabilizer |
| Sucrose | 200 mM | Stabilizer, Tonicity Agent |
| Polysorbate 80 | 0.05% (w/v) | Surfactant (prevents aggregation) |
| Water for Injection | q.s. to 1 mL | Solvent |
| Target pH | 6.0 | Optimal for Stability |
Table 2: Stability Data for Model GI-102 SC Formulation
| Condition | Duration | Purity by SEC-HPLC (%) | Potency (Bioassay, % Relative) |
| Recommended Storage | |||
| 2-8 °C | 24 months | > 98% | 95-105% |
| Accelerated Stability | |||
| 25 °C / 60% RH | 6 months | > 95% | 90-110% |
| 40 °C / 75% RH | 1 month | > 90% | 85-115% |
| Stress Conditions | |||
| Freeze-Thaw (-20°C to RT, 5 cycles) | N/A | > 98% | 95-105% |
| Agitation (500 rpm, 24h) | N/A | > 97% | 92-108% |
| Light Exposure (ICH Q1B) | N/A | > 96% | 93-107% |
Experimental Protocols
Detailed methodologies for key experiments in the development of a GI-102 subcutaneous formulation are provided below.
Protocol 1: Formulation and Stability Testing
Objective: To prepare a high-concentration liquid formulation of GI-102 and assess its stability under various conditions.
Materials:
-
Purified GI-102 drug substance
-
L-Histidine, L-Arginine Hydrochloride, Sucrose, Polysorbate 80
-
Water for Injection (WFI)
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
-
Sterile 0.22 µm filters
-
Pre-filled syringes (PFS) and vials
-
Stability chambers (2-8°C, 25°C/60%RH, 40°C/75%RH)
Methodology:
-
Buffer Preparation: Prepare the formulation buffer containing L-Histidine, L-Arginine Hydrochloride, Sucrose, and Polysorbate 80 in WFI. Adjust the pH to 6.0.
-
Ultrafiltration/Diafiltration (UF/DF): Concentrate the purified GI-102 drug substance and exchange the initial buffer with the final formulation buffer using a tangential flow filtration (TFF) system.
-
Final Formulation: Adjust the final concentration of GI-102 to 150 mg/mL with the formulation buffer.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter.
-
Aseptic Filling: Aseptically fill the sterile bulk formulation into pre-filled syringes or vials.
-
Stability Testing:
-
Place filled containers on stability at recommended storage (2-8°C) and accelerated conditions (25°C/60%RH, 40°C/75%RH).
-
Subject samples to stress conditions including freeze-thaw cycles, agitation, and photostability testing as per ICH Q1B guidelines.
-
At specified time points, analyze samples for:
-
Appearance: Visual inspection for color, clarity, and particulates.
-
pH: Potentiometric measurement.
-
Purity: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to quantify monomers, aggregates, and fragments.
-
Potency: A cell-based bioassay to measure the biological activity of GI-102 (e.g., IL-2-dependent cell proliferation).
-
Sub-visible particles: Light obscuration or micro-flow imaging.
-
-
Protocol 2: Bioavailability Study
Objective: To determine the pharmacokinetic profile and bioavailability of subcutaneously administered GI-102 in a relevant animal model (e.g., non-human primates).
Materials:
-
GI-102 SC formulation (150 mg/mL)
-
GI-102 IV formulation (for reference)
-
Non-human primates (e.g., Cynomolgus monkeys)
-
Dosing syringes and needles
-
Blood collection supplies
-
Validated analytical method for GI-102 quantification in serum (e.g., ELISA)
Methodology:
-
Animal Dosing:
-
Divide animals into two groups: IV and SC administration.
-
Administer a single dose of GI-102 to each animal. The SC group receives the injection in a designated subcutaneous space (e.g., dorsal scapular region).
-
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and at multiple time points post-dose up to several days).
-
Sample Processing: Process blood samples to obtain serum and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of GI-102 in serum samples using a validated ELISA method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both IV and SC groups.
-
Calculate the absolute bioavailability of the SC formulation using the formula: Bioavailability (%) = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.
-
Protocol 3: Immunogenicity Assessment
Objective: To evaluate the potential for an immune response against GI-102 following subcutaneous administration.
Materials:
-
Serum samples from the bioavailability study or a dedicated repeated-dose toxicity study.
-
Validated immunoassays for the detection of anti-drug antibodies (ADAs).
Methodology:
-
Sample Collection: Collect serum samples at multiple time points during and after repeated SC administration of GI-102 in a relevant animal model.
-
Screening Assay:
-
Use a sensitive immunoassay (e.g., bridging ELISA) to screen for the presence of ADAs in the serum samples.
-
-
Confirmatory Assay:
-
For samples that test positive in the screening assay, perform a confirmatory assay to demonstrate the specificity of the ADAs for GI-102. This typically involves a competitive binding format where the signal is inhibited by the presence of excess GI-102.
-
-
Neutralizing Antibody (NAb) Assay:
-
For confirmed positive samples, assess the presence of neutralizing antibodies using a cell-based assay. This assay measures the ability of the ADAs to inhibit the biological activity of GI-102 (e.g., its ability to induce cell proliferation).
-
-
Data Analysis:
-
Determine the incidence, titer, and persistence of ADAs and NAbs.
-
Evaluate any potential correlation between the presence of ADAs and changes in pharmacokinetic profile, pharmacodynamic response, or safety.
-
Conclusion
The development of a subcutaneous formulation for GI-102 represents a significant advancement, offering enhanced convenience and the potential for improved therapeutic outcomes for cancer patients. The protocols and data presented in these application notes provide a framework for the systematic development and characterization of a stable, bioavailable, and safe subcutaneous product. Careful consideration of formulation components, manufacturing processes, and comprehensive analytical characterization are critical to ensuring the quality and efficacy of the final drug product.
References
- 1. Immunogenicity of subcutaneously administered therapeutic proteins--a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3715367A1 - Fusion protein comprising il-2 protein and cd80 protein, and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GI INNOVATION [gi-innovation.com]
- 5. CTLA-4 and CD80/CD86 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. CTLA-4/CD80 pathway regulates T cell infiltration into pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of syringes and vials for delivery of biologics: current challenges and innovative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. 【Inspiring Target】IL-2: from signaling pathways to therapeutic potential in tumors and autoimmune diseases | ACROBiosystems [jp.acrobiosystems.com]
- 11. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GI-102 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the patient eligibility criteria and experimental protocols for clinical trials involving GI-102, a novel bispecific fusion protein. The information is based on publicly available data for the KEYNOTE-G08 study (NCT05824975).[1][2][3][4]
Introduction to GI-102
GI-102 is an innovative immunocytokine composed of a CD80 ectodomain fused to an interleukin-2 (B1167480) (IL-2) variant (IL-2v3).[5] This bispecific design allows GI-102 to modulate the immune system in a targeted manner. The CD80 component binds to CTLA-4, blocking its inhibitory signal and thereby promoting T-cell activation. The IL-2v3 component is engineered to preferentially bind to the IL-2Rβγ complex, which is expressed on CD8+ T cells and Natural Killer (NK) cells, while having a reduced affinity for the IL-2Rα subunit (CD25) that is highly expressed on regulatory T cells (Tregs).[5][6] This selective action aims to stimulate the proliferation and anti-tumor activity of effector immune cells with a lower risk of Treg-mediated immunosuppression.
Patient Eligibility Criteria
The following tables summarize the key inclusion and exclusion criteria for participation in GI-102 clinical trials. While qualitative criteria are detailed, specific quantitative laboratory values for organ and marrow function are as defined in the full study protocol, which is not publicly available.
Inclusion Criteria
| Criteria | Description |
| Age | ≥ 18 years (or ≥ 19 years according to local regulations).[1][2][3][4][7] |
| Tumor Type | Patients with advanced or metastatic solid tumors.[1][2][3][4] |
| Disease Status | Measurable disease as per RECIST v1.1 criteria.[1][2][3][4][7] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1][2][3][4][7] |
| Prior Therapy Resolution | Adverse events from prior anti-cancer therapies (chemotherapy, radiotherapy, immunotherapy, etc.) must have resolved to Grade ≤1, with the exception of alopecia and Grade 2 peripheral neuropathy.[1][2][3][4][7] |
| Organ and Marrow Function | Adequate organ and marrow function as defined in the study protocol. Specific laboratory values are not publicly available. |
| HIV Status | HIV-infected patients are eligible if they are on anti-retroviral therapy (ART) and have a well-controlled HIV infection as defined in the protocol.[1][3][4][7] |
Exclusion Criteria
| Criteria | Description |
| Central Nervous System (CNS) Metastases | Known active CNS metastases and/or carcinomatous meningitis.[1][3][4][7] |
| Other Malignancies | An active second malignancy.[1][3][4][7] |
| Infections | - Active or known history of Hepatitis B or active Hepatitis C virus infection.[1][3][4][7]- Active tuberculosis or a known history of active tuberculosis.[1][3][4][7]- Active or uncontrolled infections, or severe infection within 4 weeks before the start of study treatment.[1][3][4][7] |
| Liver Disease | History of chronic liver disease or evidence of hepatic cirrhosis, except for patients with liver metastasis.[1][3][4][7] |
| Autoimmune Disease | Active autoimmune disease that has required systemic treatment in the past 2 years.[1][3][4][7] |
| Prior Immunotherapies | Previous immunotherapies related to the mode of action of GI-102.[1][3][4][7] |
| Immunosuppression | - Diagnosis of immunodeficiency.[1][3][4][7]- Receiving chronic systemic steroid therapy or any other form of immunosuppressive medications within 2 weeks prior to the first dose.[1][3][4][7] |
| Recent Anti-Cancer Therapy | Administration of prior systemic anti-cancer therapy, including investigational agents, within 4 weeks prior to treatment.[1][3][4][7] |
| Recent Radiotherapy | Radiotherapy within the last 2 weeks before the start of study treatment, with the exception of limited field palliative radiotherapy.[1][3][4][7] |
| Recent Vaccinations | Administration of a live, attenuated vaccine within 4 weeks before the first dose.[1][3][4][7] |
| Hypersensitivity | Known hypersensitivity to any of the components of GI-102.[4] |
Experimental Protocols
Patient Screening and Enrollment
Potential participants undergo a comprehensive screening process to ensure all eligibility criteria are met. This includes:
-
Informed consent process.
-
Medical history review.
-
Physical examination.
-
ECOG performance status assessment.
-
Tumor assessments, including imaging studies, to confirm measurable disease according to RECIST v1.1.
-
Collection of blood and urine samples for baseline laboratory assessments (hematology, clinical chemistry, and serology).
-
Review of prior and concomitant medications.
Study Design and Treatment Administration
The KEYNOTE-G08 study (NCT05824975) is a Phase 1/2, open-label, multi-part study evaluating GI-102 as a single agent and in combination with other anti-cancer drugs.[1][2]
-
Part A: Dose Escalation and Optimization (Monotherapy, IV) : This part aims to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of intravenously administered GI-102.[2]
-
Part B: Dose Escalation and Expansion (Monotherapy, SC) : This part evaluates the safety and tolerability of subcutaneous administration of GI-102.[2]
-
Part C: Combination Therapy : This part assesses GI-102 in combination with conventional anti-cancer drugs or trastuzumab deruxtecan (B607063) (T-DXd).[2]
-
Part D: Combination with Pembrolizumab : This part evaluates GI-102 in combination with the anti-PD-1 antibody pembrolizumab.[2]
GI-102 is administered intravenously or subcutaneously, typically in 3-week cycles.[6]
Monitoring and Assessment
Patients are closely monitored throughout the study for safety and efficacy.
-
Safety Monitoring : Includes regular monitoring of vital signs, physical examinations, and laboratory tests to assess for adverse events (AEs) and dose-limiting toxicities (DLTs). AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments : Blood samples are collected at specified time points to analyze the concentration of GI-102 over time (PK) and its effects on immune cell populations (PD).
-
Efficacy Assessment : Tumor response is evaluated every 6 weeks using RECIST v1.1 criteria.[6]
Visualizations
GI-102 Signaling Pathway
References
Application Notes and Protocols for the Phase 1/2a Dose Escalation and Expansion Study of GI-102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ongoing Phase 1/2a clinical trial (NCT05824975) for GI-102, a novel CD80-IgG4 Fc-IL-2v bispecific fusion protein. The information compiled is intended to guide researchers, scientists, and drug development professionals in understanding the study's design, methodologies, and preliminary findings.
Introduction to GI-102
GI-102 is an innovative immunocytokine designed to enhance the body's immune response against cancer. It is a bi-specific Fc fusion protein that combines the ectodomain of CD80 with an interleukin-2 (B1167480) variant (IL-2v). This unique construction allows GI-102 to target both tumor and immune cells.[1][2][3] The CD80 component blocks the inhibitory CTLA-4 pathway on regulatory T cells (Tregs), while the IL-2v component is engineered to have a high affinity for the IL-2Rβγ receptor, which is present on cytotoxic T cells and Natural Killer (NK) cells, and a diminished affinity for the IL-2Rα receptor found on Tregs.[1][2][3] This preferential binding is designed to maximize the proliferation and activation of cancer-fighting immune cells while minimizing the expansion of immunosuppressive Tregs.[1][2][3]
Mechanism of Action
The dual mechanism of GI-102 aims to robustly stimulate the cancer immunity cycle. By blocking CTLA-4, it removes a key checkpoint that would otherwise dampen the anti-tumor immune response. Concurrently, the IL-2v component provides a powerful stimulatory signal to CD8+ T cells and NK cells, leading to their expansion and enhanced cytotoxic activity against tumor cells.[1][2] Preclinical studies in cynomolgus monkeys have demonstrated that intravenous administration of GI-102 leads to a significant expansion of total lymphocytes, CD8+ T cells, and NK cells without notable toxicities.[1]
Clinical Study Overview (NCT05824975)
This is a Phase 1/2a, first-in-human, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of GI-102.[1][2][4] The study consists of a dose escalation phase and a dose expansion phase and is investigating GI-102 both as a monotherapy and in combination with other anti-cancer agents like pembrolizumab (B1139204) or trastuzumab deruxtecan.[3][4] The trial is actively enrolling patients with advanced or metastatic solid tumors.[1]
Study Design
The study is structured into four main parts:
-
Part A: Dose escalation and optimization of GI-102 intravenous (IV) monotherapy.[3]
-
Part B: Dose escalation and expansion of GI-102 subcutaneous (SC) monotherapy.[3]
-
Part C: Indication-specific cohorts of GI-102 IV in combination with conventional anti-cancer drugs or trastuzumab deruxtecan.[3]
-
Part D: Indication-specific cohorts of GI-102 IV in combination with pembrolizumab.[3]
The dose escalation phase follows a conventional 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1][2]
Experimental Protocols
Patient Selection Criteria
A summary of the key inclusion and exclusion criteria is provided below.
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years.[4] | Known active CNS metastases and/or carcinomatous meningitis.[5][6] |
| ECOG performance status of 0-1.[6] | Active autoimmune disease requiring systemic treatment in the past 2 years.[6] |
| Measurable disease per RECIST v1.1.[6] | Diagnosis of immunodeficiency or receiving chronic systemic steroids.[5][6] |
| Adequate organ and marrow function.[6] | History of non-infectious pneumonitis/interstitial lung disease that required steroids.[5] |
| Recovery from serious side effects of prior therapies.[4] | Active or uncontrolled infections.[6] |
Drug Administration and Dosing
-
Dosing Schedule: Every 3 weeks (Q3W) until disease progression or unacceptable toxicity.[1][2]
-
Dose Levels (Escalation Phase): The study has evaluated doses of 0.06 mg/kg, 0.12 mg/kg, 0.24 mg/kg, and 0.45 mg/kg.[2]
Assessments
-
Safety and Tolerability: The primary objective of the dose escalation phase is to assess the safety and tolerability of GI-102 and to define the MTD and/or RP2D.[1]
-
Anti-Tumor Activity: Efficacy is assessed every 6 weeks using RECIST v1.1 criteria.[2]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK and PD modeling are utilized to select the effective dose range and determine the dose level for desirable expansion of peripheral immune cells.[1]
Quantitative Data Summary
Dose Escalation Cohorts (as of Jan 12, 2024)
| Dose Level (mg/kg) | Number of Patients |
| 0.06 | 8 |
| 0.12 | 10 |
| 0.24 | 9 |
| 0.45 | 5 |
| Total | 32 |
| Data from a presentation on the initial results from the dose escalation phase.[2] |
Safety and Tolerability
As of January 12, 2024, GI-102 was well-tolerated up to a dose of 0.45 mg/kg Q3W.[2] No dose-limiting toxicities (DLTs) were observed up to this dose level.[2] The most common treatment-related adverse events (TRAEs) are summarized below.
| Treatment-Related Adverse Event (TRAE) | Frequency (≥10%) |
| Pyrexia (Fever) | 43.8% |
| Chills | 34.4% |
| Data from 32 patients in the dose escalation phase.[2] |
-
Grade ≥3 TRAEs: 15.6% (5 out of 32) of patients experienced Grade 3 or higher TRAEs.[2]
-
Discontinuation due to TRAEs: No patients discontinued (B1498344) treatment due to TRAEs.[2]
Preliminary Efficacy
In 23 patients who had at least one post-treatment tumor assessment, the objective response rate (ORR) was 17.4% (4/23).[2] Notably, in patients with metastatic melanoma who had previously been treated with immune checkpoint inhibitors, the ORR was 42.9% (3/7) and the disease control rate (DCR) was 85.7% (6/7).[2]
Pharmacodynamic Effects
At a dose of 0.24 mg/kg, GI-102 demonstrated a significant expansion of peripheral immune cells from baseline.
| Immune Cell Population | Fold Change from Baseline (Median [Range]) |
| Lymphocytes | 4.4 [2.1 - 9.6] |
| CD8+ T cells | 3.9 [2.0 - 5.7] |
| NK cells | 20.4 [9.5 - 32.6] |
| There was no meaningful increase observed in Treg cells.[2][7] |
Conclusion
The initial results from the Phase 1/2a dose escalation and expansion study of GI-102 are promising. The drug has shown a manageable safety profile and meaningful monotherapy activity in patients with advanced solid tumors who have failed standard of care, including those previously treated with immune checkpoint inhibitors.[2] The observed expansion of cytotoxic lymphocytes without a corresponding increase in regulatory T cells supports the intended mechanism of action. The dose-escalation is ongoing to identify the RP2D, and further data from the expansion and combination cohorts are anticipated.[2][7]
References
Application Notes and Protocols for Measuring GI-102 Activity in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the pharmacodynamic activity of GI-102, a bispecific fusion protein (CD80-IgG4 Fc-IL-2v), in patient samples. GI-102 is designed to enhance anti-tumor immunity through a dual mechanism of action: blockade of the CTLA-4 pathway via its CD80 domain and stimulation of the IL-2 pathway through a modified IL-2 variant (IL-2v3). The IL-2v3 component is engineered to preferentially bind to the IL-2 receptor βγ (IL-2Rβγ) over the α subunit (IL-2Rα), aiming to selectively expand cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells while minimizing the expansion of regulatory T cells (Tregs).
Signaling Pathway and Mechanism of Action
GI-102's therapeutic strategy is centered on overcoming immune suppression and promoting a robust anti-tumor response. The CD80 component binds to CTLA-4 on T cells, preventing its interaction with CD80/CD86 on antigen-presenting cells (APCs), thereby releasing the brakes on T cell activation. Simultaneously, the IL-2v3 moiety binds to the IL-2Rβγ complex on T cells and NK cells, triggering downstream signaling cascades that lead to their proliferation, activation, and enhanced effector functions.
Application Notes and Protocols: Monitoring the Immune Response to GI-102 Therapy
Introduction
GI-102 is a novel, first-in-human, bispecific Fc fusion protein that combines a CD80 ectodomain with an interleukin-2 (B1167480) variant (IL-2v).[1][2] This immunocytokine is designed to enhance the body's anti-tumor immune response through a dual mechanism of action. The CD80 component targets immune and tumor cells while also blocking the CTLA-4 immune checkpoint.[1][3] The IL-2v component is engineered to preferentially bind to the IL-2Rβγ complex, minimizing activation of IL-2Rα-expressing regulatory T cells (Tregs) and maximizing the proliferation and activation of CD8+ T cells and Natural Killer (NK) cells.[1][4][5] Given its targeted immunomodulatory effects, comprehensive monitoring of the patient's immune response is critical to understanding its pharmacodynamics, determining optimal dosing, and identifying predictive biomarkers of efficacy and potential toxicity. These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals to effectively monitor the immunological effects of GI-102 therapy.
Mechanism of Action and Expected Immunological Effects
GI-102's therapeutic strategy is based on two complementary actions:
-
CTLA-4 Blockade: The CD80 domain binds to CTLA-4 on T cells, particularly Tregs, preventing the inhibitory signal that dampens T cell activation. This "removes the brakes" on the immune system.[3][6]
-
Targeted IL-2 Signaling: The IL-2v domain stimulates the IL-2Rβγ pathway, which is crucial for the proliferation and survival of effector immune cells like CD8+ T cells and NK cells. Its reduced affinity for IL-2Rα (CD25) is intended to avoid the expansion of immunosuppressive Tregs.[2][4]
This dual mechanism is expected to shift the balance within the tumor microenvironment and the periphery towards a more robust and effective anti-tumor immune response.
The primary consequence of GI-102 administration is a significant expansion of key effector immune cell populations. This leads to an enhanced capacity of the immune system to recognize and eliminate tumor cells.
Key Pharmacodynamic Biomarkers and Data Presentation
Pharmacodynamic (PD) biomarkers are essential for confirming the biological activity of GI-102. Monitoring focuses on the expansion of peripheral immune cells.
Cellular Biomarkers
-
Primary: Absolute counts and fold-change from baseline of Total Lymphocytes, CD8+ T cells (including effector and memory subsets), and NK cells.
-
Secondary: CD4+ T cells, Regulatory T cells (Tregs: CD4+CD25+FoxP3+), and the ratio of CD8+ T cells to Tregs.
Quantitative Data Summary
The following tables summarize reported quantitative data on immune cell expansion following GI-102 administration from preclinical and clinical studies.
Table 1: Peripheral Immune Cell Expansion in Cynomolgus Monkeys [4]
| Cell Population | Fold-Change from Baseline (at 2.5 mg/kg) |
|---|---|
| Total Lymphocytes | 21.5 |
| CD8+ T Cells | 39.6 |
| NK Cells | 22.0 |
Table 2: Peripheral Immune Cell Expansion in Patients with Advanced Solid Tumors (Phase 1/2a) [2]
| Dose Level | Total Lymphocytes (Fold-Change) | CD8+ T Cells (Fold-Change) | NK Cells (Fold-Change) | Treg Cells |
|---|
| 0.24 mg/kg | 4.4 (Range: 2.1-9.6) | 3.9 (Range: 2.0–5.7) | 20.4 (Range: 9.5–32.6) | No meaningful increase |
Table 3: Simulated Peripheral Lymphocyte Expansion in Patients (Phase 1/2a) [4]
| Dose Level | Simulated Lymphocyte Expansion (Fold-Change) |
|---|---|
| 0.06 mg/kg | 2.7 |
| 0.45 mg/kg | 4.7 |
Recommended Assay Platforms and Experimental Workflow
A multi-platform approach is recommended to build a comprehensive profile of the immune response to GI-102.
-
Flow Cytometry (FACS): The cornerstone for immune monitoring, allowing for high-dimensional, single-cell analysis of immune cell populations, their activation status (e.g., CD69, HLA-DR), and exhaustion markers (e.g., PD-1, TIM-3).[7][8]
-
Multiplex Cytokine Assays (e.g., Luminex, Meso Scale Discovery): To quantify levels of key circulating cytokines and chemokines (e.g., IFN-γ, IL-2, TNF-α) in serum or plasma.
-
ELISpot: A highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.[7]
-
T-Cell Receptor (TCR) Sequencing: To assess the diversity and clonality of the T-cell repertoire, providing insights into antigen-driven T-cell expansion.[9]
-
Single-Cell RNA Sequencing (scRNA-seq): For in-depth, unbiased profiling of immune cell transcriptomes to discover novel cell states and response signatures.[9]
Detailed Experimental Protocols
Protocol 1: Immunophenotyping of PBMCs by Flow Cytometry
This protocol details the procedure for staining and acquiring peripheral blood mononuclear cells (PBMCs) to quantify key immune subsets affected by GI-102.
A. Materials and Reagents
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
FACS Buffer: PBS + 2% FBS + 2mM EDTA
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Zombie Aqua™ Fixable Viability Kit (or similar live/dead stain)
-
Fluorochrome-conjugated antibodies (see Table 4 for example panel)
-
Intracellular Staining Buffer Set (e.g., FoxP3/Transcription Factor Staining Buffer Set)
-
Flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora)
Table 4: Example 8-Color Immunophenotyping Panel
| Marker | Fluorochrome | Target Cell Type |
|---|---|---|
| CD45 | BUV395 | All Leukocytes |
| Live/Dead | Zombie Aqua | Viability |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD56 | BV605 | NK Cells |
| CD25 | PE | Activated T Cells, Tregs |
| FoxP3 | Alexa Fluor 488 | Tregs (Intracellular) |
B. Protocol Steps
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer with trypan blue). Resuspend cells in FACS buffer at a concentration of 1x10⁷ cells/mL.
-
-
Surface Staining:
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into each FACS tube.
-
Add 5 µL of Human TruStain FcX™ to block Fc receptors and incubate for 10 minutes at room temperature.
-
Add the Live/Dead stain according to the manufacturer's protocol and incubate for 15 minutes at room temperature, protected from light.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Prepare a master mix of surface antibodies (CD45, CD3, CD4, CD8, CD56, CD25) in FACS buffer.
-
Add the antibody cocktail to the cell pellet and vortex gently.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (for Tregs):
-
Following the final surface stain wash, fix and permeabilize the cells using the FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
-
-
Flow Cytometer Acquisition:
-
Acquire samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 200,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
-
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express).
-
Gate on single, live lymphocytes (CD45+). From this population, identify major subsets: T cells (CD3+), NK cells (CD3-CD56+), Helper T cells (CD3+CD4+), and Cytotoxic T cells (CD3+CD8+).
-
Within the CD4+ gate, identify Tregs as CD25+FoxP3+.
-
Calculate absolute counts (cells/µL) and percentages for each population.
-
Protocol 2: Serum Cytokine Analysis
This protocol provides a high-level overview for measuring circulating cytokines.
-
Sample Preparation:
-
Collect peripheral blood in serum separator tubes.
-
Process according to the manufacturer's instructions to obtain serum.
-
Store serum aliquots at -80°C until analysis to avoid freeze-thaw cycles.
-
-
Assay Procedure:
-
Use a commercial multiplex bead-based immunoassay (e.g., Luminex) or ELISA kit.
-
Select a panel that includes key cytokines such as IFN-γ, IL-2, IL-6, IL-10, and TNF-α.
-
Follow the manufacturer's protocol precisely for sample dilution, incubation times, and plate reading.
-
-
Data Analysis:
-
Generate a standard curve for each analyte.
-
Determine the concentration of each cytokine in the samples based on the standard curve.
-
Analyze changes in cytokine levels from baseline across different time points post-GI-102 infusion.
-
Safety and Toxicity Monitoring
Consistent with other immunotherapies, particularly those involving checkpoint inhibition and cytokine stimulation, monitoring for immune-related adverse events (irAEs) is crucial.[10]
Standard Monitoring:
-
Baseline and Routine Blood Tests: Regular monitoring should include a complete blood count (CBC) with differential, a comprehensive metabolic panel (including electrolytes, creatinine, and liver function tests), and thyroid function tests (TSH, FT4).[11]
-
Clinical Assessment: Patients should be closely monitored for clinical signs and symptoms of irAEs, such as colitis, dermatitis, hepatitis, and endocrinopathies. Prompt management of irAEs is essential and may require treatment discontinuation and initiation of corticosteroids.[10]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mskcc.org [mskcc.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Systems Immune Monitoring in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [ASH 2025] GI Innovation examines GI-102 to revive CAR-T cell persistence in relapsed or refractory DLBCL < Special < Article - KBR [koreabiomed.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. 3549-Immunotherapy blood test monitoring recommendations | eviQ [eviq.org.au]
Application Notes and Protocols for Investigating GI-102 in Advanced Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is a novel, first-in-class immunocytokine currently under investigation for the treatment of advanced solid tumors, including ovarian cancer. As a bispecific fusion protein, GI-102 combines the ectodomain of CD80 with a variant of Interleukin-2 (IL-2v3), linked to a human IgG4 Fc domain. This unique design aims to deliver potent, targeted anti-tumor immunity while mitigating the toxicities associated with high-dose IL-2 therapy. These application notes provide a comprehensive overview of GI-102, its mechanism of action, clinical data in advanced ovarian cancer, and detailed protocols for its investigation.
Mechanism of Action
GI-102 is engineered to selectively activate and expand cytotoxic immune cells while simultaneously blocking key immunosuppressive checkpoints.[1][2][3][4][5] Its dual functionality stems from its two primary components:
-
IL-2 Variant (IL-2v3): This modified form of IL-2 has been designed to have a significantly reduced affinity for the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25), which is constitutively expressed at high levels on regulatory T cells (Tregs).[1][2][3][4] By avoiding the activation of these immunosuppressive cells, GI-102 minimizes a key mechanism of immune evasion. Conversely, IL-2v3 retains a strong affinity for the intermediate-affinity IL-2 receptor beta and gamma subunits (IL-2Rβγ), which are predominantly expressed on cytotoxic CD8+ T cells and Natural Killer (NK) cells.[5] This preferential binding leads to the robust proliferation and activation of these key anti-tumor effector cells.[1][2][3][4]
-
CD80 Ectodomain: The CD80 component of GI-102 serves a dual purpose. Firstly, it acts as a targeting moiety, directing the immunocytokine to immune cells and potentially tumor cells expressing CD80 ligands. Secondly, and more critically, CD80 is a natural ligand for the inhibitory checkpoint receptor CTLA-4.[5][6] By binding to CTLA-4, the CD80 portion of GI-102 effectively blocks this key negative regulator of T cell activation, further enhancing the anti-tumor immune response.[5][6] There is also a potential for interaction with PD-L1.[1][2][4]
The synergistic action of potent CD8+ T cell and NK cell activation, coupled with the blockade of the CTLA-4 checkpoint, positions GI-102 as a promising immunotherapeutic agent in "cold" tumors that have historically been resistant to single-agent checkpoint inhibition.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of GI-102.
Clinical Data in Advanced Ovarian Cancer
Preliminary data from the ongoing Phase 1/2a clinical trial (NCT05824975) have shown encouraging signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors, including a cohort of patients with metastatic ovarian cancer.[1][2]
Table 1: Efficacy of GI-102 in Metastatic Ovarian Cancer (Phase 1/2a Trial)
| Parameter | Value |
| Number of Patients | 3 |
| Objective Response Rate (ORR) | 33.3% (1/3)[1][2] |
| Disease Control Rate (DCR) | 66.7% (2/3)[1][2] |
| Confirmed Partial Response (cPR) | 1[1][2] |
| Time to Response (TTR) | 6 weeks[1][2] |
| Duration of Response (DoR) | 1.9+ months[1][2] |
Table 2: Pharmacodynamic Effects of GI-102 (0.24 mg/kg)
| Parameter | Fold Change from Baseline (Median [Range]) |
| Peripheral Lymphocytes | 4.4 [2.1-9.6][1][2][4] |
| CD8+ T cells (effector & memory) | 3.9 [2.0–5.7][1][2][4] |
| NK cells | 20.4 [9.5–32.6][1][2][4] |
| Regulatory T (Treg) cells | No meaningful increase[1][2][4] |
Experimental Protocols
The following are representative protocols for the preclinical and clinical investigation of GI-102.
Protocol 1: In Vitro Immune Cell Proliferation Assay
Objective: To assess the ability of GI-102 to induce the proliferation of primary human CD8+ T cells and NK cells.
Materials:
-
GI-102
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD8+ T Cell Enrichment Cocktail (or similar)
-
RosetteSep™ Human NK Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well U-bottom plates
-
Flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD8+ T cells and NK cells from PBMCs using negative selection kits according to the manufacturer's instructions.
-
Label the isolated CD8+ T cells and NK cells with a cell proliferation dye at the recommended concentration.
-
Plate the labeled cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of GI-102 to the wells. Include an untreated control and a positive control (e.g., standard IL-2).
-
Incubate the plates for 4-5 days at 37°C, 5% CO2.
-
Harvest the cells and stain with antibodies against CD8 or CD56/CD16 to identify T cells and NK cells, respectively.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the cell proliferation dye in daughter cells.
Protocol 2: Clinical Trial Protocol Outline (Based on NCT05824975)
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 in patients with advanced solid tumors.[1][2][4][5]
Study Design:
-
Phase: 1/2a, open-label, dose-escalation and expansion study.[1][2][4][5]
-
Dose Escalation: Utilizes a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][2][4]
-
Dose Expansion: Enrolls additional patients at the RP2D to further evaluate safety and efficacy in specific tumor types, including ovarian cancer.
Patient Population:
-
Adults with histologically confirmed advanced or metastatic solid tumors who have failed standard-of-care therapies.[5][7]
Treatment:
-
GI-102 is administered as an intravenous (IV) infusion every 3 weeks (Q3W).[1][2][4][5]
-
Treatment continues until disease progression or unacceptable toxicity.[1][2][4]
Assessments:
-
Safety: Monitored through the evaluation of adverse events (AEs) graded according to CTCAE. Dose-limiting toxicities (DLTs) are assessed during the dose-escalation phase.
-
Efficacy: Tumor assessments (e.g., CT or MRI scans) are performed every 6 weeks and evaluated using RECIST v1.1 criteria.[1][2][4]
-
Pharmacokinetics (PK): Serial blood samples are collected to determine the concentration-time profile of GI-102.
-
Pharmacodynamics (PD): Peripheral blood is collected to analyze changes in immune cell populations (e.g., lymphocytes, CD8+ T cells, NK cells, Tregs) by flow cytometry.
Experimental Workflow Diagram
Caption: Preclinical and clinical investigation workflow for GI-102.
References
Application of GI-102 in Checkpoint Inhibitor-Refractory Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102 is an investigational immunotherapy agent showing promise in patients with advanced solid tumors, including those who have become refractory to standard checkpoint inhibitor (CPI) therapies. As a novel bispecific Fc fusion protein, GI-102 combines a CD80 ectodomain with a modified interleukin-2 (B1167480) variant (IL-2v3). This unique structure is designed to deliver a dual-pronged attack on cancer by blocking the CTLA-4 pathway and simultaneously stimulating a robust anti-tumor immune response through the IL-2 pathway, with a minimized effect on regulatory T cells (Tregs).[1][2][3][4] These application notes provide a comprehensive overview of GI-102's mechanism of action, a summary of clinical findings in CPI-refractory patients, and detailed protocols based on available clinical trial information.
Mechanism of Action
GI-102 is a novel immunocytokine, specifically a CD80-IL2v3 fusion protein.[1][2] Its mechanism is designed to synergistically activate the immune system against cancer cells through two distinct but complementary pathways:
-
CTLA-4 Inhibition : The CD80 component of GI-102 binds to CTLA-4, an inhibitory receptor on T cells. This action blocks the "off" signal that dampens T cell activity, effectively "releasing the brakes" on the immune response.[5][6]
-
IL-2 Receptor Agonism : The IL-2v3 component is a modified form of IL-2 designed to preferentially bind to the IL-2Rβγ complex, which is expressed on cytotoxic T cells and Natural Killer (NK) cells.[4][7] Crucially, its affinity for IL-2Rα (CD25), which is highly expressed on immunosuppressive Tregs, is abolished.[1][2][3] This leads to the robust proliferation and activation of effector immune cells without a significant increase in the Treg population that can hinder anti-tumor immunity.[1][2][3]
This dual mechanism aims to overcome resistance to single-agent checkpoint inhibitors by not only blocking a key inhibitory checkpoint but also by providing a strong stimulatory signal to the very cells responsible for killing cancer cells.
Data Presentation: Clinical Efficacy in CPI-Refractory Patients
Clinical data for GI-102 has been reported from the Phase 1/2a KEYNOTE-G08 trial (NCT05824975).[1][2][3] This trial enrolled patients with advanced or metastatic solid tumors who had failed standard therapies, including a significant proportion who had prior experience with immune checkpoint blockade.[2]
Table 1: Monotherapy Efficacy of GI-102 in Advanced Solid Tumors
| Patient Population | Outcome Measure | Result | Citation |
| All Evaluable Patients (n=23) | Objective Response Rate (ORR) | 17.4% (4/23) | [2] |
| ICB-Experienced Metastatic Melanoma (n=7) | Overall Response Rate (ORR) | 42.9% (3/7) | [2][8] |
| ICB-Experienced Metastatic Melanoma (n=7) | Disease Control Rate (DCR) | 85.7% (6/7) | [2] |
| ICB-Refractory Solid Tumors (monotherapy) | Objective Response Rate (ORR) | 18% | [7] |
| ICB-Refractory Solid Tumors (monotherapy) | Disease Control Rate (DCR) | 64% | [7] |
Table 2: Combination Therapy Efficacy (GI-102 + Pembrolizumab) in ICB-Refractory Patients
| Patient Population | Outcome Measure | Result | Citation |
| ICB-Refractory Melanoma or Renal Cancer (n=4) | Objective Response Rate (ORR) | 75% (3/4) | [9] |
| ICB-Refractory Melanoma (n=2) | Objective Response Rate (ORR) | 100% (2/2) | [9] |
| ICB-Refractory Solid Tumors (n=10) | Objective Response Rate (ORR) | 40% (4/10) | [7] |
| ICB-Refractory Solid Tumors (n=10) | Disease Control Rate (DCR) | 70% | [7] |
Table 3: Pharmacodynamic Effects of GI-102 Monotherapy
| Dose Level | Parameter | Fold Change from Baseline (Median [Range]) | Citation |
| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1-9.6] | [2][3] |
| 0.24 mg/kg | CD8+ T cells | 3.9 [2.0–5.7] | [2][3] |
| 0.24 mg/kg | NK cells | 20.4 [9.5–32.6] | [2][3] |
| 0.24 mg/kg | Regulatory T cells (Tregs) | No meaningful increase | [2][3] |
Experimental Protocols
The following protocols are based on the design of the NCT05824975 clinical trial.[1][2][3]
Patient Selection Protocol (Inclusion Criteria Summary)
-
Diagnosis : Patients must have a histologically or cytologically confirmed diagnosis of an advanced or metastatic solid tumor.
-
Prior Treatment : Must have failed standard of care therapies. For CPI-refractory cohorts, documented disease progression on or after an immune checkpoint inhibitor is required.
-
Performance Status : Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, indicating the patient is ambulatory and capable of self-care.
-
Organ Function : Adequate organ and bone marrow function as defined by standard laboratory parameters.
-
Measurable Disease : At least one measurable lesion as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
GI-102 Administration Protocol (Monotherapy)
-
Formulation : GI-102 is provided as a sterile liquid concentrate for intravenous (IV) or subcutaneous (SC) administration.[10][11][12]
-
Dosing Regimen :
-
Dose Escalation Phase : Patients receive escalating doses of GI-102 (e.g., 0.06 mg/kg, 0.12 mg/kg, 0.24 mg/kg, 0.45 mg/kg) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][3]
-
Administration Schedule : GI-102 is administered intravenously every 3 weeks (Q3W).[2][3]
-
-
Duration of Treatment : Treatment continues until disease progression or unacceptable toxicity.[2][3]
Efficacy and Safety Assessment Protocol
-
Tumor Assessment : Disease is assessed every 6 weeks using RECIST v1.1 criteria.[2][3]
-
Safety Monitoring : Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). The most common treatment-related adverse events (TRAEs) reported include pyrexia and chills.[2]
-
Pharmacodynamic (PD) Monitoring :
-
Sample Collection : Peripheral blood samples are collected at baseline and at specified time points post-infusion.
-
Analysis : Flow cytometry is used to quantify changes in peripheral immune cell populations, including total lymphocytes, CD8+ T cells (and their effector and memory subsets), and NK cells.[2][3]
-
Conclusion
GI-102 demonstrates meaningful monotherapy and combination therapy activity in heavily pre-treated patients with advanced solid tumors, including a checkpoint inhibitor-refractory population.[2][9] The agent's ability to robustly expand peripheral CD8+ T and NK cells without a corresponding increase in Tregs provides a strong rationale for its efficacy.[2][3] The manageable safety profile further supports its development as a new therapeutic option for patients with limited treatment choices.[2] Ongoing and future studies will further delineate the role of GI-102, both as a single agent and in combination with other anti-cancer therapies.[13]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mskcc.org [mskcc.org]
- 6. oncodaily.com [oncodaily.com]
- 7. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]
- 8. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
- 9. GI Innovation unveils first Phase 2 data on ‘GI-102 + Keytruda’ combination… initial ORR reaches 75% < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 10. kddf.org [kddf.org]
- 11. oncodaily.com [oncodaily.com]
- 12. GI Innovation speeds up development of immuno-oncology drug in SC formulation < Pharma < Article - KBR [koreabiomed.com]
- 13. GI INNOVATION [gi-innovation.com]
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the management of adverse events (AEs) associated with GI-102, a novel bispecific Fc fusion protein (CD80-IgG4 Fc-IL-2v). The information is intended to assist researchers in anticipating, identifying, and managing treatment-related toxicities during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GI-102?
A1: GI-102 is an immunocytokine designed to enhance the body's anti-tumor immune response through a dual mechanism. The CD80 component blocks the CTLA-4 checkpoint on T cells, a key inhibitor of T-cell activation.[1] The engineered Interleukin-2 variant (IL-2v) component selectively stimulates CD8+ T cells and Natural Killer (NK) cells, which are crucial for killing cancer cells, while minimizing the activation of regulatory T cells (Tregs) that can suppress the immune response.[2][3]
Q2: What are the most common adverse events observed with GI-102?
A2: Based on the initial results from the dose-escalation phase of the first-in-human Phase 1/2a clinical trial (NCT05824975), the most frequently reported treatment-related adverse events (TRAEs) are pyrexia (fever) and chills.[4][5]
Q3: How severe are the adverse events associated with GI-102?
A3: The majority of TRAEs observed in the clinical trial were mild to moderate in severity.[4] While Grade 3 or higher TRAEs have been reported in a minority of patients, no patients have discontinued (B1498344) treatment due to such events.[4][5]
Q4: Are the adverse events with GI-102 manageable?
A4: Yes, the common adverse events are considered manageable. Pyrexia and chills are generally responsive to standard supportive care measures. Management strategies are detailed in the Troubleshooting Guides below.
Troubleshooting Guides: Management of Common GI-102 Related Adverse Events
Management of Pyrexia (Fever)
Pyrexia is a common infusion-related reaction to immunotherapies and is an expected pharmacodynamic effect of GI-102, reflecting immune activation.
Initial Assessment:
-
Confirm Fever: A temperature of 38.0°C (100.4°F) or higher.
-
Assess for Other Symptoms: Evaluate for signs of infection, such as localized pain, cough, or changes in urination, to rule out other causes.
-
Grading: Grade the fever according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[6]
Management Protocol by Grade:
| Grade | CTCAE v5.0 Definition | Recommended Management |
| Grade 1 | 38.0 - 39.0 °C (100.4 - 102.2 °F) | - Monitor vital signs every 4-6 hours.- Encourage oral hydration.- Consider symptomatic treatment with antipyretics (e.g., acetaminophen) as per institutional guidelines. A retrospective study on IL-2-based immunotherapy suggested high fever might be a biomarker for improved survival, questioning the routine use of fever-reducing drugs.[7][8][9] |
| Grade 2 | >39.0 - 40.0 °C (>102.2 - 104.0 °F) | - Administer antipyretics as per institutional protocol.- Increase frequency of vital sign monitoring.- Consider obtaining blood cultures if clinically indicated to rule out infection. |
| Grade 3 | >40.0 °C (>104.0 °F) for ≤24 hours | - Initiate active cooling measures (e.g., cooling blankets).- Administer intravenous fluids.- Perform a thorough infectious workup, including blood cultures.- Consider hospitalization for close monitoring. |
| Grade 4 | >40.0 °C (>104.0 °F) for >24 hours; life-threatening consequences | - Immediate hospitalization and intensive supportive care are required.- Aggressive management of fever and any associated complications. |
Management of Chills
Chills often accompany pyrexia and are also a sign of an infusion-related reaction and cytokine release.
Initial Assessment:
-
Observe Severity: Note the intensity and duration of shivering.
-
Monitor Vital Signs: Closely monitor temperature, blood pressure, and heart rate.
-
Grading: Grade chills according to CTCAE v5.0.[6]
Management Protocol by Grade:
| Grade | CTCAE v5.0 Definition | Recommended Management |
| Grade 1 | Mild sensation of cold; shivering | - Provide warm blankets.- Reassure the patient.- Monitor vital signs. |
| Grade 2 | Moderate tremor of the entire body; narcotics indicated | - Administer medication to control shivering as per institutional guidelines (e.g., meperidine).- Continue to provide warmth and comfort.- Closely monitor for progression. |
| Grade 3 | Severe or prolonged, not responsive to narcotics | - Requires more intensive medical intervention and monitoring, potentially in a hospital setting. |
Quantitative Data Summary
The following table summarizes the incidence of the most common treatment-related adverse events from the dose-escalation portion of the GI-102 Phase 1/2a clinical trial as of January 12, 2024, with 32 patients treated.[4][5]
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Pyrexia | 43.8% | \multirow{2}{*}{15.6% (for all TRAEs)} |
| Chills | 34.4% |
Experimental Protocols
Protocol for Monitoring Cytokine Profile
Objective: To quantify the levels of key cytokines in peripheral blood to monitor the pharmacodynamic effects of GI-102 and to investigate the potential correlation with adverse events.
Methodology:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at baseline (pre-dose) and at specified time points post-infusion (e.g., 2, 6, 24, and 48 hours).
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma. Aliquot the plasma into cryovials and store at -80°C until analysis.
-
Cytokine Quantification:
-
Use a multiplex immunoassay (e.g., Luminex-based technology or Meso Scale Discovery) to simultaneously measure the concentrations of a panel of cytokines.
-
The panel should include, but not be limited to: IFN-γ, TNF-α, IL-1β, IL-2, IL-6, IL-8, and IL-10.
-
Follow the manufacturer's instructions for the assay, including standard curve preparation and sample dilution.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine based on the standard curve.
-
Compare the post-dose cytokine levels to the baseline levels to determine the fold-change.
-
Correlate the cytokine profiles with the incidence and severity of adverse events, such as pyrexia and chills.
-
Protocol for Immune Cell Monitoring by Flow Cytometry
Objective: To assess the activation and proliferation of target immune cell populations (CD8+ T cells and NK cells) in response to GI-102.
Methodology:
-
Sample Collection: Collect whole blood samples in heparin-containing tubes at baseline and at various time points post-infusion.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antibody Staining:
-
Stain the PBMCs with a panel of fluorescently-labeled antibodies to identify and characterize different immune cell subsets.
-
A recommended panel would include antibodies against: CD3, CD4, CD8, CD56 (for NK cells), Ki-67 (for proliferation), and activation markers such as CD69 and HLA-DR.
-
-
Flow Cytometry Acquisition: Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis:
-
Gate on the specific cell populations of interest (e.g., CD3+CD8+ T cells, CD3-CD56+ NK cells).
-
Quantify the percentage and absolute counts of these populations.
-
Determine the percentage of proliferating cells (Ki-67+) and activated cells (e.g., CD69+) within each population.
-
Compare the post-dose results to the baseline to evaluate the immunomodulatory effects of GI-102.
-
Visualizations
Caption: Mechanism of action of GI-102.
Caption: Workflow for managing GI-102 related adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study to Evaluate the Safety and Therapeutic Activity of GI-102 As a Single Agent and in Combination with Conventional Anti-cancer Drugs, Pembrolizumab or Trastuzumab Deruxtecan(T-DXd) in Patients with Advanced Solid Tumors (KEYNOTE-G08) | Clinical Research Trial Listing [centerwatch.com]
- 3. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. tilworkinggroup.com [tilworkinggroup.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Fever and the use of paracetamol during IL-2-based immunotherapy in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fever and the use of paracetamol during IL-2-based immunotherapy in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate pyrexia and chills with GI-102
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing pyrexia and chills associated with the investigational immunocytokine GI-102.
Frequently Asked Questions (FAQs)
Q1: What is GI-102 and how does it work?
GI-102 is a novel, bispecific Fc fusion protein composed of the CD80 ectodomain and an interleukin-2 (B1167480) (IL-2) variant.[1] Its mechanism of action is designed to direct the IL-2 variant to immune and tumor cells, leading to the robust proliferation and activation of CD8+ T cells and Natural Killer (NK) cells.[2][3] The IL-2 variant has a reduced affinity for the IL-2 receptor alpha (IL-2Rα), which is abundant on regulatory T cells (Tregs), thereby minimizing their expansion.[2][3] The CD80 component of GI-102 is believed to further inhibit Treg function and may also block CTLA-4 and PD-L1 pathways.[1][3][4]
Q2: Are pyrexia and chills common side effects of GI-102?
Yes, pyrexia (fever) and chills are the most frequently reported treatment-related adverse events (TRAEs) in clinical trials of GI-102.[2] In a phase 1/2a study, pyrexia was observed in 43.8% of patients and chills in 34.4% of patients.[2] These side effects are generally considered to be on-target effects related to the immunostimulatory activity of GI-102.
Q3: What is the likely cause of pyrexia and chills with GI-102?
The pyrexia and chills observed with GI-102 are likely due to a transient, systemic inflammatory response mediated by the release of cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), from activated immune cells (CD8+ T cells and NK cells). This is a common phenomenon with immunotherapies that potently activate the immune system.
Q4: Can GI-102 be discontinued (B1498344) due to pyrexia and chills?
In the initial clinical studies, no patients discontinued GI-102 treatment due to pyrexia or chills.[2] These adverse events were generally manageable.
Troubleshooting Guide: Mitigation of Pyrexia and Chills
This guide provides a systematic approach for managing pyrexia and chills during pre-clinical and clinical research involving GI-102.
Prophylactic and Symptomatic Management
| Issue | Grade | Recommended Action | Experimental Protocol |
| Pyrexia | Grade 1 (38.0-39.0 °C) | - Monitor vital signs every 4-6 hours.- Administer standard doses of antipyretics (e.g., acetaminophen).- Encourage oral hydration. | Protocol 1: Temperature Monitoring and Antipyretic Administration |
| Grade 2 (>39.0-40.0 °C) | - Administer antipyretics as per Grade 1.- Consider external cooling measures (e.g., cooling blankets).- Increase frequency of vital sign monitoring to every 2-4 hours. | Protocol 1: Temperature Monitoring and Antipyretic Administration | |
| Grade 3 (>40.0 °C for <24h) | - Hold GI-102 administration.- Initiate high-dose corticosteroids (e.g., prednisone (B1679067) 1-2 mg/kg/day or equivalent).- Taper corticosteroids over at least 4-6 weeks upon resolution. | Protocol 2: Corticosteroid Administration for Severe Pyrexia | |
| Chills/Rigors | Grade 1-2 (Mild to Moderate) | - Provide warm blankets.- Administer meperidine or other anti-shivering agents as per institutional guidelines.- Closely monitor for the development of pyrexia. | N/A |
Dose Escalation and Pre-medication Strategies
For proactive management, consider the following strategies, particularly in dose-finding studies:
| Strategy | Description |
| Dose Titration | Initiate GI-102 at a lower starting dose and escalate to the target dose over a specified period. This may allow the immune system to adapt and potentially reduce the intensity of the initial cytokine release. |
| Pre-medication | Administer antipyretics (e.g., acetaminophen) and/or an antihistamine (e.g., diphenhydramine) 30-60 minutes prior to GI-102 infusion. |
Experimental Protocols
Protocol 1: Temperature Monitoring and Antipyretic Administration
-
Baseline Measurement : Record the subject's baseline temperature prior to GI-102 administration.
-
Post-Administration Monitoring : Measure and record the subject's temperature at 1, 2, 4, 6, and 8 hours post-infusion, and then every 4-6 hours for the first 24-48 hours.
-
Antipyretic Administration :
-
If the temperature rises to ≥ 38.0 °C, administer a standard dose of acetaminophen (B1664979) (e.g., 650-1000 mg orally for adults) or another appropriate antipyretic.
-
Repeat the antipyretic dose as per the medication's prescribing information, if necessary, to maintain the temperature below 38.0 °C.
-
-
Documentation : Record all temperature measurements, time of antipyretic administration, and dose.
Protocol 2: Corticosteroid Administration for Severe Pyrexia
-
Hold Investigational Agent : Immediately suspend the administration of GI-102.
-
Initiate High-Dose Corticosteroids :
-
Administer prednisone at a dose of 1-2 mg/kg/day orally, or an equivalent intravenous corticosteroid (e.g., methylprednisolone).
-
-
Monitoring : Continue to monitor vital signs, including temperature, at least every 4 hours.
-
Tapering : Once the pyrexia resolves to Grade ≤1, begin a slow taper of the corticosteroid dose over a period of at least 4-6 weeks. Rapid tapering may result in a recurrence of symptoms.
-
Consultation : It is recommended to consult with a specialist experienced in managing immunotherapy-related adverse events.
Visualizations
References
GI-102 Technical Support Center: Dose Optimization and Toxicity Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GI-102. The information is based on currently available preclinical and clinical data to assist in optimizing dosing strategies and minimizing toxicity during in-human studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GI-102?
A1: GI-102 is a novel immunocytokine, specifically a CD80-IL2v3 bispecific fusion protein. It is designed to direct a variant of Interleukin-2 (IL-2v) to tumor and immune cells. The IL-2v component has an abolished affinity for the alpha subunit of the IL-2 receptor (IL-2Rα), which is constitutively expressed on regulatory T cells (Tregs). This design aims to maximize the expansion and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells, which primarily signal through the beta and gamma subunits of the IL-2 receptor, while minimizing the stimulation of immunosuppressive Tregs.[1][2] The CD80 portion of GI-102 is thought to further inhibit Treg function and may play a role in blocking the CTLA-4 pathway.[1][3]
Q2: What is the current status of GI-102 clinical development?
A2: GI-102 is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT05824975) in patients with advanced or metastatic solid tumors.[1] This study includes dose-escalation and expansion phases to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1] The trial is exploring both intravenous (IV) and subcutaneous (SC) administration of GI-102.[4]
Q3: What are the most commonly observed toxicities with GI-102?
A3: Based on initial results from the dose-escalation phase of the NCT05824975 trial, the most common treatment-related adverse events (TRAEs) are pyrexia (fever) and chills.[5][6] As of the data cutoff of January 12, 2024, no dose-limiting toxicities (DLTs) had been observed up to a dose of 0.45 mg/kg administered intravenously every three weeks (Q3W).[5][6]
Q4: What is the recommended starting dose and escalation strategy for GI-102 in clinical trials?
A4: The Phase 1/2a trial (NCT05824975) initiated dose escalation at 0.06 mg/kg and has evaluated doses up to 0.45 mg/kg administered intravenously every three weeks.[1][5][6] The dose escalation phase follows a conventional 3+3 design to establish the MTD and/or RP2D.[1]
Troubleshooting Guides
Management of Common Toxicities
Issue: A patient in our trial has developed pyrexia (fever) and chills following GI-102 administration. How should this be managed?
Solution: Pyrexia and chills are the most frequently reported TRAEs with GI-102.[5][6] These symptoms are often indicative of cytokine release and immune activation. The following steps, based on standard immunotherapy toxicity management guidelines, are recommended:
-
Initial Assessment:
-
Monitor vital signs, including temperature, heart rate, blood pressure, and oxygen saturation.
-
Perform a clinical assessment to rule out infection or other causes of fever.
-
Grade the severity of the pyrexia and chills according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Management of Mild to Moderate Symptoms (Grade 1-2):
-
Provide symptomatic relief with antipyretics such as acetaminophen.
-
Ensure adequate hydration.
-
For chills, provide warm blankets and consider meperidine for severe rigors.
-
-
Management of Severe Symptoms (Grade 3-4):
-
For persistent or high-grade fever, a more thorough investigation to rule out sepsis is warranted, including blood cultures and other relevant infectious workups.
-
Consider the possibility of cytokine release syndrome (CRS) and manage according to institutional guidelines. This may involve the use of corticosteroids or IL-6 receptor antagonists in severe cases.
-
Closely monitor for signs of organ dysfunction.
-
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from the GI-102 Phase 1/2a Trial (Dose Escalation Phase)
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) |
| Pyrexia | 43.8% | Not specified |
| Chills | 34.4% | Not specified |
| Any TRAE | Not specified | 15.6% |
Data as of January 12, 2024, from the NCT05824975 trial.[5][6]
Monitoring Immune Response to GI-102
Issue: We need to establish a protocol for monitoring the pharmacodynamic effects of GI-102 on peripheral immune cell populations.
Solution: Monitoring the expansion of key immune cell subsets is crucial for understanding the dose-response relationship of GI-102. Below is a detailed experimental protocol for peripheral blood immune cell monitoring by flow cytometry.
Experimental Protocols
Peripheral Blood Immune Cell Monitoring by Flow Cytometry
Objective: To quantify the changes in peripheral lymphocyte, CD8+ T cell, NK cell, and Treg populations following GI-102 administration.
Materials:
-
Whole blood collected in K2-EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Fluorescently conjugated monoclonal antibodies (see Table 2 for a suggested panel)
-
Fc block (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Flow cytometer with appropriate laser and filter configuration
Table 2: Suggested Flow Cytometry Panel for Immune Cell Monitoring
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | AF700 | All leukocytes |
| CD3 | APC-H7 | T cells |
| CD4 | BUV395 | Helper T cells |
| CD8 | BUV496 | Cytotoxic T cells |
| CD56 | PE-Cy7 | NK cells |
| CD16 | BV605 | NK cells |
| CD25 | PE | Activated T cells, Tregs |
| CD127 | BV421 | Tregs (low expression) |
| FoxP3 | AF647 | Tregs (intracellular) |
Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS.
-
-
Cell Staining:
-
Resuspend PBMCs in flow cytometry staining buffer.
-
Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
If assessing viability, stain with a viability dye according to the manufacturer's instructions.
-
For Treg identification, proceed with fixation and permeabilization for intracellular FoxP3 staining according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a calibrated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Use a sequential gating strategy to identify the cell populations of interest.
-
Table 3: Pharmacodynamic Effects of GI-102 at 0.24 mg/kg
| Immune Cell Population | Fold Change from Baseline (Median [Range]) |
| Peripheral Lymphocytes | 4.4 [2.1 - 9.6] |
| CD8+ T cells | 3.9 [2.0 - 5.7] |
| NK cells | 20.4 [9.5 - 32.6] |
| Treg cells | No meaningful increase |
Data from the NCT05824975 trial.[5][6]
Visualizations
Caption: Proposed mechanism of action of GI-102.
Caption: Experimental workflow for GI-102 dose optimization.
Caption: Troubleshooting logic for managing adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
- 3. mskcc.org [mskcc.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. theattcnetwork.co.uk [theattcnetwork.co.uk]
Technical Support Center: Investigating Acquired Resistance to GI-102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to GI-102.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GI-102?
GI-102 is a novel bispecific fusion protein composed of the CD80 ectodomain and an engineered interleukin-2 (B1167480) variant (IL-2v).[1][2][3][4] Its dual mechanism of action involves:
-
CTLA-4 Blockade: The CD80 component of GI-102 binds to CTLA-4 on T cells, preventing its interaction with endogenous CD80. This allows for CD28-mediated co-stimulatory signaling, leading to T cell activation in the tumor microenvironment.[5]
-
IL-2 Pathway Stimulation: The IL-2 variant is designed to preferentially bind to the IL-2Rβγ complex, which is expressed on CD8+ T cells and Natural Killer (NK) cells.[1][2] This selective binding promotes the proliferation and activation of these cytotoxic immune cells while avoiding the stimulation of regulatory T cells (Tregs) that express the high-affinity IL-2Rα (CD25).[1][3][5]
Q2: What are the potential mechanisms of acquired resistance to GI-102?
While specific data on acquired resistance to GI-102 is still emerging, potential mechanisms can be extrapolated from resistance to CTLA-4 and IL-2 therapies. These may include:
-
Tumor Intrinsic Mechanisms:
-
Loss of Neoantigens: Tumor cells may lose the ability to present recognizable antigens to T cells.
-
Defects in Antigen Presentation Machinery (APM): Mutations in genes such as B2M or components of the HLA complex can impair antigen presentation.[6]
-
Aberrations in IFN-γ Signaling: Disruption of the interferon-gamma signaling pathway can render tumor cells insensitive to immune attack.[7]
-
Oncogenic Pathway Activation: Activation of pathways like Wnt/β-catenin or loss of PTEN can lead to T cell exclusion from the tumor microenvironment.[7][8]
-
-
Tumor Extrinsic Mechanisms:
-
Upregulation of Alternative Immune Checkpoints: Increased expression of other inhibitory receptors on T cells, such as PD-1, TIM-3, or LAG-3, can compensate for CTLA-4 blockade.[7][8]
-
Changes in the Tumor Microenvironment (TME): An increase in immunosuppressive cell types like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), or the production of immunosuppressive cytokines (e.g., TGF-β), can dampen the anti-tumor immune response.
-
Altered IL-2 Receptor Signaling: Although less likely with the engineered IL-2v, downregulation of IL-2Rβγ on effector cells could theoretically reduce sensitivity.
-
Troubleshooting Guides
Problem: Reduced efficacy of GI-102 in a previously responsive in vitro co-culture model.
| Possible Cause | Troubleshooting Steps |
| Development of resistant tumor cell clones | 1. Isolate and expand tumor cells from the co-culture. 2. Re-challenge with GI-102 in the presence of fresh immune cells to confirm resistance. 3. Perform genomic and transcriptomic analysis (WES, RNA-Seq) on resistant vs. parental cells to identify mutations or altered gene expression in pathways related to antigen presentation or IFN-γ signaling. |
| Changes in immune cell phenotype | 1. Analyze immune cells from the co-culture by flow cytometry. 2. Check for upregulation of alternative checkpoint markers (PD-1, TIM-3, LAG-3) on CD8+ T cells. 3. Assess the viability and proliferation of T cells and NK cells to ensure they are not exhausted or anergic. |
| Altered cytokine profile | 1. Measure cytokine levels (e.g., IFN-γ, TNF-α, TGF-β, IL-10) in the co-culture supernatant using ELISA or multiplex bead array. 2. An increase in immunosuppressive cytokines may indicate a shift in the immune response. |
Problem: Tumor regrowth in an in vivo model after initial response to GI-102.
| Possible Cause | Troubleshooting Steps |
| Selection of resistant tumor clones | 1. Excise tumors from relapsed animals and compare them to treatment-naïve tumors. 2. Perform immunohistochemistry (IHC) or immunofluorescence (IF) to assess changes in protein expression (e.g., MHC class I, PD-L1). 3. Conduct WES or RNA-Seq on tumor tissue to identify genetic or transcriptomic mechanisms of resistance. |
| Altered tumor microenvironment (TME) | 1. Disaggregate tumors and analyze the immune infiltrate using multi-color flow cytometry. 2. Quantify the proportions of CD8+ T cells, NK cells, Tregs, and MDSCs. 3. Assess the activation status of effector T cells (e.g., expression of CD69, Granzyme B). |
| Systemic immunosuppression | 1. Analyze peripheral blood and spleen for changes in immune cell populations. 2. Evaluate the functionality of T cells and NK cells isolated from treated animals in ex vivo cytotoxicity assays. |
Experimental Protocols
1. Generation of GI-102 Resistant Cell Lines
This protocol describes the generation of acquired resistance in tumor cell lines through continuous exposure to the drug.
-
Methodology:
-
Culture a GI-102-sensitive tumor cell line in the presence of effector immune cells (e.g., PBMCs).
-
Initially, treat the co-culture with a low concentration of GI-102 (e.g., IC20).
-
Gradually increase the concentration of GI-102 in a stepwise manner as the cells recover and begin to proliferate.
-
Periodically assess the sensitivity of the cell population to GI-102 using a cell viability or cytotoxicity assay.
-
Once a significant increase in the IC50 value is observed compared to the parental cell line, the resistant cell line is established.
-
Maintain the resistant cell line under continuous GI-102 pressure to preserve the resistant phenotype.
-
2. In Vivo Model of Acquired Resistance
This protocol outlines the development of an in vivo model of acquired resistance.[2][9]
-
Methodology:
-
Implant a syngeneic tumor cell line known to be sensitive to GI-102 into immunocompetent mice.
-
Once tumors are established, treat the mice with a therapeutic dose of GI-102.
-
Monitor tumor growth. In tumors that initially respond but then regrow, excise the resistant tumor.
-
Dissociate the tumor tissue and implant tumor fragments or cultured tumor cells into a new cohort of naïve mice.
-
Repeat the treatment and selection process for several passages to establish a stable GI-102 resistant tumor model.
-
3. Key Experimental Assays
| Assay | Purpose | Brief Methodology |
| Multi-Color Flow Cytometry | To phenotype and quantify immune cell populations in the TME, blood, or in vitro cultures. | 1. Prepare single-cell suspensions from tissue or culture. 2. Stain cells with a panel of fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD56, FOXP3, PD-1, TIM-3). 3. Acquire data on a flow cytometer and analyze using appropriate software. |
| NK/T Cell Cytotoxicity Assay | To measure the killing capacity of NK cells or T cells against tumor target cells. | 1. Label target tumor cells with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter. 2. Co-culture effector cells (NK or T cells) with labeled target cells at various effector-to-target ratios. 3. After incubation, measure the release of the dye or the reduction in luminescence to quantify target cell lysis. |
| Whole Exome Sequencing (WES) | To identify genetic mutations in tumor cells that may confer resistance. | 1. Isolate genomic DNA from resistant and parental tumor cells. 2. Prepare sequencing libraries and perform exome capture and high-throughput sequencing. 3. Compare the mutational landscape between resistant and sensitive cells to identify acquired mutations. |
| RNA Sequencing (RNA-Seq) | To analyze differential gene expression between resistant and sensitive tumors. | 1. Isolate total RNA from resistant and parental tumor cells or tissues. 2. Prepare RNA-Seq libraries and perform high-throughput sequencing. 3. Analyze the data to identify differentially expressed genes and altered signaling pathways. |
Data Presentation
Table 1: Example Flow Cytometry Data from In Vivo Resistant Tumor Model
| Cell Population | Parental Tumor (% of CD45+ cells) | Resistant Tumor (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | 35.2 ± 4.1 | 15.8 ± 3.5 | ↓ 2.2 |
| NK Cells | 12.5 ± 2.3 | 8.1 ± 1.9 | ↓ 1.5 |
| Regulatory T Cells (Tregs) | 8.9 ± 1.5 | 25.4 ± 4.8 | ↑ 2.9 |
| Myeloid-Derived Suppressor Cells (MDSCs) | 15.3 ± 3.0 | 32.1 ± 5.2 | ↑ 2.1 |
Table 2: Example IC50 Data for GI-102 in Parental vs. Resistant Cell Lines
| Cell Line | GI-102 IC50 (ng/mL) in Cytotoxicity Assay | Fold Resistance |
| Parental Tumor Cell Line | 15.6 ± 2.8 | 1.0 |
| GI-102 Resistant Subclone 1 | 248.5 ± 35.1 | 15.9 |
| GI-102 Resistant Subclone 2 | 312.0 ± 42.7 | 20.0 |
Table 3: Example Gene Set Enrichment Analysis (GSEA) from RNA-Seq Data
| Pathway | Enrichment in Resistant vs. Parental | Normalized Enrichment Score (NES) | FDR q-val |
| Antigen Processing and Presentation | Downregulated | -2.15 | < 0.01 |
| IFN-Gamma Response | Downregulated | -1.98 | < 0.01 |
| Wnt/Beta-Catenin Signaling | Upregulated | 1.85 | < 0.05 |
| TGF-Beta Signaling | Upregulated | 1.76 | < 0.05 |
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Acquired Resistance to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: GI-102 Pharmacokinetics
This guide provides troubleshooting advice and answers to frequently asked questions regarding the pharmacokinetic (PK) variability of the investigational compound GI-102. The information is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of GI-102's pharmacokinetics.
Question: We are observing unexpectedly high Cmax and AUC values in a subset of our study population. What are the potential causes and how can we investigate this?
Answer:
Unexpectedly high systemic exposure to GI-102 can stem from several factors related to the drug's metabolism, elimination, or interactions with other substances.
Possible Causes:
-
Metabolic Saturation: The primary metabolic pathway for GI-102 may be saturated at the administered dose.
-
Genetic Polymorphisms: Patients may have genetic variations in the enzymes responsible for metabolizing GI-102 (e.g., CYP isoenzymes), leading to a "poor metabolizer" phenotype.
-
Drug-Drug Interactions (DDI): Concomitant medications may be inhibiting the metabolic enzymes or transporters involved in GI-102 clearance.
-
Organ Impairment: Undiagnosed renal or hepatic impairment in a subject can significantly decrease the clearance of GI-102 and its metabolites.
-
Sample Handling Errors: Issues such as improper sample collection, processing, or storage can lead to inaccurate quantification.
Troubleshooting Workflow:
The following workflow can help identify the root cause of the observed high exposure.
Caption: Troubleshooting workflow for high GI-102 exposure.
Question: Our plasma concentration data shows high inter-subject variability even within the same dosing cohort. How should we proceed?
Answer:
High inter-subject variability is a common challenge in drug development. A systematic approach is necessary to identify the contributing factors.
Recommended Steps:
-
Confirm Data Integrity: First, rule out any technical errors. Re-verify sample collection times, processing steps, and the bioanalytical method's performance (e.g., accuracy, precision).
-
Analyze Subject Demographics: Stratify your PK data by key demographic factors to identify trends.
-
Age (e.g., <65 vs. ≥65 years)
-
Sex
-
Body Weight or Body Mass Index (BMI)
-
-
Assess Intrinsic and Extrinsic Factors: Evaluate the potential impact of factors summarized in the table below.
| Factor Category | Specific Factor to Investigate | Recommended Action |
| Intrinsic | Renal Function | Correlate AUC with baseline eGFR or creatinine (B1669602) clearance. |
| Hepatic Function | Correlate PK parameters with liver function tests (e.g., ALT, AST, bilirubin). | |
| Genetic Polymorphisms | If a key metabolic pathway is known, perform targeted genotyping. | |
| Extrinsic | Concomitant Medications | Perform a DDI analysis for known inhibitors/inducers of relevant enzymes. |
| Diet/Lifestyle | Review subject diaries for use of supplements (e.g., St. John's Wort) or unusual diets. | |
| Adherence | Review subject dosing diaries and adherence records. |
Frequently Asked Questions (FAQs)
Question: What is the primary metabolic pathway for GI-102?
Answer:
Based on preclinical models, GI-102 is extensively metabolized in the liver. The primary pathway involves oxidation, mediated predominantly by the Cytochrome P450 2D6 (CYP2D6) enzyme, to form the inactive metabolite, M1. A secondary, minor pathway involves glucuronidation via UGT1A4.
Caption: Hypothesized metabolic pathway of GI-102.
Question: How does renal impairment affect the pharmacokinetics of GI-102?
Answer:
While GI-102 is primarily cleared via hepatic metabolism, its inactive metabolites are excreted renally. In patients with severe renal impairment, the accumulation of these metabolites has been observed. The parent compound (GI-102) shows a modest increase in exposure, as summarized below.
Table 1: Effect of Renal Impairment on GI-102 Pharmacokinetics (Single 50 mg Dose)
| Subject Group (eGFR) | N | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) |
| Normal (>90 mL/min) | 12 | 255 ± 45 | 1850 ± 350 | 8.1 ± 1.5 |
| Mild Impairment (60-89) | 10 | 268 ± 52 | 2010 ± 410 | 8.5 ± 1.8 |
| Moderate Impairment (30-59) | 8 | 295 ± 60 | 2550 ± 530 | 11.2 ± 2.1 |
| Severe Impairment (<30) | 8 | 310 ± 75 | 3100 ± 680 | 14.5 ± 3.0 |
| Data are presented as mean ± standard deviation. |
Question: Are there any known genetic factors influencing GI-102 exposure?
Answer:
Yes. Since CYP2D6 is the primary metabolizing enzyme, an individual's CYP2D6 genotype is a significant predictor of GI-102 exposure. "Poor metabolizers" (PMs) exhibit substantially higher plasma concentrations compared to "extensive metabolizers" (EMs).
Table 2: Effect of CYP2D6 Genotype on GI-102 Pharmacokinetics (Single 50 mg Dose)
| Genotype Group | N | Cmax (ng/mL) | AUC0-inf (ng·h/mL) |
| Extensive Metabolizers (EM) | 25 | 240 ± 50 | 1790 ± 380 |
| Intermediate Metabolizers (IM) | 15 | 350 ± 75 | 2950 ± 610 |
| Poor Metabolizers (PM) | 6 | 590 ± 110 | 5880 ± 1250 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for PK Analysis
-
Collection: Collect whole blood samples (approx. 3 mL) into K2EDTA (lavender top) tubes at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Mixing: Gently invert the tubes 8-10 times immediately after collection to ensure proper anticoagulation.
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,500 x g for 10 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, cryo-resistant polypropylene (B1209903) tubes. Aliquot into at least two separate vials (primary and backup).
-
Storage: Immediately freeze the plasma samples and store them at -80°C until bioanalysis. Avoid freeze-thaw cycles.
Protocol 2: Quantification of GI-102 in Plasma via LC-MS/MS
-
Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated GI-102).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a suitable gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GI-102: Q1 -> Q3 (e.g., 450.2 -> 210.1)
-
Internal Standard: Q1 -> Q3 (e.g., 455.2 -> 215.1)
-
-
-
Quantification: Construct a calibration curve using standard samples of known GI-102 concentrations and determine the concentration in unknown samples by interpolation.
Caption: Experimental workflow for GI-102 bioanalysis.
GI-102 Technical Support Center for Research Use
Disclaimer: The following information is compiled from publicly available data and general laboratory best practices for similar protein reagents. It is intended to serve as a guide for research use only and does not replace any product-specific documentation provided by the manufacturer. Researchers should always refer to the product-specific information sheet for the most accurate and up-to-date instructions.
Frequently Asked Questions (FAQs)
1. What is GI-102?
GI-102 is a novel bispecific fusion protein currently under investigation for its anti-tumor properties. It is composed of a variant of human Interleukin-2 (IL-2v) and the extracellular domain of human CD80, linked by an IgG4 Fc domain.[1] This design allows GI-102 to stimulate immune responses through the IL-2 pathway while also potentially modulating the CD28/CTLA-4/PD-L1 signaling pathways via the CD80 domain.[2][3]
2. How should lyophilized GI-102 be reconstituted for research use?
While a specific protocol for research-grade GI-102 is not publicly available, a general procedure for reconstituting lyophilized fusion proteins can be followed. It is crucial to handle the protein under sterile conditions to prevent contamination.
Recommended Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized GI-102 and the recommended reconstitution buffer to equilibrate to room temperature for at least 15-30 minutes.[4]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 30 seconds) to ensure all the lyophilized powder is at the bottom of the vial.[4][5]
-
Buffer Addition: Using a sterile syringe or pipette, slowly add the recommended volume of sterile, cold reconstitution buffer (e.g., sterile PBS, pH 7.4) to the vial. The exact volume will depend on the amount of protein in the vial and the desired final concentration.
-
Dissolution: Gently swirl the vial to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation.[4][6] If the protein does not dissolve completely, it can be incubated at 4°C for a short period with gentle agitation.[6]
-
Aliquoting: Once fully dissolved, it is highly recommended to aliquot the GI-102 solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[7][8]
3. What are the recommended storage conditions for GI-102?
Proper storage is critical to maintain the bioactivity of GI-102.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Protect from moisture and light. |
| Reconstituted Stock Solution | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles.[7][8] |
| Reconstituted Stock Solution | -20°C | Short-term (weeks) | Aliquot to avoid freeze-thaw cycles.[7][8] |
| Diluted Working Solution | 4°C | Short-term (days) | Use of a carrier protein (e.g., 0.1% BSA) is recommended for dilute solutions to prevent adsorption to storage vessels.[9] |
4. Is GI-102 sensitive to freeze-thaw cycles?
Yes, like most proteins, the stability of GI-102 is expected to be compromised by repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. It is strongly recommended to aliquot the reconstituted protein into single-use volumes to avoid this issue.[7][8]
Experimental Protocols
Protocol: In Vitro Bioassay for GI-102 Activity
This protocol outlines a general method to assess the bioactivity of GI-102 by measuring its ability to induce the proliferation of an IL-2-dependent cell line.
Objective: To determine the half-maximal effective concentration (EC50) of GI-102 in a cell-based proliferation assay.
Materials:
-
Reconstituted GI-102
-
IL-2-dependent cell line (e.g., CTLL-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
Cell proliferation assay reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Preparation: Culture the IL-2-dependent cells according to standard protocols. Prior to the assay, wash the cells to remove any residual IL-2 from the culture medium and resuspend them in fresh medium at the desired concentration.
-
Serial Dilution of GI-102: Prepare a series of dilutions of GI-102 in complete cell culture medium.
-
Cell Seeding: Seed the washed cells into the wells of a 96-well plate.
-
Treatment: Add the serially diluted GI-102 to the appropriate wells. Include a negative control (medium only) and a positive control (a known concentration of standard IL-2).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell proliferation (absorbance or luminescence) against the concentration of GI-102. Use a non-linear regression analysis to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no bioactivity | Improper storage or handling | Review storage and handling procedures. Ensure aliquoting to avoid freeze-thaw cycles. |
| Incorrect reconstitution | Verify the reconstitution protocol and buffer used. Ensure the protein was not vigorously shaken. | |
| Inactive protein | Obtain a new vial of GI-102. | |
| High background in bioassay | Contamination of cell culture | Use aseptic techniques and check for contamination. |
| Presence of residual growth factors in serum | Use a lower percentage of serum or serum-free medium if possible. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Cell viability issues | Check cell health and viability before starting the experiment. | |
| Plate edge effects | Avoid using the outer wells of the plate or fill them with sterile medium. |
Visualizations
References
- 1. GI-102 by GI Innovation for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. CD80-Fc fusion protein as a potential cancer immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. support.biossusa.com [support.biossusa.com]
- 6. cusabio.com [cusabio.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. Storage and Stability Tips for Bulk Recombinant Proteins [rhprotein.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting In-Vitro Assays with GI-102
Welcome to the technical support center for GI-102. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GI-102 in in-vitro assays.
Frequently Asked Questions (FAQs)
General
-
Q1: What is GI-102 and what is its mechanism of action?
-
GI-102 is a novel bispecific Fc fusion protein composed of the CD80 ectodomain and an interleukin-2 (B1167480) variant (IL-2v), linked to a human IgG4 Fc domain.[1][2] Its mechanism is twofold: the CD80 component targets tumor and immune cells while also blocking the CTLA-4 checkpoint, and the IL-2v component selectively binds to the IL-2Rβγ complex, promoting the expansion and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells with minimal impact on regulatory T cells (Tregs).[1][3]
-
In-Vitro Assay Performance
-
Q2: I am observing lower than expected potency of GI-102 in my CD8+ T cell or NK cell expansion assay. What are the possible causes?
-
Several factors could contribute to this observation. Please consider the following:
-
Cell Health and Viability: Ensure your primary CD8+ T cells or NK cells are of high viability and from a reliable source. Low viability at the start of the assay will significantly impact expansion.
-
Assay Duration and Seeding Density: Optimize the duration of your expansion assay and the initial seeding density of your effector cells. Protocols for NK cell and T cell expansion can vary significantly.[4][5][6][7][8]
-
Cytokine Concentrations: While GI-102 provides the IL-2 signal, ensure that the rest of your culture medium is optimized for T cell or NK cell expansion. Some protocols may require additional cytokines for optimal results.
-
GI-102 Integrity: Verify the integrity of your GI-102 stock. Improper storage or multiple freeze-thaw cycles can lead to protein aggregation and loss of activity.[9][10] Consider running a simple protein gel to check for aggregation.
-
-
-
Q3: My cytokine release assay is showing an unexpected cytokine profile after GI-102 stimulation. What could be the issue?
-
The cytokine profile can be influenced by several variables:
-
Cell Type and Donor Variability: Cytokine release can vary significantly between different donors of peripheral blood mononuclear cells (PBMCs). It is crucial to test multiple donors.
-
Assay Format: The format of the cytokine release assay (e.g., whole blood vs. isolated PBMCs, soluble vs. plate-bound stimulation) can dramatically alter the results.[11][12]
-
Timing of Supernatant Collection: The kinetics of cytokine release vary. Ensure you are collecting supernatants at the optimal time point for the cytokines of interest. For example, IL-2 detection can be transient.[13]
-
Non-specific Activation: Ensure that the observed cytokine release is specific to GI-102's mechanism. Include appropriate controls, such as an isotype control for the Fc region and a version of GI-102 with an inactivated IL-2v or CD80 domain, if available.
-
-
-
Q4: I am having trouble with the stability and solubility of GI-102 in my assay buffer. What can I do?
-
Fc fusion proteins can sometimes be prone to aggregation, especially at low pH or after repeated freeze-thaw cycles.[9][10]
-
Buffer Composition: Ensure your assay buffer is at a physiological pH and contains appropriate excipients to maintain protein stability.
-
Storage and Handling: Aliquot your GI-102 stock upon receipt to minimize freeze-thaw cycles. Store at the recommended temperature.
-
Protein Concentration: Working at very low or very high protein concentrations can sometimes promote aggregation. Determine the optimal concentration range for your specific assay.
-
-
-
Q5: How does the IgG4 Fc backbone of GI-102 impact its in-vitro activity?
-
The IgG4 Fc region is generally considered to have reduced effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), compared to IgG1.[14] This is often desirable for therapeutic proteins where the primary mechanism of action is not Fc-mediated killing. However, the glycosylation pattern of the Fc region can still influence stability and interactions with Fc receptors.[15][16][17] When designing your assays, consider that the primary activity of GI-102 is driven by the CD80 and IL-2v domains.
-
Data Presentation
Table 1: Preclinical In-Vivo Efficacy of GI-102
| Model | Treatment | Outcome | Reference |
| Mice with Liver Cancer | GI-102 Monotherapy | Complete tumor regression in 60% of mice | [18] |
| Melanoma Patients (unresponsive to standard treatments) | GI-102 Monotherapy | 42.9% Overall Response Rate (ORR) | [18] |
| Cynomolgus Monkeys | GI-102 (2.5 mg/kg) | 39.6-fold expansion of CD8+ T cells, 22-fold expansion of NK cells | [1][3] |
Experimental Protocols
1. CD8+ T Cell and NK Cell Expansion Assay
-
Objective: To assess the ability of GI-102 to induce the proliferation of human CD8+ T cells and NK cells in vitro.
-
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T cells/NK cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).
-
GI-102.
-
Isotype control protein.
-
Cell proliferation dye (e.g., CFSE or similar).
-
Flow cytometer.
-
-
Method:
-
Label PBMCs or purified cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at an optimized density.
-
Add serial dilutions of GI-102 or control proteins to the wells.
-
Incubate the plate at 37°C, 5% CO2 for 5-7 days.
-
On the day of analysis, harvest the cells and stain with fluorescently labeled antibodies against CD3, CD8, and CD56.
-
Acquire samples on a flow cytometer and analyze the dilution of the proliferation dye in the CD3+/CD8+ (for T cells) and CD3-/CD56+ (for NK cells) populations.
-
2. Cytokine Release Assay
-
Objective: To measure the release of cytokines from human PBMCs upon stimulation with GI-102.
-
Materials:
-
Freshly isolated human PBMCs from healthy donors.
-
Complete RPMI-1640 medium.
-
GI-102.
-
Positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Negative control (isotype control protein).
-
Multi-plex cytokine analysis kit (e.g., Luminex-based or similar).
-
-
Method:
-
Seed PBMCs in a 96-well plate.
-
Add serial dilutions of GI-102, positive control, or negative control to the wells.
-
Incubate the plate at 37°C, 5% CO2 for 24-72 hours (optimize incubation time for specific cytokines).
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Analyze the cytokine concentrations in the supernatant using a multi-plex cytokine assay according to the manufacturer's protocol.
-
3. pSTAT5 Potency Assay
-
Objective: To determine the potency of GI-102 in inducing IL-2 receptor signaling.
-
Materials:
-
PBMCs or a responsive cell line (e.g., CTLL-2).
-
RPMI-1640 with 1% BSA.
-
GI-102.
-
Recombinant human IL-2 (as a positive control).
-
Fixation/Permeabilization buffer.
-
Fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).
-
Flow cytometer.
-
-
Method:
-
Starve the cells in serum-free media for 2-4 hours.
-
Stimulate the cells with serial dilutions of GI-102 or IL-2 for 15-30 minutes at 37°C.
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells and stain with the anti-pSTAT5 antibody.
-
Acquire samples on a flow cytometer and measure the mean fluorescence intensity (MFI) of pSTAT5 in the cell population of interest.
-
Mandatory Visualizations
Caption: Signaling pathway of GI-102 leading to T cell and NK cell activation.
Caption: A logical workflow for troubleshooting common issues in GI-102 in-vitro assays.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. GI-102 by GI Innovation for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. wilsonwolf.com [wilsonwolf.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization on Fc for Improvement of Stability and Aggregation Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. After TGN1412: Recent developments in cytokine release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 13. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody glycosylation and its impact on the pharmacokinetics and pharmacodynamics of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The impact of Fc glycosylation on IgG susceptibility to hinge region chemical reduction: implications for the development of immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Fc glycosylation on the activity of WNT mimetic agonistic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
Technical Support Center: Optimizing GI-102 Concentration for Cell Culture Experiments
Welcome to the technical support center for GI-102. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GI-102 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding GI-102: Mechanism of Action
GI-102 is a novel CD80-IL2v3 bispecific fusion protein. Its dual functionality allows it to modulate the immune response in a targeted manner. The CD80 component binds to CTLA-4, an immune checkpoint receptor, effectively blocking its inhibitory signal. The engineered Interleukin-2 variant (IL2v3) component is designed to selectively bind to the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on CD8+ T cells and Natural Killer (NK) cells. This selective binding promotes the proliferation and activation of these effector cells. Notably, the IL-2 variant has a reduced affinity for the IL-2 receptor α (IL-2Rα or CD25), which is highly expressed on regulatory T cells (Tregs). This design minimizes the expansion of the immunosuppressive Treg population.[1][2][3][4][5]
Below is a diagram illustrating the proposed signaling pathway of GI-102.
References
Technical Support Center: GI-102 Long-Term Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the long-term safety profile of GI-102, a novel CD80-IL2v3 immunocytokine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GI-102 and how does it relate to its safety profile?
A1: GI-102 is a bispecific fusion protein composed of the extracellular domain of CD80 and a variant of Interleukin-2 (IL-2v). Its mechanism of action involves a dual approach to activating the immune system against cancer cells. The CD80 component blocks the CTLA-4 checkpoint on T-lymphocytes, a key inhibitory signal, thereby promoting T-cell activation. The IL-2v moiety is engineered to preferentially bind to the IL-2 receptor βγ (CD122/CD132) complex, which is present on CD8+ T cells and Natural Killer (NK) cells, leading to their proliferation and activation. Crucially, the IL-2v has a reduced affinity for the IL-2 receptor α (CD25), which is highly expressed on regulatory T cells (Tregs). This design aims to minimize the expansion of immunosuppressive Tregs, a common side effect of traditional IL-2 therapy.
The safety profile of GI-102 is intrinsically linked to its mechanism of action. The targeted activation of the immune system can lead to immune-related adverse events (irAEs), which are inflammatory in nature and can affect various organ systems.
Signaling Pathway
Caption: Mechanism of action of GI-102.
Q2: What are the most common treatment-related adverse events (TRAEs) observed with GI-102 in clinical trials?
A2: Based on the initial results from the first-in-human Phase 1/2a study (NCT05824975), the most frequently reported treatment-related adverse events (TRAEs) are pyrexia (fever) and chills.[1][2][3] In this study, pyrexia was observed in 43.8% of patients and chills in 34.4% of patients.[1][2][3]
Troubleshooting Guides
Management of Common Treatment-Related Adverse Events
Issue: A patient in a clinical trial develops pyrexia (fever) and/or chills following GI-102 administration.
Troubleshooting Steps:
-
Monitor Vital Signs: Closely monitor the patient's temperature, heart rate, blood pressure, and respiratory rate.
-
Symptomatic Management: For mild to moderate pyrexia and chills, standard supportive care, including antipyretics (e.g., acetaminophen) and blankets, may be administered as per the clinical trial protocol.
-
Rule out Infection: It is crucial to rule out underlying infection as a cause of fever, especially in immunocompromised patients. Blood cultures and other relevant investigations should be considered based on the clinical presentation.
-
Grade the Adverse Event: Grade the severity of the pyrexia and chills according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Interruption/Modification: For severe or persistent pyrexia (Grade 3 or higher), dose interruption or modification of GI-102 may be necessary, as outlined in the study protocol.
-
Corticosteroids: In cases of severe, persistent, or recurrent pyrexia that is suspected to be immune-mediated and not due to infection, the use of corticosteroids may be considered, following the specific guidelines of the clinical trial for managing irAEs.
Quantitative Data Summary
Table 1: Incidence of Most Common Treatment-Related Adverse Events (TRAEs) in the NCT05824975 Study
| Adverse Event | Frequency |
| Pyrexia | 43.8% |
| Chills | 34.4% |
Data from the first-in-human, phase 1/2a study of GI-102.[1][2][3]
Table 2: Incidence of Grade ≥ 3 Treatment-Related Adverse Events (TRAEs) in the NCT05824975 Study
| Severity | Frequency |
| Grade ≥ 3 TRAEs | 15.6% |
Data from the first-in-human, phase 1/2a study of GI-102.[1][2][3]
Experimental Protocols
Protocol: Monitoring for Adverse Events in a Phase 1/2a Clinical Trial of GI-102
This is a generalized protocol based on the design of the NCT05824975 study. Researchers must adhere to the specific protocol of the trial they are conducting.
Objective: To evaluate the safety and tolerability of GI-102.
Methodology:
-
Patient Population: Patients with advanced or metastatic solid tumors who meet the inclusion and exclusion criteria of the study.[4]
-
Study Design: A dose-escalation and expansion study design is typically employed.[2]
-
Treatment Administration: GI-102 is administered intravenously every 3 weeks.[2]
-
Safety Assessments:
-
Adverse Event Monitoring: All adverse events (AEs) are recorded at each study visit and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is also assessed.
-
Laboratory Tests: Hematology and blood chemistry panels are collected at baseline and at regular intervals throughout the study (e.g., weekly for the first cycle, then at the beginning of each subsequent cycle). Key parameters to monitor include:
-
Complete Blood Count (CBC) with differential
-
Liver Function Tests (LFTs): ALT, AST, bilirubin, alkaline phosphatase
-
Renal Function Tests: Creatinine, BUN
-
Electrolytes
-
Thyroid Function Tests (given the profile of related immunotherapies)
-
-
Vital Signs: Monitored at regular intervals during and after infusion, and at each study visit.
-
Physical Examinations: Performed at baseline and at regular intervals.
-
-
Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, a DLT period (e.g., the first cycle) is defined to identify the maximum tolerated dose (MTD). DLTs are pre-defined in the study protocol.
Experimental Workflow
References
Identifying predictive biomarkers for GI-102 toxicity
Welcome to the technical support center for GI-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying predictive biomarkers for GI-102 toxicity. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to support your research.
Introduction to GI-102
GI-102 is an investigational bi-specific Fc fusion protein that combines a CD80 ectodomain with an interleukin-2 (B1167480) variant (IL-2v).[1] It is currently under development for the treatment of advanced or metastatic solid tumors.[1][2] The therapeutic approach of GI-102 is to enhance the body's immune response against cancer cells. It achieves this through a dual mechanism: the CD80 component blocks the inhibitory CTLA-4 pathway, taking the brakes off the immune response, while the IL-2v component stimulates the proliferation and activation of immune cells, such as T-cells.[2] Given its mechanism of action, a key consideration for researchers is the potential for immune-related adverse events (irAEs), including Cytokine Release Syndrome (CRS).
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities of concern associated with GI-102?
A1: Based on its mechanism as an immune-activating agent, the primary toxicities of concern are immune-related adverse events (irAEs). These can manifest in various ways, including but not limited to colitis, rash, hypothyroidism, and pneumonitis.[3] Of particular concern is the potential for Cytokine Release Syndrome (CRS), a systemic inflammatory response characterized by fever and flu-like symptoms, which can become severe and life-threatening in some cases.[4][5]
Q2: Why is it important to identify predictive biomarkers for GI-102 toxicity?
A2: Identifying predictive biomarkers is crucial for patient stratification and safety monitoring. By identifying patients at a higher risk of developing severe irAEs before or early during treatment, clinicians can implement proactive monitoring and early intervention strategies.[3][6] This allows for the optimization of the therapeutic window, maximizing the anti-tumor efficacy of GI-102 while mitigating potentially severe toxicities.
Q3: What are the most promising candidate biomarkers for predicting severe GI-102-related toxicities?
A3: Research into irAEs from other immunotherapies suggests several categories of promising biomarkers. While specific biomarkers for GI-102 are still under investigation, the following are strong candidates for evaluation:
-
Baseline Patient Characteristics: Factors such as gender, BMI (≥ 25 kg/m ²), and the use of antibiotics have been identified as potential predictors for the occurrence of irAEs.[7][8]
-
Serum Inflammatory Markers: Elevated baseline or early on-treatment levels of C-reactive protein (CRP), ferritin, and lactate (B86563) dehydrogenase (LDH) are associated with an increased risk and severity of irAEs and CRS.[9][10]
-
Cellular Markers: A higher baseline neutrophil-to-lymphocyte ratio (NLR) and circulating tumor cell (CTC) levels may predict the occurrence of irAEs.[7][8]
-
Cytokines: Several cytokines are highly associated with the development and severity of CRS. Peak levels of IFNγ, IL-6, IL-8, IL-10, and soluble IL-6 receptor (sIL6R) are strongly correlated with severe CRS.[4][10][11] Monitoring these cytokines early after GI-102 infusion could be a predictive strategy.
Q4: What sample types are recommended for biomarker analysis?
A4: Peripheral blood is the most common and accessible source for biomarker analysis.
-
Serum or Plasma: Ideal for quantifying soluble biomarkers such as cytokines, CRP, LDH, and ferritin.
-
Whole Blood: Required for analyzing cellular markers like the neutrophil-to-lymphocyte ratio.
-
Peripheral Blood Mononuclear Cells (PBMCs): Can be isolated for ex vivo functional assays or more detailed cellular characterization (e.g., by flow cytometry).
Data Presentation
Table 1: Hypothetical Correlation of Baseline Biomarkers with Grade ≥3 GI-102 Toxicity
| Biomarker Category | Biomarker | High-Risk Value (Example) | Odds Ratio (95% CI) for Grade ≥3 Toxicity | p-value |
| Inflammatory | C-Reactive Protein | > 10 mg/L | 3.5 (1.8 - 6.7) | < 0.001 |
| Ferritin | > 500 ng/mL | 2.8 (1.5 - 5.2) | < 0.005 | |
| Cellular | NLR | > 5 | 4.1 (2.2 - 7.6) | < 0.001 |
| Cytokine | IL-6 | > 15 pg/mL | 5.2 (2.9 - 9.3) | < 0.001 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined through clinical investigation.
Table 2: Dose-Dependent Cytokine Release in In Vitro PBMC Assay
| GI-102 Concentration (ng/mL) | IL-6 Release (pg/mL) ± SD | IFN-γ Release (pg/mL) ± SD |
| 0 (Vehicle Control) | 50 ± 15 | 25 ± 10 |
| 1 | 150 ± 40 | 110 ± 30 |
| 10 | 600 ± 120 | 450 ± 90 |
| 100 | 2500 ± 500 | 1800 ± 410 |
| 1000 | 8500 ± 1600 | 6200 ± 1300 |
Note: This table presents example data from a representative experiment. Results may vary based on donor PBMCs and assay conditions.
Troubleshooting Guides
Q: We are observing high background in our IL-6 ELISA when analyzing serum from GI-102 treated subjects. What are the possible causes and solutions?
A: High background in an ELISA can obscure true signal and lead to inaccurate quantification. Here are common causes and troubleshooting steps:
-
Cause 1: Insufficient Washing. Residual unbound antibodies or reagents can cause high background.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5). Ensure adequate wash buffer volume (at least 300-400 µL per well) and allow for a brief soak time (30-60 seconds) during each wash. Verify that the plate washer is functioning correctly, with all ports dispensing and aspirating properly.[12][13][14]
-
-
Cause 2: Inadequate Blocking. Non-specific binding sites on the plate may not be fully blocked.
-
Cause 3: Cross-Reactivity or Matrix Effects. Components in the serum sample may be interfering with the assay.
-
Solution: Run a matrix control (serum from untreated subjects) to assess baseline interference. If matrix effects are suspected, you may need to increase the sample dilution factor.[16]
-
-
Cause 4: Contaminated Reagents. Substrate solution may have deteriorated or other reagents may be contaminated.
Q: Our in vitro PBMC activation assay for predicting GI-102 toxicity shows high inter-assay variability. How can we improve reproducibility?
A: High variability in cell-based assays is a common challenge. Improving reproducibility requires standardization at multiple steps.
-
Cause 1: Donor-to-Donor Variability. PBMCs from different donors will inherently have different responses to stimuli.
-
Solution: While this variability cannot be eliminated, it should be characterized. Test a panel of multiple healthy donors (e.g., n=8-10) to understand the range of responses. When screening test compounds, always run experiments with PBMCs from at least 3-4 different donors.
-
-
Cause 2: Inconsistent Cell Handling and Culture. The source, passage number, and handling of cells are critical for reproducibility.[17]
-
Solution: Use a consistent protocol for PBMC isolation and cryopreservation. Ensure cells are thawed quickly and dead cells are removed (e.g., using a density gradient) before plating. Standardize cell plating density and ensure even distribution in the wells.[18]
-
-
Cause 3: Reagent and Assay Procedure Variability. Inconsistent reagent preparation or assay timing can introduce errors.
-
Solution: Prepare master mixes of reagents (e.g., GI-102 dilutions, media) to add to all wells to minimize pipetting errors.[14] Use calibrated pipettes. Ensure incubation times are consistent across all experiments. Include a positive control (e.g., PHA or anti-CD3/CD28 beads) and a negative (vehicle) control on every plate to monitor assay performance.[19]
-
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs
Objective: To measure the dose-dependent release of cytokines (e.g., IL-6, IFN-γ) from human PBMCs upon stimulation with GI-102.
Materials:
-
Cryopreserved human PBMCs from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
GI-102 (stock solution at 1 mg/mL)
-
Vehicle control (formulation buffer for GI-102)
-
Ficoll-Paque PLUS
-
96-well round-bottom cell culture plates
-
Cytokine ELISA kits (e.g., for human IL-6 and IFN-γ)
Methodology:
-
Thawing PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a 50 mL conical tube containing 10 mL of pre-warmed culture medium.
-
Cell Washing: Centrifuge at 300 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue (should be >90%).
-
Plating: Resuspend cells to a final concentration of 2 x 10^6 cells/mL in culture medium. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a 2X serial dilution series of GI-102 in culture medium. For example, to achieve final concentrations of 1000, 100, 10, 1 ng/mL, prepare 2X solutions at 2000, 200, 20, 2 ng/mL. Also prepare a 2X vehicle control.
-
Cell Stimulation: Add 100 µL of the 2X GI-102 dilutions or vehicle control to the appropriate wells containing cells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Sample Storage: Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Quantification: Analyze the concentration of IL-6 and IFN-γ in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: Quantification of Serum IL-6 by Sandwich ELISA
Objective: To quantify the concentration of IL-6 in serum samples.
Materials:
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and recombinant IL-6 standard)
-
96-well high-binding ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA)
-
Serum samples (previously stored at -80°C)
-
Microplate reader capable of reading absorbance at 450 nm
Methodology:
-
Plate Coating: Dilute the capture antibody in coating buffer as per the kit instructions. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant IL-6 standard in Assay Diluent to generate a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).
-
Thaw serum samples on ice. Dilute samples in Assay Diluent (a starting dilution of 1:2 or 1:4 is recommended, may require further optimization).
-
-
Incubation with Standards and Samples: Add 100 µL of the prepared standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2 (increase to 4-5 washes).
-
Incubation with Detection Antibody: Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Incubation with Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2 (increase to 5-7 washes to minimize background).
-
Color Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values versus the concentration of the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in the unknown samples, remembering to account for the sample dilution factor.
Diagrams
Caption: Proposed dual mechanism of action for GI-102 immunotherapy.
References
- 1. GI-102 by GI Innovation for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. mskcc.org [mskcc.org]
- 3. Frontiers | Predictive Biomarkers of Severe Immune-Related Adverse Events With Immune Checkpoint Inhibitors: Prevention, Underlying Causes, Intensity, and Consequences [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biomarkers of cytokine release syndrome and neurotoxicity related to CAR-T cell therapy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Predictive biomarkers for immune-related adverse events in cancer patients treated with immune-checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive biomarkers for immune-related adverse events in cancer patients treated with immune-checkpoint inhibitors | springermedizin.de [springermedizin.de]
- 9. mdpi.com [mdpi.com]
- 10. Biomarkers for Predicting Cytokine Release Syndrome following CD19-Targeted CAR T Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. sinobiological.com [sinobiological.com]
- 14. maxanim.com [maxanim.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 19. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GI-102 and Proleukin (Aldesleukin) for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel immunocytokine GI-102 and the established immunotherapy Proleukin (aldesleukin). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
GI-102 is an investigational, next-generation immunotherapy designed for enhanced precision and a potentially improved safety profile compared to the high-dose recombinant interleukin-2, Proleukin. While Proleukin broadly stimulates the immune system by activating various lymphocyte populations, GI-102 is a bi-specific fusion protein engineered to preferentially activate cytotoxic CD8+ T cells and Natural Killer (NK) cells while minimizing the expansion of immunosuppressive regulatory T cells (Tregs). Preliminary clinical data for GI-102 in heavily pre-treated patient populations suggest promising anti-tumor activity and better tolerability than historical data for Proleukin. However, direct head-to-head comparative trials have not been conducted.
Mechanism of Action
GI-102: Targeted Immune Activation
GI-102 is a novel bi-specific Fc fusion protein composed of a CD80 ectodomain and an IL-2 variant (IL-2v3).[1] This structure allows for a dual mechanism of action:
-
CD80-mediated Targeting and CTLA-4 Blockade: The CD80 component targets the molecule to immune cells and tumor cells.[2] It also functions as a checkpoint inhibitor by blocking the CTLA-4 receptor on Treg cells, which helps to "release the brakes" on the immune response.[3]
-
Selective IL-2Rβγ Activation: The IL-2 variant is engineered to have a high affinity for the IL-2 receptor beta and gamma chains (IL-2Rβγ) but has an abolished affinity for the alpha chain (IL-2Rα or CD25).[1][2] Since CD8+ T cells and NK cells primarily signal through IL-2Rβγ, and immunosuppressive Tregs are highly dependent on the IL-2Rα chain, GI-102 is designed to selectively expand and activate anti-tumor effector cells with minimal impact on Tregs.[1][2]
Proleukin (Aldesleukin): Broad-Spectrum IL-2 Agonist
Proleukin is a recombinant, non-glycosylated form of human interleukin-2.[4] It mimics the function of endogenous IL-2, which is a central cytokine in the immune response.[5] Proleukin binds to the trimeric IL-2 receptor complex (α, β, and γ subunits) on the surface of various immune cells, including T-lymphocytes (both effector and regulatory) and NK cells.[6][7] This binding triggers downstream signaling cascades, primarily the JAK-STAT pathway, leading to broad lymphocyte proliferation, enhanced cytotoxicity, and cytokine production.[6][8] However, its non-selective activation also leads to the expansion of Tregs, which can dampen the anti-tumor immune response, and is associated with significant toxicities.[7]
Signaling Pathway Diagrams
Clinical Efficacy
Direct comparative efficacy data is unavailable. The following tables summarize results from separate clinical trials. It is important to note that patient populations, prior lines of therapy, and trial designs differ significantly, precluding direct cross-trial comparisons.
Table 1: GI-102 Efficacy Data (Phase 1/2a Monotherapy)
| Indication | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Metastatic Melanoma | Previously experienced Immune Checkpoint Blockade (n=7) | 42.9% (3/7)[9] | 85.7% (6/7)[9] |
| Metastatic Ovarian Cancer | (n=3) | 33.3% (1/3)[9] | 66.7% (2/3)[9] |
| All Solid Tumors | At least 1 post-treatment tumor assessment (n=23) | 17.4% (4/23)[9] | - |
Data as of January 12, 2024.[9] DCR includes complete response, partial response, and stable disease.
Table 2: Proleukin (Aldesleukin) Efficacy Data (Pivotal Trials)
| Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Metastatic Renal Cell Carcinoma | (n=255) | 15%[10] | 7%[10] |
| Metastatic Melanoma | (n=270) | 16%[10] | 6%[10] |
Data from 7 and 8 clinical studies for RCC and Melanoma, respectively.[10]
Pharmacodynamic Effects
A key differentiator is the cellular response to each agent. GI-102 is designed to selectively expand effector immune cells.
Table 3: Peripheral Immune Cell Expansion
| Agent | Cell Type | Fold Change from Baseline |
| GI-102 (0.24 mg/kg) | Lymphocytes | 4.4x[2] |
| CD8+ T cells | 3.9x[2] | |
| NK cells | 20.4x[2] | |
| Regulatory T cells (Tregs) | No meaningful increase[2] | |
| Proleukin | CD8+ T cells & NK cells | Proliferation induced[11] |
| Regulatory T cells (Tregs) | Expansion induced[11] |
Safety and Tolerability
Proleukin is known for severe, life-threatening toxicities that require administration in a hospital setting, often in an intensive care unit.[12] In contrast, early data from the GI-102 trial suggests a more manageable safety profile.
Table 4: Key Safety Findings
| Parameter | GI-102 (Phase 1/2a Data, n=32) | Proleukin (Pivotal Trials, n=525) |
| Most Common TRAEs (≥10%) | Pyrexia (43.8%), Chills (34.4%)[2] | Hypotension (71%), Diarrhea (67%), Oliguria (63%), Chills (52%), Vomiting (50%) |
| Grade ≥3 TRAEs | 15.6% (5 patients)[2] | Not explicitly reported in this format, but severe toxicities are common. |
| TRAEs leading to Discontinuation | 0%[2] | >90% of patients had doses withheld for adverse reactions.[12] |
| Treatment-Related Deaths | 0% (as of Jan 2024)[2] | 4% (Metastatic RCC), 2% (Metastatic Melanoma)[12] |
TRAEs: Treatment-Related Adverse Events
Experimental Protocols
GI-102: NCT05824975 Clinical Trial Workflow
The ongoing first-in-human trial for GI-102 is a Phase 1/2a, open-label, multicenter study.[1]
-
Study Design: The trial consists of two main parts: a dose-escalation phase and a dose-expansion phase.[1]
-
Dose Escalation: Employs a conventional 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). Patients with advanced or metastatic solid tumors are enrolled in cohorts receiving escalating doses of GI-102.[1][2]
-
Dose Expansion: Once the RP2D is determined, additional patients, including cohorts specifically for renal cell carcinoma and melanoma, are enrolled to further evaluate safety, tolerability, and anti-tumor activity.[1]
-
-
Administration: GI-102 is administered as an intravenous (IV) infusion every three weeks (Q3W).[2][13]
-
Key Assessments:
-
Safety: Monitored via adverse event reporting according to CTCAE. Dose-limiting toxicities (DLTs) are assessed in the dose-escalation phase.[2]
-
Efficacy: Tumor responses are assessed every 6 weeks using RECIST v1.1 criteria.[2]
-
Pharmacokinetics (PK) & Pharmacodynamics (PD): Blood samples are collected to analyze drug concentration and to monitor the expansion of peripheral immune cell subsets (e.g., CD8+ T cells, NK cells, Tregs).[2]
-
Proleukin (Aldesleukin): Standard High-Dose Regimen Protocol
The pivotal trials for Proleukin in metastatic melanoma and renal cell carcinoma utilized a standard high-dose regimen.[10]
-
Study Design: Multiple single-arm, multicenter studies were conducted.[10] Patients generally had an ECOG performance status of 0 or 1 and normal organ function.[12]
-
Administration: Proleukin was administered at a dose of 600,000 or 720,000 IU/kg via a 15-minute intravenous infusion every 8 hours for a maximum of 14 doses over 5 days.[10]
-
Treatment Course: This 5-day treatment cycle was followed by a 5 to 9-day rest period. A second identical cycle was then administered. These two cycles constituted one course of therapy. Courses could be repeated every 6 to 12 weeks in patients with stable or responding disease.[10]
-
Dose Modification: Doses were frequently withheld or delayed based on the severity of observed toxicities.[10]
-
Key Assessments:
-
Efficacy: Objective response rate was the primary endpoint, assessed by standard criteria of the time.
-
Safety: Patients required intensive monitoring in a hospital setting due to the high incidence of severe adverse events.[12]
-
Conclusion
GI-102 represents a rationally designed evolution of IL-2 therapy, aiming to uncouple the potent anti-tumor effects from the severe toxicities and non-specific activation associated with Proleukin. Its dual mechanism of targeting immune cells via CD80 and selectively activating IL-2Rβγ is supported by preclinical and early clinical pharmacodynamic data. Preliminary efficacy results in heavily pre-treated patients are encouraging. Proleukin remains an approved therapy that can induce durable, complete responses in a small subset of patients with metastatic melanoma and renal cell carcinoma, but its use is limited by a significant toxicity burden.[10] Further data from the ongoing GI-102 clinical trials will be critical to fully define its therapeutic potential and comparative standing.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. mskcc.org [mskcc.org]
- 4. Interleukin IL-2 (Aldesleukin) Proleukin Overview for Melanoma Treatment - MRA [curemelanoma.org]
- 5. Interleukin-2 (IL-2, Aldesleukin, T cell growth factor, lymphokine) | BioVendor R&D [biovendor.com]
- 6. What is the mechanism of Aldesleukin? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Facebook [cancer.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovance.com [iovance.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of GI-102 and Other IL-2 Variant Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (B1167480) (IL-2) has long been a cytokine of interest in cancer immunotherapy due to its potent ability to stimulate the proliferation and activation of cytotoxic immune cells. However, the therapeutic window of wild-type IL-2 (aldesleukin, Proleukin) is limited by severe toxicities and its dual role in promoting both anti-tumor effector T cells and immunosuppressive regulatory T cells (Tregs). This has spurred the development of a new generation of IL-2 variant immunotherapies engineered to preferentially activate effector cells while minimizing Treg stimulation. This guide provides a comparative overview of GI-102, a novel IL-2 variant, and other prominent IL-2-based therapies in clinical development, including bempegaldesleukin, nemvaleukin alfa, and THOR-707.
Mechanism of Action: A Shared Goal with Diverse Strategies
The primary objective of these next-generation IL-2 therapies is to bias the signaling towards the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is predominantly expressed on CD8+ T cells and Natural Killer (NK) cells, while avoiding the high-affinity IL-2 receptor alpha (IL-2Rα or CD25) subunit, which is constitutively expressed at high levels on Tregs.[1]
GI-102 is a bispecific fusion protein composed of the extracellular domain of CD80 and a mutated IL-2 variant (IL2v3), linked to an IgG4 Fc domain.[2][3] This design incorporates a dual mechanism of action. The IL-2v3 component has an abolished affinity for IL-2Rα, thereby preventing the expansion and activation of Tregs.[4][5][6] Concurrently, it maintains the ability to bind to the IL-2Rβγ complex, leading to the desired proliferation and activation of CD8+ T cells and NK cells.[3] The CD80 moiety further contributes to the anti-tumor response by blocking the inhibitory CTLA-4 checkpoint on T cells.[4]
Bempegaldesleukin (NKTR-214) is a prodrug of IL-2 that is chemically modified by the attachment of multiple releasable polyethylene (B3416737) glycol (PEG) chains.[7][8] These PEG chains sterically hinder the binding of IL-2 to the IL-2Rα subunit.[7][9] Upon administration, the PEG chains are gradually cleaved in the tumor microenvironment, leading to a sustained release of active IL-2 with preferential activity through the IL-2Rβγ pathway.[7]
Nemvaleukin alfa (ALKS 4230) is an engineered fusion protein composed of a circularly permuted IL-2 and the extracellular domain of IL-2Rα.[10][11][12][13] This unique configuration is designed to selectively bind to the intermediate-affinity IL-2Rβγ complex, as the fused IL-2Rα domain effectively blocks its own interaction with CD25 on Tregs.[10][14]
THOR-707 (SAR444245) is a "not-alpha" IL-2 variant created using a synthetic biology platform.[15][16][17][18] It incorporates a novel amino acid at a specific site within the IL-2 molecule, which is then pegylated.[15][18] This precise modification is designed to completely block binding to IL-2Rα while preserving near-native affinity for the IL-2Rβγ complex, thereby focusing the therapeutic activity on CD8+ T cells and NK cells.[15][17]
Comparative Data Summary
The following tables summarize the available quantitative data for GI-102 and its comparators. It is important to note that direct head-to-head comparative studies are limited in the publicly available literature.
Table 1: Molecular Characteristics and Mechanism of Action
| Feature | GI-102 | Bempegaldesleukin (NKTR-214) | Nemvaleukin alfa (ALKS 4230) | THOR-707 (SAR444245) |
| Molecular Structure | CD80-IL2v3 bispecific fusion protein with IgG4 Fc | PEGylated recombinant human IL-2 (prodrug) | Circularly permuted IL-2 fused to IL-2Rα | Site-specifically PEGylated IL-2 variant with a novel amino acid |
| Strategy to Reduce IL-2Rα Binding | Mutation in IL-2 (IL2v3) to abolish affinity | Steric hindrance from multiple releasable PEG chains | Fused IL-2Rα domain blocks interaction with cell-surface IL-2Rα | Site-specific PEGylation at the IL-2Rα binding interface |
| Primary Target Cells | CD8+ T cells, NK cells | CD8+ T cells, NK cells | CD8+ T cells, NK cells | CD8+ T cells, NK cells |
| Additional Mechanism | CTLA-4 blockade by CD80 moiety | Sustained release of active IL-2 | N/A | Extended half-life due to PEGylation |
Table 2: Receptor Binding Affinity (Kd)
| Molecule | IL-2Rα (CD25) Affinity (Kd) | IL-2Rβγ Affinity (Kd) |
| GI-102 | Abolished/No binding[3][4][5] | Maintained affinity[4] |
| Bempegaldesleukin | Reduced affinity[7][9] | Preferential binding[8][9] |
| Nemvaleukin alfa | Sterically occluded from binding[10][14] | Selective binding[14][19] |
| THOR-707 | No engagement/Lacks binding affinity[15][16][17][18] | Near-native binding affinity[15][17] |
Note: Precise Kd values for GI-102 are not publicly available. The available literature consistently states that the affinity for IL-2Rα is abolished.
Table 3: Preclinical and Clinical Efficacy Highlights
| Therapy | Indication(s) | Key Efficacy Data |
| GI-102 | Advanced Solid Tumors | Phase 1/2a (monotherapy): ORR of 18% and DCR of 64% in ICB-refractory patients.[6] In combination with pembrolizumab (B1139204), ORR of 40% and DCR of 70%.[6] |
| Bempegaldesleukin | Metastatic Melanoma, Renal Cell Carcinoma | Phase 3 (PIVOT IO 001, with nivolumab): Did not meet primary endpoints of improved ORR, PFS, and OS compared to nivolumab (B1139203) alone in melanoma.[8] |
| Nemvaleukin alfa | Advanced Solid Tumors | ARTISTRY-1 (monotherapy): ORR of 8.7% in melanoma and 18.2% in RCC.[14] ARTISTRY-1 (with pembrolizumab): ORR of 16.1% across various solid tumors.[14] |
| THOR-707 | Advanced/Metastatic Solid Tumors | Phase 1/2 (monotherapy): Showed durable pharmacodynamic responses and anti-tumor activity in preclinical models.[20] Early clinical data show expansion of CD8+ T and NK cells with minimal Treg increase.[17] |
Signaling Pathways and Experimental Workflows
IL-2 Receptor Signaling Pathways
The following diagram illustrates the differential signaling of wild-type IL-2 versus a "not-alpha" IL-2 variant like GI-102.
Differential signaling of wild-type IL-2 versus GI-102.
General Experimental Workflow for Preclinical Efficacy Assessment
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of IL-2 variant immunotherapies in preclinical tumor models.
Preclinical in vivo efficacy workflow.
Experimental Protocols
Detailed experimental protocols for GI-102 are not extensively published. However, based on the available literature for GI-102 and other IL-2 variants, the following are summaries of methodologies for key experiments.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Syngeneic mouse models (e.g., CT26 colon carcinoma, B16F10 melanoma) are commonly used to evaluate immunotherapies in the context of a competent immune system.[21][22] Humanized mouse models, engrafted with human immune cells, can also be employed to assess therapies targeting human-specific molecules.[21][23]
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously or orthotopically into the mice.[22]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive intravenous or subcutaneous injections of the IL-2 variant, a comparator, or a vehicle control at specified doses and schedules.[4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers.[4] At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Survival is also a key endpoint.
-
Immunophenotyping: Tumors and spleens are often harvested for analysis of immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) by flow cytometry to understand the mechanism of action.[24][25]
T Cell Proliferation Assays
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients.[26]
-
Labeling: T cells are often labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[27][28] With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.[28]
-
Stimulation: The labeled cells are cultured in the presence of various concentrations of the IL-2 variant, a control (e.g., wild-type IL-2), or media alone.[26]
-
Analysis: After a period of incubation (typically 3-5 days), the cells are harvested and analyzed by flow cytometry to measure the dilution of the fluorescent dye, which corresponds to the degree of T cell proliferation.[26][27]
Flow Cytometry for Treg Analysis
-
Sample Collection: Whole blood, PBMCs, or single-cell suspensions from tumor tissue are collected.[24][29]
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify T cell subsets. A common panel for Treg identification includes antibodies against CD3, CD4, CD25, and CD127.[24][25] Intracellular staining for the transcription factor FoxP3 is also crucial for definitive Treg identification.[24][29]
-
Gating Strategy: A sequential gating strategy is employed. For example, lymphocytes are first identified based on forward and side scatter, followed by gating on CD3+ T cells, then CD4+ helper T cells. Within the CD4+ population, Tregs are typically identified as CD25high and CD127low/-, and confirmed by FoxP3 expression.[24][25]
-
Analysis: The percentage of Tregs within the CD4+ T cell population is quantified for each treatment group to assess the impact of the IL-2 variant on Treg expansion.[29]
Conclusion
GI-102 represents a promising next-generation IL-2 immunotherapy with a dual mechanism of action that differentiates it from other IL-2 variants. By combining a "not-alpha" IL-2 variant with a CTLA-4 blocking CD80 moiety, GI-102 aims to robustly activate anti-tumor immunity while simultaneously mitigating immunosuppressive signals. While direct comparative data with other IL-2 variants are still emerging, the initial clinical results for GI-102 in heavily pretreated patient populations are encouraging. Further clinical development and head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety of GI-102 relative to other novel IL-2 immunotherapies. The data presented in this guide provide a foundational understanding for researchers and drug development professionals to evaluate the potential of GI-102 in the evolving landscape of cancer immunotherapy.
References
- 1. A bispecific antibody agonist of the IL-2 heterodimeric receptor preferentially promotes in vivo expansion of CD8 and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. kddf.org [kddf.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]
- 7. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nemvaleukin alfa, a modified interleukin-2 cytokine, as monotherapy and with pembrolizumab in patients with advanced solid tumors (ARTISTRY-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkermes Receives FDA Fast Track Designation for Nemvaleukin Alfa for the Treatment of Mucosal Melanoma | Alkermes plc [investor.alkermes.com]
- 12. Alkermes Receives FDA Fast Track Designation for Nemvaleukin Alfa for the Treatment of Mucosal Melanoma | Alkermes plc [investor.alkermes.com]
- 13. Alkermes Presents New Nemvaleukin Alfa Monotherapy Data at the American Society of Clinical Oncology Genitourinary Cancers Symposium | Alkermes plc [investor.alkermes.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements of Common Gamma-Chain Family Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. content.noblelifesci.com [content.noblelifesci.com]
- 23. Patient‐derived preclinical models to develop immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotium.com [biotium.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. stemcell.com [stemcell.com]
Preclinical Data Showcase GI-102's Potent Anti-Tumor Activity and Favorable Immune Modulation Compared to Other Immunotherapies
For Immediate Release
A comprehensive analysis of preclinical data reveals that GI-102, a novel CD80-IL2v3 fusion protein, demonstrates significant anti-tumor efficacy and a distinct immunological mechanism of action that positions it as a promising candidate in the landscape of cancer immunotherapy. In direct comparisons, GI-102 exhibits superior tumor control and a more favorable immune cell activation profile than traditional interleukin-2 (B1167480) (IL-2) therapy and shows potential for synergistic effects when combined with other immunotherapies. This guide provides a detailed comparison of GI-102 with other immunotherapeutic agents, supported by experimental data for researchers, scientists, and drug development professionals.
Superior Anti-Tumor Efficacy and Immune Cell Modulation
Preclinical studies in syngeneic mouse models have consistently demonstrated the potent anti-tumor activity of GI-102. In the EMT6 breast cancer model, treatment with GI-102 resulted in a significant reduction in tumor volume compared to both vehicle control and Proleukin® (recombinant human IL-2).[1] This enhanced efficacy is attributed to GI-102's unique bifunctional design.
The CD80 component of GI-102 targets and blocks the CTLA-4 inhibitory receptor, a critical immune checkpoint.[1] The IL-2 variant (IL2v3) component is engineered to have no binding affinity for the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs). Instead, it preferentially binds to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic CD8+ T cells and Natural Killer (NK) cells.[1]
This selective activation leads to a robust expansion of anti-tumor effector cells within the tumor microenvironment (TME). Analysis of tumor-infiltrating lymphocytes (TILs) in the EMT6 model revealed that GI-102 induced a significant increase in both CD8+ T cells and NK cells.[1] Crucially, and in stark contrast to Proleukin®, GI-102 did not lead to an expansion of the immunosuppressive Treg population.[1] This targeted approach mitigates a key mechanism of immune evasion and enhances the overall anti-tumor immune response.
Further preclinical evidence in a liver cancer model showed that GI-102 monotherapy led to complete tumor regression in 60% of the treated mice.[2][3]
Comparative Preclinical Efficacy of GI-102
| Treatment Group | Tumor Model | Key Efficacy Readout | Finding |
| GI-102 | EMT6 Syngeneic (Breast Cancer) | Tumor Volume | Significantly reduced compared to vehicle and Proleukin®.[1] |
| EMT6 Syngeneic (Breast Cancer) | CD8+ T cell infiltration | Robust expansion in the TME.[1] | |
| EMT6 Syngeneic (Breast Cancer) | NK cell infiltration | Robust expansion in the TME.[1] | |
| EMT6 Syngeneic (Breast Cancer) | Treg cell infiltration | No significant expansion compared to Proleukin®.[1] | |
| Liver Cancer Model | Tumor Regression | 60% complete tumor regression with monotherapy.[2][3] | |
| Proleukin® | EMT6 Syngeneic (Breast Cancer) | Tumor Volume | Less effective at reducing tumor volume compared to GI-102. |
| EMT6 Syngeneic (Breast Cancer) | Treg cell infiltration | Expansion of Treg population in the TME.[1] |
Favorable Pharmacodynamic Profile in Non-Human Primates
Studies in Cynomolgus monkeys have corroborated the immune-stimulating effects of GI-102 observed in murine models. Intravenous administration of GI-102 resulted in a robust and dose-dependent expansion of total lymphocytes, CD8+ T cells, and NK cells, without significant toxicities.[4] This demonstrates a favorable pharmacodynamic profile and supports the translation of GI-102 into clinical settings.
Lymphocyte Expansion in Cynomolgus Monkeys with GI-102
| Cell Type | Fold Expansion |
| Total Lymphocytes | 21.5-fold |
| CD8+ T Cells | 39.6-fold |
| NK Cells | 22-fold |
Data from a study with GI-102 administered at 2.5 mg/kg.[4]
Mechanism of Action and Signaling Pathway
GI-102's dual mechanism of action is a key differentiator from other immunotherapies. By combining CTLA-4 blockade with selective IL-2 pathway activation, it simultaneously removes an inhibitory signal and provides a potent stimulatory signal to anti-tumor effector cells.
The IL-2v3 component of GI-102 activates the JAK-STAT signaling pathway upon binding to the IL-2Rβγ complex. This leads to the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and cytotoxic function of CD8+ T cells and NK cells.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. GI Innovation Announces Clinical Trial Collaboration for GI-102 with KEYTRUDA in Resistant Liver Cancer, Melanoma, and Renal Cell Carcinoma [synapse.patsnap.com]
- 3. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Jak/STAT proteins involved in signal transduction pathway mediated by receptor for interleukin 2 in malignant T lymphocytes derived from cutaneous anaplastic large T-cell lymphoma and Sezary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
GI-102 Demonstrates Promising Efficacy in Patients Refractory to PD-1/PD-L1 Therapy
For Immediate Release
December 10, 2025 – Researchers and drug development professionals are closely monitoring the clinical progress of GI-102, a novel immunocytokine, which has shown meaningful anti-tumor activity in patients with advanced solid tumors who have previously failed treatment with PD-1/PD-L1 checkpoint inhibitors. Preliminary data from the ongoing Phase 1/2a clinical trial (NCT05824975) suggests that GI-102 could offer a new therapeutic option for this challenging patient population.
GI-102 is a first-in-class bifunctional fusion protein composed of the extracellular domain of CD80 and an engineered IL-2 variant (IL-2v3). This design allows for a dual mechanism of action aimed at reinvigorating the anti-tumor immune response. The CD80 component targets CTLA-4, a well-established inhibitory checkpoint on T cells, while the IL-2v3 moiety is designed to preferentially bind to the IL-2Rβγ complex, which is expressed on cytotoxic CD8+ T cells and Natural Killer (NK) cells, thereby promoting their proliferation and activation. Notably, the IL-2v3 has a blunted affinity for the IL-2Rα subunit (CD25), which is highly expressed on immunosuppressive regulatory T cells (Tregs), thus minimizing their expansion.
Clinical Efficacy in PD-1/PD-L1 Experienced Patients
The open-label, multicenter, dose-escalation and expansion study (NCT05824975) has provided initial encouraging results for GI-102 as a monotherapy. In a cohort of patients with metastatic melanoma who had prior exposure to immune checkpoint blockade (ICB), GI-102 demonstrated an overall response rate (ORR) of 42.9% (3 out of 7 patients) and a disease control rate (DCR) of 85.7% (6 out of 7 patients).[1] These responses included three confirmed partial responses.[1] Across all tumor types in the trial for patients who had at least one post-treatment tumor assessment, the objective response rate was 17.4% (4 out of 23 patients).[1] A significant portion of the trial participants (68.8%) had previously received ICB.[1][2]
Comparison with Alternative Therapies
The efficacy of GI-102 in the post-PD-1/PD-L1 setting compares favorably with other established and emerging therapies for this patient population. The following tables provide a comparative overview of GI-102's performance against alternative treatments in PD-1/PD-L1 refractory metastatic melanoma.
| Therapeutic Agent | Mechanism of Action | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| GI-102 | CD80-IL2v3 Fusion Protein (CTLA-4 blockade and IL-2 pathway stimulation) | Metastatic Melanoma (post-ICB) | 42.9% (3/7) | 85.7% (6/7) | [1] |
| Ipilimumab | CTLA-4 Inhibitor | Metastatic Melanoma (post-PD-1) | 10-20% | 42% | [3] |
| Ipilimumab + Pembrolizumab | CTLA-4 Inhibitor + PD-1 Inhibitor | Advanced Melanoma (refractory to anti-PD-1/L1) | 29% | - | [4][5] |
| Nivolumab + Relatlimab | PD-1 Inhibitor + LAG-3 Inhibitor | Advanced Melanoma (progressed on anti-PD-1/L1) | 11.5% - 12.0% | 49% | [6][7] |
| Adoptive Cell Therapy (TILs) | Infusion of autologous tumor-infiltrating lymphocytes | Metastatic Melanoma (progressed on anti-PD-1) | 49% | - | [8] |
Pharmacodynamic Effects of GI-102
Consistent with its proposed mechanism of action, GI-102 treatment has been shown to induce robust expansion of key anti-tumor immune cells. At a dose of 0.24 mg/kg, GI-102 led to a significant increase in peripheral lymphocytes, CD8+ T cells (both effector and memory phenotypes), and NK cells, with fold changes from baseline as detailed in the table below. Importantly, there was no meaningful increase in regulatory T cells.[1][2][9]
| Cell Type | Fold Change from Baseline (Median [Range]) |
| Peripheral Lymphocytes | 4.4 [2.1 - 9.6] |
| CD8+ T Cells | 3.9 [2.0 - 5.7] |
| NK Cells | 20.4 [9.5 - 32.6] |
Experimental Protocols
GI-102 Phase 1/2a Study (NCT05824975)
-
Study Design: This is an ongoing, open-label, multicenter, dose-escalation (3+3 design) and expansion study.[1][2]
-
Patient Population: Patients with advanced or metastatic solid tumors who have failed standard of care therapies. A significant proportion of enrolled patients had prior exposure to immune checkpoint inhibitors.[1][2]
-
Intervention: GI-102 was administered intravenously every 3 weeks.[1][2]
-
Dose Levels: The dose-escalation phase included cohorts at 0.06 mg/kg, 0.12 mg/kg, 0.24 mg/kg, and 0.45 mg/kg.[1][2]
-
Primary Objectives: To assess the safety and tolerability of GI-102 and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[10]
-
Secondary Objectives: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of GI-102, and to assess its anti-tumor activity.[10]
-
Tumor Assessment: Disease was assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][2]
-
Pharmacodynamic Analysis: Peripheral blood samples were collected to analyze changes in lymphocyte populations, including CD8+ T cells and NK cells, from baseline.[1][2][9]
Visualizing the Mechanism and Workflow
To further elucidate the therapeutic strategy of GI-102, the following diagrams illustrate its signaling pathway and the experimental workflow of the NCT05824975 clinical trial.
Caption: Mechanism of Action of GI-102.
Caption: GI-102 Phase 1/2a Clinical Trial Workflow.
References
- 1. The Latest Option: Nivolumab and Relatlimab in Advanced Melanoma | springermedizin.de [springermedizin.de]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Utility of ipilimumab in melanoma patients who progress on anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responses to Pembrolizumab and Ipilimumab After Anti–PD-1/L1 Failure in Advanced Melanoma - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GI-102 and Traditional Cytokine Therapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the quest for agents that can potently stimulate an anti-tumor immune response while mitigating severe toxicities is paramount. This guide provides a detailed, data-driven comparison between GI-102, a novel investigational immunocytokine, and traditional cytokine therapies, exemplified by high-dose recombinant interleukin-2 (B1167480) (IL-2), also known as aldesleukin (Proleukin®).
Executive Summary
GI-102 is a bispecific fusion protein engineered to overcome the limitations of traditional high-dose IL-2 therapy. It combines a variant of IL-2 (IL-2v3) with the extracellular domain of CD80. This design aims to selectively activate and expand cytotoxic CD8+ T cells and Natural Killer (NK) cells without significantly stimulating immunosuppressive regulatory T cells (Tregs). Furthermore, the CD80 component targets the therapy to the tumor microenvironment and provides a CTLA-4 checkpoint blockade effect. In contrast, traditional high-dose IL-2, while demonstrating durable responses in a subset of patients with metastatic melanoma and renal cell carcinoma, is associated with severe, life-threatening toxicities and a less favorable therapeutic window due to its non-specific activation of various immune cell populations, including Tregs.
Mechanism of Action: A Tale of Two Cytokines
The fundamental difference between GI-102 and traditional IL-2 lies in their molecular design and resulting biological activity.
Traditional High-Dose IL-2 (Aldesleukin)
Aldesleukin is a recombinant form of the endogenous cytokine IL-2. It binds to the IL-2 receptor (IL-2R), which exists in a trimeric form (α, β, γ chains) on regulatory T cells (Tregs) and activated effector T cells, and a dimeric form (β, γ chains) on naive T cells and NK cells. The high-affinity trimeric receptor on Tregs leads to their potent activation and expansion, which can dampen the anti-tumor immune response.[1] While high-dose IL-2 also activates and expands cytotoxic CD8+ T cells and NK cells, this dual action limits its therapeutic efficacy and contributes to a complex and often unfavorable side effect profile.[2][3][4][5]
GI-102
GI-102 is a novel immunocytokine, GI-102 (CD80-IL2v3), designed to direct an IL-2 variant to immune and tumor cells.[6][7] Its mechanism is twofold:
-
Selective IL-2Rβγ Activation : The IL-2 variant (IL-2v3) component of GI-102 has been engineered to have a significantly reduced affinity for the IL-2Rα chain (CD25), which is highly expressed on Tregs.[6][7][8][9][10][11] By preferentially binding to the intermediate-affinity IL-2Rβγ complex, GI-102 selectively stimulates the proliferation and activation of CD8+ effector T cells and NK cells, while minimizing the expansion of immunosuppressive Tregs.[6][7][8][11]
-
Targeted CTLA-4 Blockade : The CD80 component of GI-102 binds to its natural ligands, CD28 and CTLA-4. Binding to CD28 on T cells can provide a co-stimulatory signal, while the binding and blocking of CTLA-4, a key immune checkpoint receptor highly expressed on Tregs, further inhibits their immunosuppressive function.[8][11][12] This dual mechanism aims to create a more robust and targeted anti-tumor immune response.
The following diagram illustrates the distinct signaling pathways of traditional IL-2 and GI-102.
Preclinical Data: Head-to-Head Performance
Preclinical studies in both syngeneic mouse models and non-human primates (NHPs) have demonstrated the differential effects of GI-102 and traditional IL-2 (Proleukin®).
In Vivo Efficacy in Syngeneic Mouse Model
In the EMT6 syngeneic mouse model of breast cancer, GI-102 demonstrated superior anti-tumor efficacy compared to both vehicle control and Proleukin®.[9][13] Analysis of the tumor microenvironment revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells.[9][13] Critically, and in stark contrast to Proleukin®, GI-102 did not lead to an expansion of the Treg population within the tumor.[9][13]
Pharmacodynamics in Non-Human Primates
Studies in Cynomolgus monkeys further support the selective mechanism of GI-102. Intravenous administration of GI-102 resulted in a robust and dose-dependent expansion of total lymphocytes, with a marked increase in CD8+ T cells (up to 39.6-fold) and NK cells (up to 22-fold) at a dose of 2.5 mg/kg.[8] Importantly, these effects were observed without significant toxicities.[8] A similar pattern of preferential CD8+ T and NK cell expansion, without a concomitant increase in Tregs, was observed in NHPs administered GI-102, distinguishing it from the effects of Proleukin®.[9][13]
| Parameter | GI-102 | Traditional IL-2 (Proleukin®) |
| CD8+ T Cell Expansion | Robust Expansion[8][9] | Expansion[2][4][5] |
| NK Cell Expansion | Robust Expansion[8][9] | Expansion[2][4][5] |
| Treg Expansion | No significant expansion[8][9] | Significant Expansion[1] |
| Anti-Tumor Efficacy (EMT6 Model) | Significant tumor volume reduction[9][13] | Less effective than GI-102[9][13] |
| Safety in NHPs | No significant toxicities reported[8] | Associated with severe toxicities[5][14][15][16][17][18][19][20] |
Clinical Data: A New Paradigm in Safety and Efficacy
The clinical development of GI-102 is ongoing in a Phase 1/2a study (NCT05824975) in patients with advanced or metastatic solid tumors.[6][7][21] The initial results from the dose-escalation phase suggest a favorable safety profile and promising anti-tumor activity, particularly when compared to the well-documented toxicities of high-dose IL-2.
Safety Profile
High-dose IL-2 therapy is notoriously difficult to manage, with a high incidence of severe adverse events requiring intensive care. The most significant of these is capillary leak syndrome, which can lead to life-threatening hypotension and organ failure.[5][14][15][16][17][18][19][20] In contrast, GI-102 has been well-tolerated up to the highest dose tested in the dose-escalation phase (0.45 mg/kg every 3 weeks).[6][21] The most common treatment-related adverse events (TRAEs) were pyrexia and chills, with a low incidence of Grade ≥3 TRAEs and no treatment discontinuations due to adverse events reported in the initial cohorts.[6][7][21]
| Adverse Event | GI-102 (Phase 1/2a)[7][21] | High-Dose IL-2 (Aldesleukin)[18] |
| Pyrexia (Fever) | 43.8% (≥10% TRAEs) | 29% (severe 1%) |
| Chills | 34.4% (≥10% TRAEs) | 52% |
| Grade ≥3 TRAEs | 15.6% | High incidence of severe AEs |
| Hypotension | Not reported as a common TRAE | 71% (severe 3%) |
| Capillary Leak Syndrome | Not reported | Common and dose-limiting |
| Discontinuation due to AEs | 0% | >90% of patients had doses withheld for toxicity[14] |
Clinical Efficacy
High-dose IL-2 has demonstrated durable complete responses in a small subset of patients with metastatic melanoma and renal cell carcinoma.[3] However, the overall response rates are modest. In its Phase 1/2a trial, GI-102 has shown encouraging monotherapy activity in heavily pre-treated patients. Notably, in patients with metastatic melanoma who had previously failed immune checkpoint blockade, the overall response rate (ORR) was 42.9% (3 out of 7 patients), with a disease control rate (DCR) of 85.7% (6 out of 7 patients).[7][21]
Pharmacodynamic analyses from the clinical trial confirm the mechanism of action observed in preclinical studies. At a dose of 0.24 mg/kg, GI-102 resulted in a significant expansion of peripheral lymphocytes, CD8+ T cells (3.9-fold), and NK cells (20.4-fold), with no meaningful increase in Tregs.[6][7][21]
Experimental Protocols
Preclinical Evaluation in EMT6 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and characterize the tumor-infiltrating lymphocyte (TIL) populations following treatment with GI-102 compared to traditional IL-2.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks of age.
-
Tumor Cell Line: EMT6 murine mammary carcinoma cells.
-
Tumor Implantation: 1 x 10^6 EMT6 cells are implanted subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
GI-102 (specified dose and schedule)
-
Proleukin® (aldesleukin) (specified dose and schedule)
-
-
Efficacy Assessment: Tumor volume is measured bi-weekly using calipers. Animal body weight is monitored as a measure of toxicity.
-
TIL Analysis: At the end of the study, tumors are harvested, and single-cell suspensions are prepared by mechanical and enzymatic digestion. TIL populations (CD8+ T cells, NK cells, Tregs) are quantified by multi-color flow cytometry using specific antibody panels.
Pharmacodynamic Assessment in Non-Human Primates
Objective: To assess the pharmacodynamic effects of GI-102 on peripheral lymphocyte populations.
Methodology:
-
Animal Model: Naive Cynomolgus monkeys.
-
Treatment: Intravenous administration of single or multiple doses of GI-102 or vehicle control.
-
Sample Collection: Peripheral blood samples are collected at baseline and at multiple time points post-administration.
-
Lymphocyte Analysis: Peripheral blood mononuclear cells (PBMCs) are isolated, and lymphocyte subsets (total lymphocytes, CD8+ T cells, NK cells, Tregs) are quantified using multi-color flow cytometry with a validated antibody panel.
Clinical Trial Protocol (NCT05824975)
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 in patients with advanced solid tumors.
Study Design: A Phase 1/2a, open-label, dose-escalation and expansion study.
Key Methodologies:
-
Dose Escalation: A standard 3+3 design is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Administration: GI-102 is administered as an intravenous infusion every 3 weeks.
-
Safety Assessment: Adverse events are monitored and graded according to CTCAE criteria.
-
Efficacy Assessment: Tumor responses are evaluated every 6 weeks using RECIST v1.1 criteria.
-
Pharmacodynamic Assessment: Peripheral blood is collected to analyze changes in lymphocyte populations (CD8+ T cells, NK cells, Tregs) via flow cytometry.
Conclusion
GI-102 represents a rationally designed next-generation cytokine therapy that leverages a deep understanding of IL-2 biology to uncouple the desired anti-tumor effects from the detrimental expansion of regulatory T cells. Preclinical and early clinical data strongly suggest that GI-102 has the potential to offer a significantly improved therapeutic window compared to traditional high-dose IL-2 therapy. Its dual mechanism of selective CD8+ T cell and NK cell activation, combined with CTLA-4 blockade, holds promise for enhanced efficacy and a more manageable safety profile for patients with advanced cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GI-102 in the evolving landscape of cancer immunotherapy.
References
- 1. Development of a nonhuman primate challenge model to evaluate CD8+ T cell responses to an adenovirus-based vaccine expressing SIV proteins upon repeat-dose treatment with checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldesleukin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. proleukin.com [proleukin.com]
- 5. Abstract Titles and Publications - SITC 2022 [sitcancer.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Pharmacokinetics and pharmacodynamics of the cytolytic anti‐CD38 human monoclonal antibody TAK‐079 in monkey – model assisted preparation for the first in human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. iovance.com [iovance.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. assets.hpra.ie [assets.hpra.ie]
- 18. bccancer.bc.ca [bccancer.bc.ca]
- 19. SITC 2023: A first-in-human, open-label, multicenter, phase 1/2a, dose escalation and expansion study of GI-102, a novel immunocytokine combining CD80-IL2v3, in patients with advanced or metastatic solid tumors [clin.larvol.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.stemcell.com [cdn.stemcell.com]
GI-102: A Comparative Analysis of its Enhanced Safety Profile in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of GI-102, a novel CD80-IL2v3 bispecific fusion protein, with other immunotherapeutic alternatives for the treatment of advanced solid tumors. Experimental data and detailed methodologies are presented to support the validation of GI-102's enhanced safety profile.
Executive Summary
GI-102 is a next-generation immunocytokine designed to selectively activate and expand cytotoxic CD8+ T cells and Natural Killer (NK) cells while minimizing the stimulation of regulatory T cells (Tregs), a key factor in mitigating immune-related adverse events (irAEs).[1][2][3] By combining a high-affinity CD80 domain that blocks the CTLA-4 checkpoint with a modified Interleukin-2 (IL-2) variant that has a reduced affinity for the IL-2Rα chain (CD25) predominantly expressed on Tregs, GI-102 offers a promising safety advantage over existing immunotherapies.[1][2][3] This guide will delve into the comparative safety data, the underlying mechanisms contributing to this improved profile, and the experimental protocols used for its evaluation.
Comparative Safety Profile of GI-102 and Alternatives
The following table summarizes the key safety findings for GI-102 from its Phase 1/2a clinical trial (NCT05824975) and compares them with the established safety profiles of other immunotherapies used in the treatment of solid tumors. Data for competitor agents has been compiled from publicly available clinical trial data and prescribing information.
| Adverse Event (AE) Profile | GI-102 | Pembrolizumab (Anti-PD-1) | Ipilimumab (Anti-CTLA-4) | Proleukin® (Aldesleukin/High-Dose IL-2) |
| Common Treatment-Related AEs (TRAEs) | Pyrexia (43.8%), Chills (34.4%)[3] | Fatigue, musculoskeletal pain, decreased appetite, pruritus, diarrhea, nausea, rash, pyrexia, cough, dyspnea, constipation, pain, and abdominal pain. | Diarrhea, rash, pruritus, fatigue, nausea, vomiting, decreased appetite, abdominal pain. | Hypotension, chills, fever, tachycardia, nausea, vomiting, diarrhea, oliguria/anuria, dyspnea, rash, mental status changes. |
| Grade ≥3 TRAEs | 15.6%[3] | ~9% (significantly lower than conventional treatments). | 25.3%[4] | High incidence, often requiring intensive care management. |
| Dose-Limiting Toxicities (DLTs) | None observed up to 0.45 mg/kg Q3W.[3] | Not typically a primary concern with standard dosing. | Dose-dependent toxicities are a known concern. | Significant and frequent, often leading to dose modification or discontinuation. |
| Treatment Discontinuation due to TRAEs | No patients reported TRAEs leading to discontinuation.[3] | ~5% of patients in clinical trials. | Varies by dose and combination therapy. | >90% of patients had doses withheld for adverse reactions.[5] |
| Immune-Related Adverse Events (irAEs) | Low incidence of severe irAEs reported in early trials. | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis, and skin adverse reactions. | High incidence of irAEs, including colitis, hepatitis, endocrinopathies, and dermatologic toxicities.[4] | Capillary leak syndrome is a major toxicity. |
| Black Box Warnings | None | None | None | Yes, for capillary leak syndrome, neurotoxicity, and risk of infection. |
Experimental Protocols
The validation of GI-102's safety profile is based on a series of preclinical and clinical evaluations. The methodologies for key experiments are detailed below.
Preclinical Toxicology Studies
-
Objective: To determine the potential toxicity of GI-102 in a relevant animal model before human administration.
-
Methodology:
-
Animal Model: Cynomolgus monkeys are often chosen for monoclonal antibody and cytokine-based therapies due to their physiological and immunological similarities to humans.[4]
-
Study Design: A repeat-dose toxicity study is conducted, where animals receive escalating doses of GI-102 intravenously. A control group receives a placebo.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline and at regular intervals to assess a complete blood count, coagulation, and serum chemistry panels (including liver and kidney function markers).
-
Immunophenotyping: Flow cytometry is used to analyze lymphocyte subsets (CD4+, CD8+, NK cells, Treg cells) to assess the on-target and off-target effects on the immune system.
-
Cytokine Release Assays: Serum levels of key cytokines (e.g., IL-6, TNF-α, IFN-γ) are measured to evaluate the potential for cytokine release syndrome.
-
Pathology: At the end of the study, a full necropsy is performed, and tissues are examined histopathologically to identify any organ-specific toxicities.
-
-
In Vitro Cytotoxicity Assays
-
Objective: To assess the direct cytotoxic effects of GI-102 on various cell lines.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines and normal human cells (e.g., peripheral blood mononuclear cells - PBMCs) are used.
-
Assay Principle: Cells are incubated with increasing concentrations of GI-102 for a defined period (e.g., 72 hours).
-
Endpoint Measurement: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining with Flow Cytometry: Uses fluorescent dyes to differentiate between live, apoptotic, and necrotic cells.
-
-
Clinical Trial Safety Monitoring
-
Objective: To continuously monitor and evaluate the safety of GI-102 in human subjects during clinical trials.
-
Methodology:
-
Study Design: A Phase 1 dose-escalation study (e.g., a 3+3 design) is initially conducted to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]
-
Adverse Event (AE) Monitoring and Grading: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[6][7][8] The CTCAE provides a standardized scale for grading the severity of AEs from Grade 1 (mild) to Grade 5 (death).[6][7][8]
-
Data and Safety Monitoring Board (DSMB): An independent DSMB is established to periodically review the safety data and make recommendations regarding the continuation, modification, or termination of the trial.[9][10][11]
-
Safety Assessments:
-
Regular physical examinations and vital sign monitoring.
-
Frequent laboratory tests (hematology, clinical chemistry, urinalysis).
-
Electrocardiograms (ECGs) to monitor for cardiac toxicity.
-
Imaging studies as clinically indicated.
-
Close monitoring for signs and symptoms of immune-related adverse events.
-
-
Visualizing the Enhanced Safety Profile of GI-102
The following diagrams illustrate the proposed mechanism of action of GI-102 that contributes to its enhanced safety profile and the workflow for assessing its safety.
Caption: Mechanism of GI-102's dual action and selective immune activation.
Caption: Workflow for comprehensive safety evaluation of a novel immunotherapy.
Conclusion
The available preclinical and early clinical data for GI-102 suggest a favorable and manageable safety profile, particularly in comparison to high-dose IL-2 therapy and potentially some checkpoint inhibitors. Its mechanism of action, which is designed to selectively activate effector immune cells while sparing regulatory T cells, provides a strong rationale for its enhanced safety. The ongoing and future clinical trials will be crucial in further validating these initial findings and establishing the role of GI-102 in the landscape of cancer immunotherapy. The rigorous safety monitoring protocols in place will continue to ensure patient safety and provide a comprehensive understanding of the risk-benefit profile of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. sctweb.org [sctweb.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
- 10. NINDS Guidelines for Monitoring in Clinical Trials | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 11. Guidance: Data and Safety Monitoring of Clinical Trials Research | Office of the Vice Provost for Research [research.lehigh.edu]
Comparative analysis of IV vs. SC formulations of GI-102
A Comparative Guide to Intravenous (IV) and Subcutaneous (SC) Formulations of GI-102
Introduction
GI-102 is a novel, first-in-class immunocytokine designed for the treatment of advanced or metastatic solid tumors.[1][2] It is a bispecific fusion protein composed of a CD80 ectodomain and an engineered Interleukin-2 variant (IL-2v3) linked to a human IgG4 Fc domain.[3] This design provides a dual mechanism of action: the CD80 component targets the protein to tumor and immune cells and blocks the CTLA-4 checkpoint, while the IL-2v3 moiety selectively stimulates IL-2Rβγ receptors, leading to the robust proliferation and activation of CD8+ T cells and Natural Killer (NK) cells.[1][2][3] Notably, the IL-2 variant has abolished affinity for IL-2Rα, which minimizes the expansion of immunosuppressive regulatory T cells (Tregs).[1][2]
Developed by GI Innovation, GI-102 is being investigated in both intravenous (IV) and subcutaneous (SC) formulations to offer flexibility and potentially improved clinical outcomes.[4][5] The IV formulation is currently in a Phase 1/2a clinical trial (NCT05824975), with preliminary data showing promising anti-tumor activity and a manageable safety profile.[2][3][6] The SC formulation recently entered Phase 1 clinical trials, aiming to enhance patient convenience and potentially improve the therapeutic index.[7][8][9][10]
This guide provides a comparative analysis of the IV and SC formulations of GI-102, based on available preclinical and clinical data.
Mechanism of Action & Signaling Pathway
GI-102 exerts its anti-tumor effect through a coordinated, dual-action mechanism. The CD80 domain binds to CD28 on T cells, providing a costimulatory signal, and simultaneously blocks the inhibitory CTLA-4 pathway. The IL-2v3 component binds to the IL-2Rβγ complex on CD8+ T cells and NK cells, activating the JAK-STAT signaling cascade, which promotes cell survival, proliferation, and cytotoxic activity.
Pharmacokinetic (PK) Profile: IV vs. SC
Direct comparative clinical PK data is not yet publicly available. However, based on typical profiles for monoclonal antibodies and fusion proteins, the following table presents an illustrative comparison of expected pharmacokinetic parameters for GI-102 administered via IV infusion versus SC injection.
| Parameter | IV Formulation (Illustrative) | SC Formulation (Illustrative) | Description |
| Cmax (Maximum Concentration) | High and rapid | Lower and delayed | IV administration leads to immediate high peak concentration in the blood, while SC injection results in a slower absorption from the subcutaneous tissue. |
| Tmax (Time to Cmax) | End of infusion (~2 hrs) | 2 - 8 days | The time to reach maximum concentration is significantly longer for the SC route due to the absorption phase. |
| AUC (Area Under the Curve) | 100% (Reference) | High (e.g., 70-90%) | Represents the total drug exposure over time. The SC route typically has lower total exposure compared to IV for the same dose. |
| Bioavailability (F) | 100% | ~70-90% | The fraction of the administered dose that reaches systemic circulation. By definition, IV bioavailability is 100%. |
| Dosing Frequency | Every 3 weeks (Q3W)[2] | Every 3 weeks (Q3W)[3] | Current clinical trials for both formulations are evaluating a Q3W dosing schedule. |
Pharmacodynamic (PD) Profile
Pharmacodynamic markers for GI-102 include the expansion of key immune cell populations. Preclinical studies in cynomolgus monkeys showed that intravenous administration of GI-102 led to a robust, dose-dependent expansion of total lymphocytes, CD8+ T cells, and NK cells.[1] Clinical data from the IV formulation confirmed this, with a 0.24 mg/kg dose resulting in a significant expansion of peripheral lymphocytes (4.4-fold), CD8+ T cells (3.9-fold), and NK cells (20.4-fold) from baseline, with no meaningful increase in Treg cells.[2]
Preclinical monkey studies also indicated that SC delivery activates immune cells as effectively as IV administration.[9] It is anticipated that the SC formulation will produce a similar, though potentially more sustained, immune activation profile in patients.
Efficacy and Clinical Outcomes
The IV formulation of GI-102 has demonstrated promising monotherapy activity in heavily pre-treated patients with advanced solid tumors.[2]
| Indication | Formulation | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Note |
| All Solid Tumors | IV | 17.4% (4/23 patients) | - | Data from patients with at least one post-treatment tumor assessment.[2] |
| Metastatic Melanoma (Post-ICB) | IV | 42.9% (3/7 patients) | 85.7% (6/7 patients) | Patients had previously experienced immune checkpoint blockade (ICB).[2] |
| Metastatic Melanoma | IV | 30% | - | Mentioned in reports discussing the rationale for the SC formulation trial.[7][8][10] |
| Metastatic Melanoma | SC | Data Not Yet Available | Data Not Yet Available | The Phase 1 trial is ongoing; it is anticipated that the SC route may enhance efficacy.[7][9] |
Safety and Tolerability
Intravenous (IV) Formulation: In the Phase 1/2a dose-escalation study, IV GI-102 was well-tolerated up to the highest dose tested (0.45 mg/kg Q3W) with no dose-limiting toxicities observed.[2]
-
Most Common Treatment-Related Adverse Events (TRAEs): Pyrexia (fever) (43.8%) and chills (34.4%).[2]
-
Severe TRAEs: ≥ Grade 3 TRAEs occurred in 15.6% of patients.[2]
-
Discontinuation: No patients discontinued (B1498344) treatment due to TRAEs.[2]
Subcutaneous (SC) Formulation: Clinical safety data is not yet available. Preclinical trials in monkeys showed no safety concerns.[9] The first patient dosed in the Phase 1 trial was reported to be in stable condition one week after administration.[8][10] A common consideration for SC formulations is the potential for injection site reactions.
Experimental Protocols
Phase 1/2a IV Monotherapy Study (Adapted from NCT05824975)
This is an open-label, multicenter, dose-escalation and expansion study to evaluate the safety, tolerability, PK, PD, and anti-tumor activity of GI-102.[1][2]
-
Patient Population: Adults (≥18 years) with advanced or metastatic solid tumors who have failed standard therapies.[11]
-
Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2] Doses evaluated include 0.06, 0.12, 0.24, and 0.45 mg/kg.[2]
-
Drug Administration: GI-102 is administered as an intravenous (IV) infusion every 3 weeks (Q3W).[2]
-
Assessments:
-
Safety: Monitored continuously for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Pharmacokinetics (PK): Blood samples are collected at specified time points pre- and post-infusion to determine PK parameters.
-
Pharmacodynamics (PD): Peripheral blood samples are analyzed via flow cytometry to quantify changes in lymphocyte subsets (e.g., CD8+ T cells, NK cells, Tregs).[12]
-
Efficacy: Tumor assessments are performed every 6 weeks using RECIST v1.1 criteria.[2]
-
Summary and Future Outlook
The development of both IV and SC formulations for GI-102 provides a strategic approach to cancer immunotherapy. The IV formulation has established proof-of-concept with demonstrated anti-tumor activity and a manageable safety profile in a difficult-to-treat patient population.[2] The SC formulation represents a significant advancement aimed at improving the patient experience by reducing administration time from hours to minutes and potentially offering a more sustained drug exposure profile.[8][10]
While direct comparative data is pending, the SC formulation is expected to retain the potent immune-activating effects of the IV route while offering superior convenience, which is a key trend in the evolution of immuno-oncology therapies.[5][9] The results from the ongoing Phase 1 SC trial are highly anticipated and will be critical in defining the optimal application and future development path for GI-102.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. kddf.org [kddf.org]
- 5. GI Innovation speeds up development of immuno-oncology drug in SC formulation < Pharma < Article - KBR [koreabiomed.com]
- 6. Facebook [cancer.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. oncodaily.com [oncodaily.com]
- 9. GI Innovation completes 1st patient dosing of subcutaneous immunotherapy potentially for melanoma < Pharma < Article - KBR [koreabiomed.com]
- 10. GI Innovation Completes First Patient Dosing in Phase 1 Trial of SC Immuno-Oncology Drug 'GI-102' - Businesskorea [businesskorea.co.kr]
- 11. mskcc.org [mskcc.org]
- 12. [ASH 2025] GI Innovation examines GI-102 to revive CAR-T cell persistence in relapsed or refractory DLBCL < Special < Article - KBR [koreabiomed.com]
GI-102 Immunotherapy: A Comparative Analysis of Monotherapy and Combination Therapy Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical outcomes of GI-102, a novel CD80-IL2v3 bispecific fusion protein, as a monotherapy versus in combination with other anti-cancer agents. The data presented is based on publicly available results from ongoing clinical trials.
Mechanism of Action
GI-102 is an immunocytokine designed to enhance the body's anti-tumor immune response through a dual mechanism of action. The CD80 component of the fusion protein binds to CTLA-4, an immune checkpoint receptor, effectively blocking its inhibitory signal.[1][2] The modified interleukin-2 (B1167480) variant (IL-2v3) component is engineered to have a high affinity for the IL-2Rβγ complex, which is expressed on CD8+ T cells and Natural Killer (NK) cells, while having a diminished affinity for the IL-2Rα subunit (CD25) that is highly expressed on regulatory T cells (Tregs).[3][4] This preferential binding leads to the robust proliferation and activation of cytotoxic CD8+ T cells and NK cells with minimal expansion of immunosuppressive Tregs.[2][3][4][5]
Clinical Outcomes: Monotherapy
Initial clinical data for GI-102 monotherapy comes from a first-in-human, Phase 1/2a dose-escalation and expansion study (NCT05824975) in patients with advanced or metastatic solid tumors.[3][4]
Efficacy Data
| Indication | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) | Notes |
| All Comers (n=23) | 17.4% (4/23) | - | - | Patients had at least one post-treatment tumor assessment.[3] |
| Metastatic Melanoma (ICB-experienced, n=7) | 42.9% (3/7) | 85.7% (6/7) | 1.7+ to 6.0+ months | Includes 3 confirmed partial responses.[3] |
| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) | 1.9+ months | Includes 1 confirmed partial response.[3] |
Safety and Tolerability (as of Jan 12, 2024)
| Adverse Event Profile | |
| Patients Treated | 32 |
| Dose-Limiting Toxicities (DLTs) | None observed up to 0.45 mg/kg Q3W.[3] |
| Most Common TRAEs (≥10%) | Pyrexia (43.8%), Chills (34.4%).[3][4] |
| Grade ≥3 TRAEs | 15.6% (5 patients).[3] |
| TRAEs Leading to Discontinuation | 0%.[3] |
Pharmacodynamics
A dose of 0.24 mg/kg of GI-102 resulted in a significant expansion of peripheral lymphocytes, CD8+ T cells, and NK cells from baseline.[3][4] There was no meaningful increase in Treg cells.[3][4]
| Biomarker | Fold Change from Baseline (median [range]) |
| Lymphocytes | 4.4 [2.1-9.6] |
| CD8+ T cells (effector & memory) | 3.9 [2.0–5.7] |
| NK cells | 20.4 [9.5–32.6] |
Clinical Outcomes: Combination Therapy
Early data from a Phase 2 clinical trial of GI-102 in combination with the anti-PD-1 antibody Keytruda (pembrolizumab) has shown promising results in patients with melanoma or renal cancer who were refractory or resistant to prior immunotherapy.[6]
Efficacy Data (GI-102 + Keytruda)
| Indication | Overall Response Rate (ORR) | Notes |
| Melanoma or Renal Cancer (n=4) | 75% (3/4) | One patient achieved a complete response (CR).[6] |
| Melanoma (subgroup, n=2) | 100% (2/2) | Includes one case of CR.[6] |
Experimental Protocols
GI-102 Monotherapy (NCT05824975)
This is an ongoing, open-label, multicenter, dose-escalation and expansion Phase 1/2a study.[3][5]
-
Study Design: The study consists of a dose-escalation phase following a 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase.[3][5]
-
Patient Population: Patients with advanced or metastatic solid tumors who have failed standard of care.[3]
-
Treatment: GI-102 is administered intravenously every 3 weeks until disease progression or unacceptable toxicity.[3]
-
Assessments: Tumor response is assessed every 6 weeks using RECIST v1.1 criteria. Safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) are also evaluated.[3]
GI-102 Combination Therapy (KEYNOTE-G08, a sub-study of NCT05824975)
This study evaluates GI-102 in combination with other anti-cancer drugs, including pembrolizumab (B1139204).[1][7]
-
Study Design: The study includes indication-specific cohorts for GI-102 in combination with pembrolizumab.
-
Patient Population: The initial combination data is from patients with melanoma or renal cancer who are refractory or resistant to prior immunotherapy.[6] Future cohorts will include patients with metastatic liver cancer, melanoma, and renal cell carcinoma.[8][9]
-
Treatment: The exact dosing and schedule for the combination therapy are part of the ongoing trial.
-
Primary Objective: To evaluate the safety, tolerability, and anti-tumor activity of the combination therapy.[7]
Summary and Future Directions
GI-102 has demonstrated encouraging anti-tumor activity as a monotherapy in heavily pre-treated patients with advanced solid tumors, accompanied by a manageable safety profile and robust, on-target pharmacodynamic effects.[3][4] Preliminary data from the combination of GI-102 with the PD-1 inhibitor pembrolizumab suggests a potentially synergistic effect, with a high objective response rate in patients who have previously been resistant to immunotherapy.[6]
These early findings support the continued investigation of GI-102, both as a single agent and in combination with other cancer therapies. Ongoing and planned clinical trials will further define the efficacy and safety of these approaches in larger patient populations and across a broader range of malignancies. The KEYNOTE-G08 study, in collaboration with MSD, will be pivotal in evaluating the potential of the GI-102 and Keytruda combination in various solid tumors.[9]
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. GI Innovation unveils first Phase 2 data on ‘GI-102 + Keytruda’ combination… initial ORR reaches 75% < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 7. Facebook [cancer.gov]
- 8. GI Innovation Announces Clinical Trial Collaboration for GI-102 with KEYTRUDA in Resistant Liver Cancer, Melanoma, and Renal Cell Carcinoma [synapse.patsnap.com]
- 9. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]
Rationale for Combining GI-102 with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI-102, a novel bispecific fusion protein, is emerging as a promising immuno-oncology agent. Its unique design, combining the CD80 ectodomain with a modified interleukin-2 (B1167480) (IL-2v3), offers a dual mechanism of action aimed at robustly activating the anti-tumor immune response. This guide provides a comprehensive overview of the scientific rationale and available data for combining GI-102 with other anti-cancer therapies, including immune checkpoint inhibitors, chemotherapy, antibody-drug conjugates (ADCs), and CAR-T cell therapy.
Mechanism of Action of GI-102
GI-102 is engineered to overcome the limitations of previous IL-2 therapies by selectively stimulating effector immune cells while minimizing the expansion of immunosuppressive regulatory T cells (Tregs).[1] Its dual functionality stems from its two key components:
-
CD80 Domain: This portion of the fusion protein binds to CTLA-4 and PD-L1 on T cells, blocking inhibitory signals that dampen the anti-tumor immune response.[2] This action is similar to that of immune checkpoint inhibitors.
-
IL-2 Variant (IL-2v3): This modified form of IL-2 has a high affinity for the IL-2 receptor beta and gamma chains (IL-2Rβγ), which are predominantly expressed on CD8+ T cells and Natural Killer (NK) cells.[3] It has a reduced affinity for the IL-2 receptor alpha chain (IL-2Rα), which is highly expressed on Tregs, thus avoiding the expansion of this immunosuppressive cell population.[1]
This dual mechanism leads to a potent, targeted activation of the immune system against cancer cells.
Combination Therapy Rationale and Preclinical/Clinical Data
The multifaceted mechanism of action of GI-102 provides a strong rationale for its combination with other anti-cancer agents to achieve synergistic effects.
GI-102 in Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab)
Rationale: Combining GI-102 with a PD-1 inhibitor like pembrolizumab (B1139204) (Keytruda) targets two distinct and complementary immune checkpoint pathways (CTLA-4/PD-L1 and PD-1/PD-L1). This dual blockade is hypothesized to lead to a more profound and durable anti-tumor immune response.
Clinical Data: Interim results from the Phase 1/2 KEYNOTE-G08 trial (NCT05824975) have demonstrated the potential of this combination in patients with advanced solid tumors who are refractory or resistant to prior immunotherapy.[1][4]
| Therapy | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Complete Remission (CR) | Source(s) |
| GI-102 + Pembrolizumab | Melanoma or Renal Cancer (n=4, refractory/resistant to prior immunotherapy) | 75% | - | 1 | [4] |
| GI-102 + Pembrolizumab | Advanced Solid Tumors (n=10, ICB resistant) | 40% | 70% | 1 | [1] |
| GI-102 Monotherapy | Advanced Solid Tumors | 18% | 64% | - | [1] |
GI-102 in Combination with Chemotherapy
Rationale: A significant limitation of combining traditional IL-2 therapy with chemotherapy has been the overlapping toxicities. GI-102's favorable safety profile and excellent tolerability are expected to allow for effective combination with various chemotherapeutic agents.[5] The immunogenic cell death induced by some chemotherapies can release tumor antigens, which can then be presented to the newly activated T cells stimulated by GI-102, leading to a synergistic anti-tumor effect.
Clinical Data: Clinical trials are underway to evaluate GI-102 in combination with chemotherapy.[5] Specific quantitative data from these combination cohorts are not yet publicly available.
GI-102 in Combination with Antibody-Drug Conjugates (e.g., Trastuzumab Deruxtecan)
Rationale: The KEYNOTE-G08 trial is also investigating GI-102 in combination with the ADC trastuzumab deruxtecan (B607063) (T-DXd).[6][7] ADCs deliver a potent cytotoxic payload directly to tumor cells expressing a specific antigen (in the case of T-DXd, HER2). The rationale for this combination lies in the potential for the ADC to induce immunogenic cell death, creating a more favorable tumor microenvironment for the enhanced T cell and NK cell activity driven by GI-102.
Clinical Data: This arm of the KEYNOTE-G08 trial is ongoing, and clinical data on the efficacy of this combination is not yet available.[8]
GI-102 in Combination with CAR-T Cell Therapy
Rationale: A major challenge in CAR-T cell therapy is the limited persistence and potential exhaustion of the engineered T cells. GI-102's ability to promote the expansion and memory function of T cells offers a compelling rationale for its use in conjunction with CAR-T therapy to enhance its durability and efficacy.[9]
Preclinical and Early Clinical Data: The ongoing CARNATION Phase 2a trial is evaluating this combination in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).
| Setting | Key Findings | Source(s) |
| Preclinical (Daudi-Luc lymphoma xenograft model) | Maintained tumor clearance at day 32 and showed durable memory function. | [9] |
| Clinical (First patient in CARNATION trial) | Maintained complete remission for nine months post-GI-102 administration, with a 1.6-fold increase in peak CAR-T levels. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for the key trials mentioned.
KEYNOTE-G08 (NCT05824975) Clinical Trial Protocol
-
Study Design: An open-label, multicenter, Phase 1/2 dose-escalation and expansion study.[6][7][10]
-
Participants: Patients with advanced or metastatic solid tumors who have failed standard therapies.[2]
-
Interventions:
-
Monotherapy Arm: GI-102 administered intravenously every 3 weeks.[2]
-
Combination Arm (Pembrolizumab): GI-102 in combination with pembrolizumab.[1]
-
Combination Arm (Trastuzumab Deruxtecan): GI-102 in combination with trastuzumab deruxtecan.[6]
-
Combination Arm (Chemotherapy): Planned cohorts with chemotherapy.[5]
-
-
Primary Endpoints: To assess the safety and tolerability of GI-102 as a monotherapy and in combination, and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[11]
-
Secondary Endpoints: To evaluate the anti-tumor activity of GI-102 alone and in combination, including Objective Response Rate (ORR) and Disease Control Rate (DCR).[11]
-
Assessments: Tumor assessments are performed every 6 weeks using RECIST v1.1 criteria.[2]
CARNATION (Phase 2a) Clinical Trial Protocol
-
Study Design: An open-label, multicenter, Phase 2a study.[9]
-
Participants: Up to 29 patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who have received at least two prior lines of therapy and have undergone anti-CD19 CAR-T therapy.[9][12]
-
Intervention: GI-102 is administered intravenously every three weeks, starting approximately four weeks after CAR-T infusion.[9]
-
Primary Objective: To measure the pharmacokinetics of CAR-T cells over time after GI-102 administration.[9]
-
Secondary Objectives: To evaluate the overall response rate, duration of response, progression-free survival, and overall survival.[9]
-
Immune Monitoring: Includes flow cytometry, circulating tumor DNA analysis, single-cell RNA sequencing, and T-cell receptor repertoire analysis.[9]
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Conclusion
GI-102's innovative dual-action design presents a compelling case for its use in combination with a variety of anti-cancer agents. Early clinical data, particularly in combination with immune checkpoint inhibitors, are highly encouraging and suggest a synergistic effect that can overcome resistance to prior immunotherapies. The ongoing clinical trials will be crucial in further defining the role of GI-102 in the evolving landscape of cancer treatment. The favorable safety profile of GI-102 may unlock the full potential of combination strategies that were previously limited by toxicity. As more data becomes available, GI-102 could become a cornerstone of combination immunotherapy for a wide range of malignancies.
References
- 1. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. kddf.org [kddf.org]
- 4. GI Innovation unveils first Phase 2 data on ‘GI-102 + Keytruda’ combination… initial ORR reaches 75% < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 5. GI INNOVATION [gi-innovation.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mskcc.org [mskcc.org]
- 8. Facebook [cancer.gov]
- 9. [ASH 2025] GI Innovation examines GI-102 to revive CAR-T cell persistence in relapsed or refractory DLBCL < Special < Article - KBR [koreabiomed.com]
- 10. kidneycancer.org [kidneycancer.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of LG 6-102 in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of explicit disposal instructions from the manufacturer for LG 6-102, a propafenone-related antiarrhythmic agent (CAS No. 132798-30-2), it must be treated as a hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Logistical Information
When preparing this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The following table summarizes the key logistical and safety information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (pending institutional or local classification) |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |
| Primary Container | Original container, if possible. Otherwise, a compatible, sealed, and clearly labeled container. |
| Waste Labeling | "Hazardous Waste," "this compound," CAS No. 132798-30-2, and any known hazard pictograms. |
| Storage | In a designated hazardous waste accumulation area, segregated from incompatible materials. |
| Disposal Method | Via a licensed hazardous waste disposal contractor arranged by your institution's EHS department. |
| Sewage Disposal | Prohibited. Do not dispose of this compound down the drain. |
Experimental Protocol: Standard Procedure for the Disposal of this compound
The following step-by-step methodology outlines the standard operating procedure for the disposal of this compound from a research laboratory.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
If possible, use the original container for the pure compound.
-
For solutions and contaminated materials, select a container that is chemically compatible with this compound and any solvents used. The container must have a secure, leak-proof lid.
-
Do not overfill the waste container; allow for adequate headspace.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name "this compound," the CAS number "132798-30-2," and an estimate of the quantity.
-
Indicate any other components in the waste mixture (e.g., solvents).
-
-
Temporary Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide all necessary information about the waste as requested by the EHS department.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the identity of the chemical, quantity, and date of disposal request.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
